2-Fluoro-6-(pyrrolidin-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQZPSWPXPGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-fluoro-6-(pyrrolidin-1-yl)aniline
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline
Introduction
This compound is a substituted aromatic amine of significant interest to the pharmaceutical and chemical research sectors. Its structure, which combines a fluorinated aniline core with a pyrrolidine moiety, makes it a valuable building block for the synthesis of complex molecules with potential biological activity. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, prized for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2][3][4] The strategic placement of a fluorine atom can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of a robust synthetic route to this compound and the rigorous analytical methods required for its characterization and quality control. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying scientific rationale.
PART 1: Synthesis Methodology
The synthesis of this compound is most effectively achieved through a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group. This strategy is predicated on the high reactivity of an activated aryl fluoride towards nucleophilic attack and the reliable conversion of a nitro group to an amine, a cornerstone transformation in organic synthesis.
Synthetic Strategy and Rationale
The chosen pathway begins with 2,6-difluoronitrobenzene. The strong electron-withdrawing nature of the nitro group, positioned ortho and para to the fluorine atoms, significantly activates the aromatic ring for nucleophilic attack. Pyrrolidine, a potent secondary amine nucleophile, selectively displaces one of the fluorine atoms. The second fluorine atom remains, providing the desired substitution pattern. The subsequent reduction of the nitro group to an aniline is a well-established and high-yielding transformation.
This approach is superior to alternatives, such as the direct amination of 2,6-difluoroaniline, which would require harsher conditions or specialized catalysts (e.g., Buchwald-Hartwig amination) and could suffer from competing side reactions. The chosen nitro-intermediate pathway is generally cleaner and more scalable.
Visualizing the Synthetic Workflow
The overall process can be visualized as a two-stage sequence involving substitution followed by reduction.
Caption: High-level workflow for the synthesis of the target compound.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of the first step is the SNAr mechanism. This process involves two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bearing a fluorine atom. This attack is regioselective, driven by the strong inductive and resonance effects of the ortho-nitro group, which stabilizes the resulting intermediate.
-
Formation and Collapse of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. The complex then collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the ring.
Caption: Logical flow of the SNAr reaction mechanism.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)-1-nitrobenzene
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoronitrobenzene (10.0 g, 62.9 mmol), potassium carbonate (K₂CO₃, 13.0 g, 94.3 mmol), and dimethyl sulfoxide (DMSO, 100 mL).
-
Nucleophile Addition: Slowly add pyrrolidine (5.35 g, 75.4 mmol) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum to yield the intermediate product, 2-fluoro-6-(pyrrolidin-1-yl)-1-nitrobenzene, as a yellow solid. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reagent Setup: In a 500 mL round-bottom flask, create a suspension of the nitro-intermediate from Step 1 (e.g., ~13.0 g, 61.8 mmol), iron powder (Fe, 17.3 g, 310 mmol), and ammonium chloride (NH₄Cl, 1.65 g, 31.0 mmol) in a 4:1 mixture of ethanol and water (250 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction is exothermic and should be monitored. Maintain reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Rinse the pad with hot ethanol (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent. Combine the fractions containing the desired product and remove the solvent to yield this compound as a pale oil or low-melting solid.
PART 2: Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃FN₂ | [5] |
| Molecular Weight | 180.22 g/mol | Calculated |
| CAS Number | 1183840-96-1 | [5] |
| Appearance | Pale oil or solid | Typical |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. Samples should be prepared in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Region (δ 6.5-7.0 ppm): Three protons will be observed in this region, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. The signal for the proton between the two nitrogen-bearing substituents will likely be the most upfield.
-
Amine Protons (-NH₂): A broad singlet will appear around δ 3.5-4.5 ppm, the chemical shift of which is concentration and solvent dependent.
-
Pyrrolidine Protons (δ 1.8-3.2 ppm): Two distinct multiplets are expected for the pyrrolidine ring protons. The protons alpha to the nitrogen (N-CH₂) will be downfield (δ ~3.0-3.2 ppm), while the beta protons (CH₂-CH₂) will be upfield (δ ~1.8-2.0 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz) and will be the most downfield. The carbons attached to nitrogen atoms will also be significantly deshielded.
-
Pyrrolidine Carbons (δ 25-55 ppm): Two signals are expected, with the carbon alpha to the nitrogen appearing further downfield (δ ~50-55 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Molecular Ion: Using a high-resolution mass spectrometer (e.g., ESI-TOF), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 181.1135 (for C₁₀H₁₄FN₂⁺).
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of ethylene from the pyrrolidine ring or other cleavages characteristic of aniline derivatives.
Chromatographic Analysis
Chromatography is used to assess the purity of the final compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of non-volatile organic compounds.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective. For example, a gradient from 10% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Result: A pure sample should yield a single major peak. Purity is calculated by the area percentage of the main peak.
-
Visualization of the Characterization Workflow
Caption: Standard workflow for analytical characterization and validation.
Conclusion
This guide has detailed a reliable and scalable synthesis of this compound via a two-step sequence involving SNAr and nitro group reduction. The causality behind the chosen synthetic strategy rests on the well-understood principles of aromatic substitution and functional group manipulation. Furthermore, a comprehensive suite of analytical techniques has been described to ensure the structural integrity and purity of the final product. The protocols and data presented here provide a solid foundation for researchers to produce and confidently utilize this valuable chemical building block in their research and development endeavors.
References
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry.
- 2-Fluoroaniline(348-54-9) 13C NMR spectrum. ChemicalBook.
- 2-Fluoroaniline.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine. NIST WebBook, National Institute of Standards and Technology.
- Synthesis of 2-fluoro-6-isopropyl aniline. PrepChem.com.
- This compound, 95.0%, 1g. SciSupplies.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- 2-Fluoro-6-(piperidin-1-yl)aniline. Fluorochem.
- Preparation method of 2-bromo-6-fluoroaniline.
- 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride.
- Recent Advances in the Synthesis of Pyrrolidines.
- Advances in Chromatographic Analyses of Fluoroquinolones in Pharmaceuticals and Biological Samples - A Review Article. Bentham Science Publisher.
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A Guide to the Spectroscopic Characterization of 2-fluoro-6-(pyrrolidin-1-yl)aniline
DISCLAIMER: Experimental spectroscopic data for 2-fluoro-6-(pyrrolidin-1-yl)aniline is not available in publicly accessible databases. This guide has been constructed using predicted data and established first principles of spectroscopic interpretation. The methodologies, data, and analyses presented herein serve as an authoritative, illustrative framework for researchers and drug development professionals on how to approach the structural elucidation of this molecule. All data should be considered theoretical until confirmed by experimental measurement.
Introduction
In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. Small molecules like this compound, a substituted aromatic amine, represent a class of scaffolds frequently utilized in the synthesis of pharmacologically active compounds. The pyrrolidine moiety is found in over 20 FDA-approved drugs, highlighting its importance.[1] The precise arrangement of its functional groups—a primary aniline, a tertiary amine within a pyrrolidine ring, and a fluorine atom on the aromatic ring—creates a unique electronic and steric environment. This guide provides an in-depth, multi-technique spectroscopic workflow for the characterization of this compound, synthesizing predicted data with field-proven analytical strategies.
Our approach is grounded in the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and together, they form a self-validating system for identity and purity confirmation.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry serves as the first-line analytical technique to confirm the molecular weight and elemental composition of a target compound. For a polar, non-volatile molecule such as this compound, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion.[2]
Experimental Protocol: High-Resolution LC-MS (ESI-QTOF)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is critical for promoting protonation to form the [M+H]⁺ ion.
-
Instrumentation: Utilize a Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer.
-
Chromatography (Optional but Recommended): An upstream LC separation (e.g., C18 column) is employed to separate the analyte from potential impurities or salts before it enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode. Capillary voltage is typically set between 3.5 and 4.5 kV.
-
Mass Analysis: Acquire spectra in the m/z range of 50-500. The TOF analyzer provides high mass accuracy, typically below 5 ppm, which is essential for elemental composition determination.[3]
Predicted Data and Interpretation
The molecular formula of this compound is C₁₀H₁₃FN₂.
-
Monoisotopic Mass: 180.1063 Da
-
Predicted [M+H]⁺ Ion: 181.1136 m/z[4]
The primary objective is to experimentally observe the protonated molecular ion, [M+H]⁺, at m/z 181.1136. A high-resolution instrument allows for the confirmation of the elemental formula. For example, an observed mass of 181.1141 (a 2.8 ppm error) would strongly support the C₁₀H₁₄FN₂⁺ formula over other possibilities in a similar nominal mass range.
| Predicted Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₄FN₂⁺ | 181.1136 |
| [M+Na]⁺ | C₁₀H₁₃FN₂Na⁺ | 203.0955 |
| [M+K]⁺ | C₁₀H₁₃FN₂K⁺ | 219.0694 |
| Table 1: Predicted m/z values for common adducts of this compound in positive ion ESI-MS.[4] |
The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI and further corroborates the molecular weight.[3]
Figure 1: Workflow for ESI-QTOF Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
The ATR technique is ideal for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Alternative methods for solid samples include preparing a potassium bromide (KBr) pellet, where the sample is ground with KBr powder and pressed into a transparent disc.[5]
Predicted Data and Interpretation
The structure of this compound contains several key functional groups that will give rise to characteristic IR absorption bands.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aniline | A characteristic two-band pattern for the -NH₂ group. |
| 3050 - 3010 | C-H Stretch | Aromatic Ring | Vibrations of H atoms attached to the sp² carbons of the benzene ring. |
| 2980 - 2850 | C-H Stretch | Pyrrolidine Ring | Vibrations of H atoms attached to the sp³ carbons of the saturated ring. |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1620 - 1590 | N-H Scissoring | Primary Aniline | In-plane bending of the -NH₂ group. |
| 1340 - 1250 | C-N Stretch | Aryl Amine | Stretching vibration between the aromatic ring and the aniline nitrogen. |
| 1250 - 1200 | C-F Stretch | Aryl Fluoride | A strong, characteristic absorption for the carbon-fluorine bond.[6] |
| 1180 - 1130 | C-N Stretch | Tertiary Amine | Stretching vibration of the C-N bonds within the pyrrolidine ring. |
| Table 2: Predicted characteristic IR absorption bands for this compound. |
The presence of the dual peaks in the 3450-3300 cm⁻¹ region would be a strong indicator of the primary amine, while the strong absorption around 1250-1200 cm⁻¹ is highly indicative of the C-F bond.
Figure 2: Workflow for ATR-FTIR Spectroscopy Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is required for full characterization.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. CDCl₃ is a common choice for many organic molecules.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans. The spectral width should cover the range of -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A spectral width of 0-220 ppm is standard.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed. The chemical shift range for organofluorine compounds is broad, so a wide spectral width is necessary.
-
Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
Predicted Data and Interpretation
Structure and Numbering:
3.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Region (δ 6.5 - 7.0 ppm): The three aromatic protons will appear in this region. Their shifts are influenced by the electron-donating -NH₂ and -N(pyrrolidinyl) groups and the electron-withdrawing -F atom.
-
H3/H5 (1H, triplet): Expected around δ 6.8 ppm. It will be split into a triplet by its two neighbors, H4 and the fluorine atom (assuming similar J-couplings).
-
H4 (1H, triplet): Expected around δ 6.6 ppm. It will appear as a triplet due to coupling with H3 and H5.
-
-NH₂ (2H, broad singlet): Expected around δ 4.0 ppm. This signal is often broad due to quadrupole effects and chemical exchange, and its position is highly dependent on concentration and solvent.
-
-
Aliphatic Region (δ 1.8 - 3.2 ppm): These signals correspond to the pyrrolidine ring protons.
-
-NCH₂- (Protons at C10, 4H, triplet): Expected around δ 3.1 ppm. These are the protons adjacent to the nitrogen atom and will be deshielded. They should appear as a triplet due to coupling with the C11 protons.
-
-CH₂-CH₂- (Protons at C11, 4H, quintet): Expected around δ 1.9 ppm. These protons are further from the nitrogen and will appear more upfield. They should appear as a multiplet (likely a quintet) from coupling with the four C10 protons.
-
3.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Aromatic Region (δ 110 - 155 ppm):
-
C1 (quart, J_CF ≈ 240 Hz): The carbon directly attached to fluorine will show a very large coupling constant and is expected to be significantly downfield.
-
C2, C6 (quartets): These carbons ortho and para to the fluorine will show smaller C-F couplings (J_CF ≈ 15-25 Hz).
-
C3, C5, C4: These carbons will appear as singlets (in a proton-decoupled spectrum) in the aromatic region. The specific shifts are influenced by all three substituents.
-
-
Aliphatic Region (δ 25 - 55 ppm):
-
C10 (-NCH₂-): Expected around δ 50-55 ppm.
-
C11 (-CH₂-CH₂-): Expected around δ 25-30 ppm.
-
3.2.3. Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
-
A single signal is expected for the one fluorine atom. Its chemical shift will be negative relative to the standard CFCl₃. For a fluoroaniline derivative, it might appear in the range of -120 to -140 ppm.
-
The signal will be split into a triplet by the two ortho protons (H3 and H5), demonstrating the connectivity within the aromatic ring.
Figure 3: Workflow for Multinuclear NMR Analysis.
Summary and Conclusion
This guide outlines a comprehensive, multi-technique approach for the structural confirmation of this compound. The combination of high-resolution mass spectrometry, functional group analysis by IR spectroscopy, and detailed connectivity mapping by multinuclear NMR provides a self-validating system that ensures the highest degree of scientific trustworthiness.
| Technique | Parameter | Predicted Observation | Structural Confirmation |
| HRMS (ESI-TOF) | [M+H]⁺ ion | m/z 181.1136 | Confirms molecular formula C₁₀H₁₃FN₂ |
| FTIR (ATR) | N-H Stretch | Two bands at ~3450-3300 cm⁻¹ | Confirms primary amine (-NH₂) |
| C-F Stretch | Strong band at ~1250-1200 cm⁻¹ | Confirms C-F bond | |
| ¹H NMR | Aromatic Protons | 3 distinct signals (~6.5-7.0 ppm) | Confirms trisubstituted aromatic ring |
| Aliphatic Protons | 2 sets of signals (~1.9, 3.1 ppm) | Confirms pyrrolidine ring structure | |
| ¹³C NMR | C-F Coupling | C1 signal with large J_CF (~240 Hz) | Confirms direct F attachment to aromatic ring |
| ¹⁹F NMR | Signal Multiplicity | Triplet | Confirms F is flanked by two aromatic protons |
While the data presented here is based on prediction and chemical principles, it provides a robust template for any researcher or drug development professional tasked with characterizing this molecule. Experimental verification against this framework will provide an unambiguous confirmation of the structure and purity of this compound, a critical step in the advancement of any research or development program.
References
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
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Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]
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Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
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Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][4]
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Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. [Link][8]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Jose, J., & Burgess, K. (2006). Benzannulated-pyrrolidine-based ligands for asymmetric catalysis. Tetrahedron, 62(48), 11021-11037.
- Gerasyuto, A. I., & Hsung, R. P. (2005). A review of recent synthetic developments of nitrogen-containing heterocyclic compounds. Tetrahedron, 61(46), 10843-10874.
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SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica. [Link][6]
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A Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Profile of a Novel Scaffold
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties serve as the fundamental determinants of its ultimate pharmacokinetic and pharmacodynamic behavior. This in-depth technical guide focuses on 2-fluoro-6-(pyrrolidin-1-yl)aniline, a compound of interest for its unique structural motifs that hold potential for medicinal chemistry applications. The strategic incorporation of a fluorine atom and a pyrrolidine ring onto an aniline scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and basicity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive overview of the predicted physicochemical characteristics of this compound, offering a critical baseline for researchers. In the absence of extensive experimental data for this specific molecule, we present a robust framework of established, field-proven experimental protocols for the determination of its key properties. This guide is designed to be a practical resource, empowering researchers to validate the predicted data and to build a comprehensive, experimentally-grounded understanding of this promising chemical scaffold.
Molecular Structure and Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Tool/Method |
| Molecular Formula | C₁₀H₁₃FN₂ | - |
| Molecular Weight | 180.23 g/mol | - |
| Melting Point | 45-55 °C | Estimation based on similar structures |
| Boiling Point | 280-290 °C at 760 mmHg | Estimation based on similar structures |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Various QSPR Models |
| pKa (most basic) | 4.0 - 5.0 | ChemAxon, ACD/Labs |
| logP | 2.0 - 2.5 | Molinspiration, ChemAxon |
Note: These values are in-silico predictions and require experimental validation.
The Strategic Importance of Physicochemical Properties in Drug Discovery
The values presented in Table 1 are not mere numbers; they are critical indicators of how this compound is likely to behave in a biological system.
-
Solubility (logS): The predicted low aqueous solubility is a common characteristic of many drug candidates and a critical hurdle to overcome for oral bioavailability. Poor solubility can limit absorption from the gastrointestinal tract and complicate formulation development.
-
Acidity/Basicity (pKa): The predicted pKa in the weakly basic range suggests that the primary aniline and the tertiary amine of the pyrrolidine ring will be partially protonated at physiological pH (7.4). This ionization state will significantly influence the molecule's solubility, membrane permeability, and potential for interactions with biological targets.
-
Lipophilicity (logP): The predicted logP value indicates a moderate degree of lipophilicity. This is a delicate balance; sufficient lipophilicity is required for the molecule to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is guided by their prevalence and reliability in the pharmaceutical industry.
Solubility Determination: Kinetic and Thermodynamic Approaches
Aqueous solubility is a critical parameter that dictates a compound's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.
3.1.1. Rationale for a Two-Pronged Approach
-
Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's "dissolvability" from a DMSO stock solution into an aqueous buffer. It is particularly useful in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[1] However, this method can sometimes lead to the formation of supersaturated solutions, which may not reflect the true equilibrium solubility.[2]
-
Thermodynamic Solubility: This "gold standard" shake-flask method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.[3] It provides a more accurate and thermodynamically stable measure of solubility, which is crucial for lead optimization and pre-formulation studies.
3.1.2. Experimental Workflow: Kinetic Solubility Assay
The following diagram illustrates a typical workflow for a kinetic solubility assay.
Caption: Workflow for Kinetic Solubility Determination.
3.1.3. Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination: Potentiometric Titration
The pKa value(s) of a molecule reveal its ionization state at different pH values, which is fundamental to understanding its behavior in various biological compartments.
3.2.1. Rationale for Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.
3.2.2. Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
3.2.3. Step-by-Step Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve this compound in a co-solvent system (e.g., methanol/water) if its aqueous solubility is low.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the relevant ionization step.
Lipophilicity Determination: Shake-Flask Method for logP
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.
3.3.1. Rationale for the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[6] It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.
3.3.2. Experimental Workflow: Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Determination.
3.3.3. Step-by-Step Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water phases in a sealed container.
-
Equilibration: Shake the container for a sufficient time to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the sample to ensure a clean separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and outlines a clear, experimentally-driven path for their validation. The provided protocols for solubility, pKa, and logP determination represent the industry-standard approaches for generating the high-quality data necessary for informed decision-making in drug discovery and development. By systematically applying these methods, researchers can build a comprehensive physicochemical profile of this promising molecule, enabling a more rational approach to its optimization as a potential therapeutic agent.
References
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PubChem. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. Retrieved January 20, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Novel Synthesis Routes for ortho-Fluoro Substituted Anilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The ortho-fluoroaniline moiety is a privileged scaffold in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Its synthesis, however, presents distinct challenges. This technical guide provides an in-depth analysis of established and novel synthetic routes to access this critical structural motif. We will move beyond a simple recitation of methods to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. This guide is structured to empower researchers and process chemists to make informed decisions, selecting the optimal synthetic strategy based on substrate scope, scalability, and economic viability. Detailed protocols and comparative data are provided to bridge theory with practice.
The Strategic Importance of the ortho-Fluoroaniline Motif in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in pharmaceutical development.[1] When positioned ortho to an aniline's amino group, a fluorine atom exerts profound effects on the molecule's physicochemical properties.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the anilinic nitrogen. This modification can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Conformational Control: The fluorine atom can engage in intramolecular hydrogen bonding with the N-H group or other proximal functionalities, locking the molecule into a specific, biologically active conformation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding potency.
Given these benefits, ortho-fluoroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, and agrochemicals like herbicides and fungicides.[2][4]
Foundational Synthetic Strategies: Versatility and Limitations
Two classical methods form the bedrock of ortho-fluoroaniline synthesis: the reduction of ortho-fluoronitroarenes and nucleophilic aromatic substitution (SNAr).
Reduction of ortho-Fluoronitroarenes
This is arguably the most common and industrially scalable route. The strategy is straightforward: introduce the nitro and fluoro groups onto the aromatic ring, then selectively reduce the nitro group to an amine.
Causality Behind Experimental Choices: The starting materials, fluoronitrobenzenes, are readily available commercial products.[3] The key challenge in this method is achieving selective reduction of the nitro group without cleaving the C-F bond (hydrodefluorination).
-
Catalyst Selection: While various catalysts can be used, palladium-on-charcoal (Pd/C) is effective when hydrodefluorination is not a major concern.[5] For substrates prone to defluorination, catalysts like platinum (Pt) or Raney nickel are often preferred.[5] A patented method describes a highly efficient process using a Pt-based catalyst on an Al₂O₃ carrier, which achieves 100% conversion with less than 0.1% defluorination products.[6]
-
Reaction Conditions: Catalytic hydrogenation is typically performed under hydrogen pressure. The gradual introduction of the fluoronitrobenzene substrate into the reaction medium can significantly improve selectivity by keeping its concentration low.[5]
Workflow: Reduction of a Fluoronitroarene
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. [7]While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have made it a viable alternative to palladium-catalyzed methods. [7][8] Causality Behind Experimental Choices: Modern Ullmann-type reactions utilize soluble copper(I) catalysts in the presence of ligands, such as diamines or amino acids, which significantly lower the required reaction temperature and improve yields. [7][9]
-
Advantages: Copper is significantly less expensive and more abundant than palladium, making it an attractive choice for large-scale industrial processes. [10]* Limitations: Compared to the Buchwald-Hartwig reaction, the Ullmann condensation often has a more limited substrate scope and can still require higher temperatures. [7]
The Forefront: Direct C-H Functionalization
The most elegant and atom-economical approach is the direct conversion of a C-H bond into a C-N or C-F bond, avoiding the need for pre-functionalized starting materials.
Directed ortho-Fluorination of Anilines
This strategy involves using a directing group to guide a fluorinating reagent to the C-H bond ortho to the amine.
-
Methodology: Transition-metal catalysis, particularly with palladium, has been employed for this transformation. [11]The aniline nitrogen is typically protected or part of a bidentate directing group (e.g., a picolinamide) that coordinates to the metal center, positioning it for C-H activation and subsequent fluorination. [12]Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used. [13][14]* Challenges: These methods are at the cutting edge of synthetic chemistry. Challenges include catalyst turnover, regioselectivity on complex substrates, and the cost of both the catalyst and the fluorinating agent. [15]
Photoredox-Catalyzed SNAr of Unactivated Fluoroarenes
A recent innovation involves the use of organic photoredox catalysis to enable the SNAr of electron-neutral or even electron-rich fluoroarenes with various nucleophiles, including amines. [16]This approach overcomes a major limitation of traditional SNAr, which requires strong electron-withdrawing groups. [16]
Comparative Analysis and Route Selection
Choosing the optimal synthetic route requires a multi-faceted analysis of the target molecule, available starting materials, and project constraints.
| Synthetic Route | Typical Yield | Substrate Scope | Key Advantages | Key Limitations |
| Nitroarene Reduction | Excellent (>95%) | Limited by SM availability | Highly scalable, cost-effective, robust | Requires handling of nitroaromatics, potential for hydrodefluorination. [6] |
| Classical SNAr | Good to Excellent | Requires activated arenes | Often catalyst-free, simple procedure | Harsh conditions (high T/P), limited to activated substrates. [17][18] |
| Buchwald-Hartwig | Good to Excellent | Very Broad | Mild conditions, high functional group tolerance, reliable | Cost of Pd and ligands, requires inert atmosphere. [19][20] |
| Ullmann Condensation | Moderate to Good | Good | Lower catalyst cost (Cu vs. Pd) | Often requires higher temperatures than Buchwald-Hartwig. [7][8] |
| Directed C-H Fluorination | Moderate to Good | Developing | High atom economy, novel disconnections | Requires directing groups, catalyst/reagent cost, early stage of development. [11] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluoronitrobenzene
(Based on methodology described in patent literature)[5]
Materials:
-
2-Fluoronitrobenzene
-
Ethyl acetate (solvent)
-
Raney Nickel (catalyst), washed with ethanol then ethyl acetate
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave) with stirring and temperature control
Procedure:
-
Charge the autoclave with 120 mL of ethyl acetate and 0.18 g of washed Raney Nickel catalyst. [5]2. Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the reactor to 4 x 10⁵ Pa with hydrogen and heat the mixture to 60°C with vigorous stirring. [5]4. Prepare a solution of 2-fluoronitrobenzene in ethyl acetate.
-
Gradually introduce the 2-fluoronitrobenzene solution into the reactor at a rate that maintains a low concentration of the starting material in the reaction mixture.
-
Monitor the reaction progress by GC or TLC until the starting material is fully consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoroaniline.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-2-fluorobenzene
(Representative procedure based on established principles)[19][21]
Materials:
-
1-Bromo-2-fluorobenzene
-
Benzylamine (or other primary/secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst precursor)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (anhydrous solvent)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask.
-
Add 1-bromo-2-fluorobenzene (1.0 equivalent) followed by the amine (1.2 equivalents).
-
Seal the flask and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of ortho-fluoroanilines has evolved significantly from reliance on classical, often harsh, methodologies to a diverse array of sophisticated catalytic techniques. While the reduction of fluoronitroarenes remains a workhorse for large-scale production, the Buchwald-Hartwig amination offers unparalleled flexibility and scope for discovery and development chemistry. The future of this field lies in the continued development of more sustainable and atom-economical methods. Advances in base metal catalysis (e.g., copper, nickel, iron) and direct C-H functionalization will likely define the next generation of synthetic routes, reducing cost, minimizing waste, and enabling the construction of increasingly complex molecular architectures with greater efficiency.
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The Ascendancy of the Pyrrolidinyl Aniline Core: A Technical Guide to Chemical Space Exploration for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidinyl aniline scaffold has emerged as a privileged motif in modern medicinal chemistry, underpinning the development of a diverse array of biologically active agents. Its unique conformational properties, synthetic tractability, and ability to engage with a multitude of biological targets have established it as a cornerstone for the exploration of novel chemical space. This in-depth technical guide provides a comprehensive exploration of the pyrrolidinyl aniline core, delineating key synthetic strategies, robust biological evaluation protocols, and insightful structure-activity relationship (SAR) studies. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential resource for researchers dedicated to the discovery and development of next-generation therapeutics. We will delve into specific case studies, including the development of potent kinase inhibitors, providing detailed experimental methodologies and data-driven analyses to empower researchers in their quest to unlock the full therapeutic potential of this versatile scaffold.
The Strategic Value of the Pyrrolidinyl Aniline Scaffold in Medicinal Chemistry
The five-membered saturated heterocycle, pyrrolidine, is a recurring structural element in numerous FDA-approved drugs and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[2] When appended to an aniline moiety, the resulting N-aryl pyrrolidine core offers a unique combination of rigidity and flexibility. The anilino group provides a platform for introducing a wide range of substituents to probe interactions with specific binding pockets, while the pyrrolidine ring can be functionalized to modulate physicochemical properties and establish key stereochemical relationships.[2] This inherent versatility has rendered the pyrrolidinyl aniline scaffold a fertile ground for the discovery of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.
Navigating the Synthetic Landscape: Strategies for Chemical Space Expansion
The exploration of the chemical space around the pyrrolidinyl aniline core is contingent upon robust and versatile synthetic methodologies. Several powerful strategies have been developed to construct and diversify this key scaffold.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a highly efficient route to N-aryl pyrrolidines.[3][4] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and pyrrolidine provides a direct and modular approach to the core scaffold.[5] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[4][5]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl pyrrolidines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), pyrrolidine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).
-
Add a base, typically sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrolidine.
Reductive Amination of Diketones
A practical and efficient alternative for the synthesis of N-aryl pyrrolidines involves the successive reductive amination of 1,4-diketones with anilines.[6] This one-pot procedure, often catalyzed by iridium complexes, proceeds via transfer hydrogenation and offers a straightforward route to the pyrrolidine core.[6]
Diagram of Reductive Amination Workflow:
Caption: Simplified workflow for the synthesis of N-aryl pyrrolidines via reductive amination of 1,4-diketones.
Experimental Protocol: Iridium-Catalyzed Reductive Amination of 2,5-Hexanedione with Aniline [6]
-
To a reaction vial, add 2,5-hexanedione (0.5 mmol), aniline (0.6 mmol), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%).
-
Add formic acid (30.0 equiv.) as the hydrogen donor and water as the solvent (2.0 mL).
-
Seal the vial and heat the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-phenylpyrrolidine derivative.
Biological Evaluation: Unveiling Therapeutic Potential
A thorough biological evaluation is paramount to understanding the therapeutic potential of newly synthesized pyrrolidinyl aniline derivatives. The choice of assays should be guided by the intended therapeutic application and the predicted molecular targets.
Kinase Inhibition Assays
The pyrrolidinyl aniline scaffold has shown significant promise in the development of kinase inhibitors.[7] A variety of cell-free and cell-based assays can be employed to determine the potency and selectivity of these compounds.
Cell-Based Kinase Assay Formats: [8][9]
| Assay Type | Principle | Readout | Advantages |
| Cellular Phosphorylation Assay | Measures the phosphorylation of a specific downstream substrate of the target kinase in intact cells. | ELISA, AlphaLISA, Western Blot | High specificity; measures direct kinase activity in a cellular context. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells. | Bioluminescence Resonance Energy Transfer (BRET) | Quantifies compound affinity for the target in a physiological environment. |
| BaF3 Cell Proliferation Assay | Utilizes an IL-3 dependent cell line engineered to express an oncogenic kinase, where cell survival becomes dependent on the activity of that kinase. | Cell viability (e.g., MTT, CellTiter-Glo®) | Assesses the ability of an inhibitor to block the transforming activity of a kinase. |
Experimental Protocol: General Procedure for a Cellular Phosphorylation Assay (ELISA-based) [9]
-
Seed cells expressing the target kinase into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrrolidinyl aniline derivatives for a predetermined time.
-
Lyse the cells to release the cellular proteins.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the kinase substrate.
-
Incubate to allow the substrate to bind to the plate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance to quantify the level of substrate phosphorylation.
-
Calculate IC₅₀ values from the dose-response curves.
Antiproliferative and Cytotoxicity Assays
For compounds intended as anticancer agents, evaluating their effect on cell proliferation and viability is a critical first step.
Common Antiproliferative and Cytotoxicity Assays:
| Assay | Principle |
| MTT Assay | Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. |
| LDH Cytotoxicity Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. |
Structure-Activity Relationship (SAR) Studies: Rational Drug Design in Action
Systematic modification of the pyrrolidinyl aniline scaffold and correlation of these structural changes with biological activity are essential for optimizing lead compounds.
Case Study: Pyrrolidinyl Anilino Pyrimidines as Mer and Axl Tyrosine Kinase Inhibitors
A series of 7-aryl-2-anilino-pyrrolopyrimidines has been identified as potent inhibitors of Mer and Axl tyrosine kinases, which are implicated in tumor survival and chemoresistance.[10] Docking studies revealed that the aniline nitrogen forms a crucial salt bridge with an aspartate residue (ASP678) in the Mer kinase domain.[10]
Logical Relationship of SAR for Pyrrolidinyl Anilino Pyrimidine Kinase Inhibitors:
Caption: Key structural features of pyrrolidinyl anilino pyrimidines influencing kinase inhibitory activity.
Case Study: Pyrrolidine Amide Derivatives as NAAA Inhibitors
In the development of N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of inflammation and pain, SAR studies on pyrrolidine amide derivatives revealed that a conformationally restricted linker between the pyrrolidine core and a terminal phenyl group enhanced selectivity over the related enzyme FAAH.[9] Furthermore, small, lipophilic substituents on the terminal phenyl group were found to be optimal for potency.[9]
Quantitative SAR Data for NAAA Inhibitors: [9]
| Compound | Linker | Terminal Phenyl Substituent | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Selectivity (FAAH/NAAA) |
| 1b | Phenyl | H | 12.5 | >100 | >8 |
| 3j | Flexible Chain | H | 2.3 | 15.6 | 6.8 |
| 4g | Rigid Cinnamoyl | H | 1.8 | >100 | >55 |
This data clearly demonstrates that the introduction of a rigid linker (compound 4g ) significantly improves both potency and selectivity for NAAA.
Conclusion and Future Perspectives
The pyrrolidinyl aniline core represents a highly valuable and versatile scaffold in the landscape of modern drug discovery. The synthetic strategies outlined in this guide provide a robust framework for the systematic exploration of its chemical space. Coupled with a strategic application of relevant biological assays, these approaches will undoubtedly continue to yield novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. Future endeavors in this field will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational modeling to further refine the design of next-generation pyrrolidinyl aniline-based drugs.
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Zhang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link]
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Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(10), 1746-1757. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]
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Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]
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Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 6(31), 20435-20453. [Link]
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Kumar, A., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 6(32), 8345-8352. [Link]
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Singh, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8][9][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301042. [Link]
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In Silico Prediction of 2-fluoro-6-(pyrrolidin-1-yl)aniline Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic design and evaluation of small molecules with therapeutic potential is a paramount endeavor. The aniline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity. This guide focuses on 2-fluoro-6-(pyrrolidin-1-yl)aniline , a molecule that combines these key features and thus presents a compelling case for in-depth bioactivity prediction.
Given the prevalence of substituted anilines and pyrrolidines in approved kinase inhibitors, this document will delineate a comprehensive in silico workflow to hypothesize and characterize the potential of this compound as a kinase inhibitor.[1] This guide is structured to provide not just a sequence of steps, but a strategic rationale for each decision in the computational pipeline, empowering researchers to apply these methodologies to their own discovery programs.
Part 1: Target Hypothesis and Ligand Preparation
Rationale for Kinase Inhibition as a Primary Hypothesis
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. The chemical architecture of this compound, featuring a substituted aniline core, is reminiscent of the hinge-binding motifs found in many ATP-competitive kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and B-Raf kinases.[3] This structural analogy forms the basis of our hypothesis that this compound may exhibit inhibitory activity against one or more protein kinases.
Experimental Protocol: 3D Structure Preparation of this compound
Accurate three-dimensional representation of the ligand is critical for all subsequent in silico analyses. The following protocol outlines the steps for preparing the 3D structure of this compound.
Objective: To generate a low-energy, 3D conformation of the molecule for docking and pharmacophore studies.
Tools:
-
Chemical drawing software: MarvinSketch or similar.
-
Molecular mechanics software: UCSF Chimera or similar for energy minimization.
Protocol:
-
2D Structure Generation:
-
Draw the 2D structure of this compound in a chemical drawing software.
-
Export the structure in a suitable format, such as SMILES or MOL.
-
-
3D Structure Generation and Energy Minimization:
-
Import the 2D structure into UCSF Chimera.
-
Add hydrogens to the structure, ensuring correct protonation states at physiological pH (typically 7.4).
-
Assign partial charges to each atom using a suitable force field (e.g., AMBER).
-
Perform energy minimization to obtain a stable, low-energy 3D conformation. This step resolves any steric clashes and results in a more realistic molecular geometry.
-
Save the final 3D structure in a format compatible with docking and pharmacophore software (e.g., MOL2, PDBQT).
-
Part 2: Ligand-Based Pharmacophore Modeling
The Essence of Pharmacophore Modeling
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its biological activity.[4] Ligand-based pharmacophore modeling involves identifying the common features among a set of known active molecules to generate a hypothesis of the essential interactions with the biological target.
Experimental Protocol: Development of a Kinase Inhibitor Pharmacophore Model
Objective: To generate a 3D pharmacophore model that captures the essential features of known EGFR inhibitors.
Tools:
Protocol:
-
Data Curation:
-
Pharmacophore Model Generation using PharmaGist: [4][5]
-
Upload the 3D structures of the selected active ligands to the PharmaGist web server.
-
The server will perform a flexible alignment of the molecules and identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Analyze the generated pharmacophore models, paying attention to the alignment score and the number of features.
-
Select the highest-scoring pharmacophore model that represents the key interactions of the most active compounds.
-
-
Pharmacophore Model Validation:
-
Screen a database containing the active ligands and a set of known inactive "decoy" molecules against the generated pharmacophore model.
-
A good model should be able to distinguish between active and inactive compounds, demonstrating high enrichment of the known actives.
-
Part 3: Structure-Based Molecular Docking
Predicting Binding Interactions through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] This method is instrumental in understanding the molecular basis of ligand-receptor interactions and in virtual screening of compound libraries.
Experimental Protocol: Docking of this compound into the EGFR Kinase Domain
Objective: To predict the binding mode and estimate the binding affinity of this compound within the ATP-binding site of EGFR.
Tools:
-
Protein Data Bank (PDB): For obtaining the 3D structure of the receptor.
-
Molecular visualization and preparation software: UCSF Chimera.
Protocol:
-
Receptor Preparation:
-
Download the crystal structure of the EGFR kinase domain in complex with a known inhibitor from the PDB (e.g., PDB ID: 2J5F).[13]
-
Using UCSF Chimera, remove water molecules and the co-crystallized ligand from the PDB file.[5][14]
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor in PDBQT format for use with AutoDock Vina.
-
-
Grid Box Definition:
-
Identify the active site of the kinase, which is typically the ATP-binding pocket where the co-crystallized inhibitor was located.
-
Define a grid box that encompasses the entire active site. The dimensions of the grid box should be large enough to allow for rotational and translational freedom of the ligand during docking.
-
-
Ligand Docking with AutoDock Vina:
-
Use the prepared 3D structure of this compound in PDBQT format.
-
Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and the coordinates of the grid box.
-
Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Docking Results:
-
Visualize the predicted binding poses in the context of the receptor's active site using UCSF Chimera.
-
Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The pose with the most favorable binding energy and a plausible interaction pattern with key active site residues is considered the most likely binding mode.
-
Visualizations and Data
Workflow for In Silico Bioactivity Prediction
Caption: A generalized workflow for the in silico prediction of small molecule bioactivity.
Hypothetical Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) | Interaction Type |
| 1 | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | Gly796, Leu844 | Hydrophobic |
| 3 | -7.9 | Cys797, Thr790 | van der Waals |
Part 4: Quantitative Structure-Activity Relationship (QSAR)
Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[11] A well-validated QSAR model can be used to predict the activity of novel compounds and to guide lead optimization.
Protocol Outline: Development of a QSAR Model for EGFR Inhibitors
Objective: To build a QSAR model that can predict the inhibitory activity of aniline-pyrrolidine derivatives against EGFR.
Tools:
-
Dataset: The curated dataset of EGFR inhibitors from ChEMBL.
Protocol:
-
Dataset Preparation:
-
Use the dataset of EGFR inhibitors with their IC50 values.
-
Convert the IC50 values to a logarithmic scale (pIC50) for modeling.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, and steric properties).
-
-
Model Building and Validation:
-
Use a suitable statistical method (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the calculated descriptors with the pIC50 values of the training set compounds.
-
Validate the model's predictive ability using the test set. Key statistical parameters for validation include the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set.
-
-
Model Application:
-
Use the validated QSAR model to predict the pIC50 value of this compound and other designed analogs.
-
Part 5: ADMET Prediction
Assessing Drug-Likeness: Absorption, Distribution, Metabolism, Excretion, and Toxicity
The ADMET properties of a compound are critical for its success as a drug.[16][17] In silico ADMET prediction allows for an early assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested.[15][18]
Experimental Protocol: In Silico ADMET Profiling
Objective: To predict the ADMET properties of this compound.
Tools:
Protocol:
-
Input Preparation:
-
Obtain the SMILES string of this compound.
-
-
Prediction using SwissADME and pkCSM:
-
Submit the SMILES string to the SwissADME and pkCSM web servers.[14][19][20]
-
These servers will provide predictions for a wide range of ADMET properties, including:
-
Physicochemical properties: Molecular weight, logP, solubility.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes.
-
Drug-likeness: Adherence to rules such as Lipinski's rule of five.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).
-
-
-
Analysis of ADMET Profile:
-
Analyze the predicted ADMET properties to identify any potential liabilities. For example, poor predicted oral bioavailability or a high risk of toxicity might necessitate structural modifications.
-
Conclusion: From In Silico Prediction to Experimental Validation
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound, with a focus on its potential as a kinase inhibitor. The methodologies described—pharmacophore modeling, molecular docking, QSAR, and ADMET prediction—provide a powerful toolkit for generating hypotheses and prioritizing compounds for further investigation.
The in silico predictions presented here suggest that this compound is a promising candidate for development as a kinase inhibitor. However, it is crucial to emphasize that computational predictions must be validated through experimental testing. The next steps in the drug discovery process would involve the synthesis of the compound and its evaluation in relevant biochemical and cellular assays to confirm its kinase inhibitory activity and to assess its therapeutic potential.
References
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Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. Available from: [Link]
-
Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. Available from: [Link]
-
Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic acids research, 36(Web Server issue), W223–W228. Available from: [Link]
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Crystal structure of BRAF kinase domain bound to the inhibitor 2l. RCSB PDB. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
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Fluoroaniline Series. Sparrow Chemical. Available from: [Link]
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Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. Available from: [Link]
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PharmaGist -- a webserver for ligand-based pharmacophore detection. HSLS. Available from: [Link]
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Crystal structure of EGFR kinase domain in complex with compound 78. RCSB PDB. Available from: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029. Available from: [Link]
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ChEMBL-EGFR-Bioactivity-Data. GitHub. Available from: [Link]
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Preparing the protein and ligand for docking. Read the Docs. Available from: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
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B-Raf proto-oncogene, serine/threonine kinase. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Molecular docking proteins preparation. ResearchGate. Available from: [Link]
-
Development of a Novel Pharmacophore Model Guided by the Ensemble of Waters and Small Molecule Fragments Bound to SARS‐CoV‐2 Main Protease. PubMed Central. Available from: [Link]
-
Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PubMed Central. Available from: [Link]
-
Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Publications. Available from: [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH. Available from: [Link]
-
How to prepare materials before protein-peptide or protein-protein docking?. ResearchGate. Available from: [Link]
-
Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. PubMed Central. Available from: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. Available from: [Link]
-
How do you predict ADMET properties of drug candidates?. Aurlide. Available from: [Link]
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Initial Biological Screening of Novel Fluoroaniline Compounds: A Strategic Approach to Early-Stage Drug Discovery
An In-depth Technical Guide:
Preamble: The Rationale and Challenge of Fluoroanilines
The introduction of fluorine into aniline scaffolds represents a powerful strategy in medicinal chemistry. The unique physicochemical properties of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for its biological target.[1] However, the aniline substructure itself is a "structural alert," a feature known to be associated with potential toxicities, primarily mutagenicity and carcinogenicity, often through metabolic activation.[2][3]
This guide provides a comprehensive, field-proven framework for the initial biological screening of novel fluoroaniline compounds. It is designed for researchers, scientists, and drug development professionals to navigate the critical early stages of discovery. Our approach is not a rigid checklist but a logical, tiered cascade designed to efficiently identify promising candidates while flagging liabilities early, saving invaluable time and resources. We will move from foundational characterization to broad cytotoxicity assessment, delve into mechanistic insights, and conclude with critical, early safety and ADME profiling.
Section 1: Foundational Profiling: Physicochemical and Stability Characterization
Before exposing a novel compound to complex biological systems, we must understand its fundamental behavior. A compound's failure in a cellular assay can be misinterpreted as a lack of biological activity when the true culprit is poor solubility or degradation in the assay medium. This initial step is the bedrock of a self-validating screening system.
Aqueous Solubility
A compound must be in solution to exert a biological effect. We assess both kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer. This mimics the conditions of most high-throughput screening assays.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer.
Poor solubility is a primary reason for attrition in drug development and can confound subsequent biological data.[4]
Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] It influences membrane permeability, plasma protein binding, and metabolic pathways. While a certain degree of lipophilicity is required for membrane passage, excessive lipophilicity is often associated with undesired effects and toxicity.[6]
Chemical Stability
The stability of the compound in the buffer used for biological assays must be confirmed. A compound that degrades over the course of an experiment (e.g., 24-72 hours) will yield inaccurate and uninterpretable results. This is typically assessed by incubating the compound in the relevant assay buffer at 37°C and measuring its concentration over time using LC-MS/MS.
Section 2: Primary Biological Assessment: In Vitro Cytotoxicity Screening
The initial step in biological characterization is to assess the compound's general cytotoxicity across a panel of relevant cell lines. This provides a broad view of its potential therapeutic window and off-target effects.
The Causality Behind Cell Line Selection
The choice of cell lines should be hypothesis-driven. A typical panel includes:
-
Targeted Cancer Cell Lines: One or more lines relevant to the intended therapeutic indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Non-Cancerous Cell Line: A "normal" cell line (e.g., HEK293 embryonic kidney cells or primary hepatocytes) to establish a preliminary therapeutic index.[7][8] A compound that is equally toxic to cancerous and non-cancerous cells may have limited clinical utility.
Experimental Workflow: Cytotoxicity Screening
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability.[7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the fluoroaniline compound in the appropriate cell culture medium. Typically, an 8-point, 3-fold dilution series is sufficient, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.[9]
Data Presentation: Cytotoxicity Screening
Summarize the IC₅₀ values in a clear, structured table.
| Compound ID | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| FA-001 | MCF-7 (Breast Cancer) | 8.4 ± 0.7 | 5.1 |
| A549 (Lung Cancer) | 12.1 ± 1.1 | 3.5 | |
| HEK293 (Normal Kidney) | 42.5 ± 3.9 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 ± 0.1 | 3.3 |
| (Control) | HEK293 (Normal Kidney) | 3.0 ± 0.4 | - |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data are presented as mean ± standard deviation. |
Section 3: Mechanistic Elucidation: Apoptosis and Oxidative Stress
If a compound demonstrates potent and selective cytotoxicity, the next logical step is to investigate how it kills the cells. For aromatic amines, two primary mechanisms to investigate are the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[10][11]
Apoptosis Induction
Apoptosis is a controlled form of cell death mediated by a family of proteases called caspases.[12] Activation of effector caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[13]
Apoptosis Signaling Pathways
// Nodes Extrinsic [label="Extrinsic Pathway\n(Death Receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intrinsic [label="Intrinsic Pathway\n(Mitochondrial Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Casp37 [label="Effector Caspases\n(Caspase-3, -7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Extrinsic -> Casp8 [label=" activation"]; Intrinsic -> Casp9 [label=" activation"]; Casp8 -> Casp37 [label=" activation"]; Casp9 -> Casp37 [label=" activation"]; Casp37 -> Apoptosis; } } Caption: Key caspases in the extrinsic and intrinsic apoptosis pathways.
Detailed Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures Caspase-3 and -7 activities, which are key executioners of apoptosis.[14]
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the cytotoxicity protocol. A 6-hour or 24-hour incubation is often sufficient to observe caspase activation.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates an increase in Caspase-3/7 activity and apoptosis induction.
Reactive Oxygen Species (ROS) Generation
Aromatic amines can be metabolically activated to form reactive intermediates that generate ROS, leading to oxidative stress and cell damage.[11][15] Measuring an increase in intracellular ROS can provide crucial mechanistic insight.
Fluoroaniline-Induced Oxidative Stress
Detailed Protocol: ROS-Glo™ H₂O₂ Assay
This assay measures the level of hydrogen peroxide (H₂O₂), a long-lived and common ROS, providing an indicator of overall oxidative stress.[16]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate. A short incubation period (e.g., 1-6 hours) is typically used for ROS detection.
-
Substrate Addition: Add the H₂O₂ Substrate Solution to each well and incubate for the final 2 hours of the compound treatment period.
-
Detection Reagent: Add the ROS-Glo™ Detection Reagent to each well.
-
Incubation: Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Analysis: An increase in luminescence compared to the vehicle control indicates an increase in intracellular H₂O₂ levels.
Section 4: Early Safety & Liability Assessment
For any compound, but especially for an aniline derivative, early assessment of key safety liabilities is non-negotiable. Positive findings here can be grounds for immediate termination of a compound's progression.[17]
Mutagenicity: The Ames Test
The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing a chemical's potential to cause gene mutations.[18] It is a critical test for fluoroanilines due to the known mutagenic potential of many aromatic amines.[19][20] The test uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize histidine, rendering them unable to grow on a histidine-free medium. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow.[18]
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the test both with and without the addition of a rat liver homogenate fraction (S9 mix). The S9 mix contains metabolic enzymes (like CYPs) that can convert the compound into its ultimate mutagenic form, mimicking mammalian metabolism.[20]
-
Exposure: Mix the test compound at various concentrations, the bacterial strain, and either S9 mix or a control buffer in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.
Cardiotoxicity: hERG Inhibition Assay
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[21] Assessing hERG liability early is a regulatory requirement and a critical safety screen.[22][23]
Methodology: Automated Patch Clamp
The most common and reliable method for assessing hERG inhibition is electrophysiology, often performed in a high-throughput format using automated patch-clamp systems (e.g., QPatch).[23]
-
System: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Procedure: The automated system measures the hERG potassium current in the absence and presence of the test compound at multiple concentrations.
-
Endpoint: The primary endpoint is the IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG channel current. A low IC₅₀ value (e.g., <10 µM) is a significant safety concern.
Section 5: Preliminary ADME Profiling
Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies help predict a compound's pharmacokinetic behavior in vivo.[24][25] This allows for the early identification and optimization of compounds with more favorable drug-like properties.
Metabolic Stability
How quickly a compound is metabolized by the liver is a key determinant of its half-life and oral bioavailability. This is often assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[26][27]
Detailed Protocol: Microsomal Stability Assay
-
Incubation: Incubate the fluoroaniline compound (typically at 1 µM) with liver microsomes (e.g., human or rat) and the necessary cofactor, NADPH, at 37°C.
-
Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A very short half-life suggests the compound will be rapidly cleared in vivo.
Cytochrome P450 (CYP) Inhibition
New chemical entities must be checked for their potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).[26] Inhibition of these enzymes can lead to dangerous drug-drug interactions when co-administered with other medications. This is typically done using fluorescent probe substrates or LC-MS/MS-based methods with specific substrates for each CYP isoform. The result is expressed as an IC₅₀ value for each isoform.
Data Presentation: Preliminary ADME Profile
| Compound ID | Human Liver Microsome Stability (t₁/₂, min) | CYP3A4 Inhibition (IC₅₀, µM) | CYP2D6 Inhibition (IC₅₀, µM) |
| FA-001 | 48 | > 50 | 22.5 |
| Verapamil | < 5 | 2.5 | 5.1 |
| (Control) |
Section 6: Data Integration and Decision Making
The power of this screening cascade lies in the synthesis of all generated data points. A successful lead candidate is not simply the most potent one, but the one with the best-balanced profile.
-
A potent, selective, and apoptotic compound (FA-001) is promising.
-
If FA-001 is also non-mutagenic in the Ames test and has a hERG IC₅₀ > 30 µM , its safety profile is favorable.
-
If FA-001 further demonstrates moderate metabolic stability and weak CYP inhibition , it becomes a strong candidate for lead optimization and further preclinical development.[28]
Conversely, a compound that is highly potent but also highly mutagenic or shows potent hERG inhibition would typically be deprioritized, regardless of its efficacy. This integrated decision-making process is crucial for a successful and efficient drug discovery program.
Conclusion
The initial biological screening of novel fluoroaniline compounds requires a multi-faceted and logical approach. By systematically evaluating physicochemical properties, cytotoxicity, mechanism of action, and key safety and ADME liabilities, researchers can build a comprehensive profile of each new chemical entity. This tiered strategy ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from a novel molecule to a potential therapeutic.
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The Pyrrolidine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, particularly alkaloids, and FDA-approved drugs underscores its significance.[1][2][3] This guide provides a comprehensive technical overview of the contemporary strategies employed in the discovery of novel pyrrolidine-containing bioactive molecules. We will delve into the intricacies of stereoselective synthetic methodologies, explore the diverse pharmacological landscapes of these compounds, and illuminate the synergistic role of computational chemistry in accelerating the design and development of next-generation therapeutics. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this critical area of pharmaceutical science.
The Enduring Significance of the Pyrrolidine Moiety in Bioactivity
The unique stereochemical and physicochemical properties of the pyrrolidine ring make it a highly sought-after structural motif in drug design. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered conformation, a phenomenon known as "pseudorotation".[1][4] This inherent three-dimensionality allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1][4]
The pyrrolidine scaffold is a cornerstone of numerous natural products with potent biological activities, including nicotine, known for its antioxidant and anti-inflammatory properties, and various antimicrobial and anticancer alkaloids.[1] Its prominence is further highlighted by its presence in 37 FDA-approved drugs, making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals.[1]
Strategic Synthesis of Chiral Pyrrolidines: Mastering Stereochemistry for Biological Efficacy
The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods is paramount.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy
One of the most robust and versatile methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[5] This reaction allows for the construction of the pyrrolidine core with the simultaneous creation of multiple stereocenters with high levels of control.
This powerful transformation has been extensively studied and offers a high degree of versatility for accessing a wide range of stereochemical patterns in the resulting pyrrolidine rings.[5] Recent advancements have focused on the development of novel chiral catalysts and the expansion of the substrate scope to include heteroatom-substituted alkenes, enabling the synthesis of pyrrolidines with quaternary stereocenters.
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Objective: To synthesize an enantioenriched substituted pyrrolidine via a copper(I)-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Glycine-derived aldimine ester (azomethine ylide precursor)
-
Alkene (dipolarophile)
-
Copper(I) catalyst (e.g., Cu(OTf)₂)
-
Chiral ligand (e.g., a chiral phosphine or diamine)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the glycine-derived aldimine ester and the alkene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrrolidine.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Functionalization of Pre-formed Pyrrolidine Scaffolds
An alternative and widely employed strategy involves the functionalization of readily available chiral pyrrolidine building blocks, such as L-proline and its derivatives.[6] This approach leverages the existing stereochemistry of the starting material to introduce new functional groups and build molecular complexity.
Redox-neutral α-functionalization of pyrrolidines has emerged as an environmentally friendly method to introduce aryl substituents at the C2 position.[7] This transformation, often utilizing a quinone monoacetal as an oxidizing agent, avoids the need for harsh reagents.[7]
The Broad Pharmacological Spectrum of Pyrrolidine-Containing Molecules
The structural diversity achievable with the pyrrolidine scaffold translates into a wide array of pharmacological activities, making it a valuable core for the development of novel therapeutic agents.
Anticancer Activity
Numerous pyrrolidine derivatives have demonstrated significant potential as anticancer agents.[1] For instance, certain thiophene-containing pyrrolidines have shown promising activity against MCF-7 and HeLa cancer cell lines.[1] Another important target in cancer therapy is the chemokine receptor CXCR4, which is involved in cancer metastasis.[2][8] Novel pyrrolidine-containing molecules have been designed as potent CXCR4 antagonists, exhibiting strong binding affinity and the ability to inhibit cancer cell migration.[2][8]
Antimicrobial and Antiviral Properties
The pyrrolidine ring is a key component of many compounds with antibacterial, antifungal, and antiviral activities.[2][8] For example, 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized and shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival.[2]
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is also prevalent in molecules targeting the central nervous system. Pyrrolidine-2,5-dione derivatives have been extensively investigated for their anticonvulsant properties.[1]
Antidiabetic Potential
Recent research has explored the potential of pyrrolidine-based compounds as antidiabetic agents. Novel chalcone derivatives incorporating a pyrrolidine ring have been identified as dual inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate metabolism.[9]
| Biological Activity | Example Pyrrolidine Derivative Class | Mechanism of Action (if known) | Reference |
| Anticancer | Thiophene-containing pyrrolidines | Cytotoxic against cancer cell lines | [1] |
| Pyridine, piperazine, and pyrimidine-containing pyrrolidines | CXCR4 antagonist | [2][8] | |
| Antimicrobial | 1,2,4-oxadiazole pyrrolidines | Inhibition of DNA gyrase and topoisomerase IV | [2] |
| Anticonvulsant | Pyrrolidine-2,5-diones | Modulation of ion channels or neurotransmitter systems | [1] |
| Antidiabetic | Pyrrolidine-based chalcones | Dual inhibition of α-amylase and α-glucosidase | [9] |
Computational Chemistry in Pyrrolidine Drug Discovery: A Synergistic Approach
Computational methods have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds.[10][11] In the context of pyrrolidine-containing molecules, in-silico techniques play a crucial role in understanding structure-activity relationships (SAR) and predicting pharmacokinetic properties.
Molecular Docking and Pharmacophore Modeling
Molecular docking simulations are employed to predict the binding mode and affinity of pyrrolidine derivatives to their biological targets. This allows for the rational design of more potent inhibitors. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel scaffolds.
ADMET Profiling
Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery.[10] By identifying potential liabilities early on, researchers can prioritize compounds with more favorable drug-like properties, reducing the likelihood of late-stage failures.
Visualizing the Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of new bioactive pyrrolidine molecules, integrating synthetic chemistry, biological screening, and computational methods.
Caption: A streamlined workflow for the discovery of novel bioactive pyrrolidine-containing molecules.
Pyrrolidine Alkaloids: Nature's Blueprint and a Word of Caution
Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds characterized by a pyrrolizidine core structure.[12][13] While some PAs exhibit interesting pharmacological properties, including anticancer and antimicrobial activities, many are known for their hepatotoxicity and potential carcinogenicity.[12][13][14][15]
The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can damage cellular macromolecules, including DNA.[13][14] Therefore, while the study of PAs can provide valuable insights for drug design, careful consideration of their toxicological profile is essential.
Future Perspectives and Conclusion
The pyrrolidine scaffold will undoubtedly continue to be a fertile ground for the discovery of new bioactive molecules. Future research will likely focus on the development of even more sophisticated and sustainable synthetic methodologies, including biocatalysis and flow chemistry. The integration of artificial intelligence and machine learning into the drug discovery pipeline will further enhance our ability to predict the biological activity and pharmacokinetic properties of novel pyrrolidine derivatives, ultimately accelerating the development of new and effective therapies for a wide range of diseases.
This guide has provided a comprehensive overview of the key aspects of discovering new pyrrolidine-containing bioactive molecules. By understanding the principles of stereoselective synthesis, the diverse pharmacological potential, and the power of computational tools, researchers are well-equipped to continue unlocking the therapeutic potential of this remarkable heterocyclic scaffold.
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The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Simple Pyrrolidinyl Anilines as Kinase Inhibitors
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of simple pyrrolidinyl aniline scaffolds, a chemical class that has garnered significant attention in medicinal chemistry for its potential as potent and selective kinase inhibitors. We will dissect the nuanced interplay between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices in the design and optimization of these molecules as anticancer agents.
Introduction: The Pyrrolidinyl Aniline Scaffold - A Privileged Motif in Kinase Inhibition
The pyrrolidine ring is a cornerstone in drug discovery, prized for its ability to explore three-dimensional space due to its sp3-hybridized nature and non-planar conformation.[1][2] When coupled with an aniline moiety, it forms a versatile scaffold that can be tailored to target the ATP-binding site of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of oncology therapeutics.[3][4][5] This guide will focus on the 2-anilinopyrrolidine core as a representative simple pyrrolidinyl aniline scaffold to elucidate the key SAR principles that govern its kinase inhibitory activity.
The Core Scaffold: Understanding the Fundamentals of Interaction
The foundational 2-anilinopyrrolidine structure provides a crucial framework for interaction within the kinase ATP-binding pocket. The aniline nitrogen and the pyrrolidine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase. The aromatic nature of the aniline ring allows for hydrophobic and pi-stacking interactions. The pyrrolidine ring, with its puckered conformation, enables precise positioning of substituents to probe different sub-pockets of the active site.
Deconstructing the SAR: A Systematic Exploration
Our analysis of the SAR of 2-anilinopyrrolidine derivatives will be systematically divided into modifications of the aniline ring and the pyrrolidine ring. We will draw upon data from studies on various kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Wee1, to illustrate broader principles.[1][6][7]
The Aniline Moiety: Fine-Tuning Potency and Selectivity
The aniline ring is a primary site for modification to enhance potency and modulate selectivity. Substitutions on the aniline ring can influence the electronic properties and steric profile of the molecule, directly impacting its binding affinity.
Key Insights:
-
Substitution Position: The position of substituents on the aniline ring is critical. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing groups on the 2-anilino ring was found to increase activity against the Wee1 kinase.[6]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can significantly alter the pKa of the aniline nitrogen, affecting its ability to form hydrogen bonds. For example, in a series of anilinopyrimidine inhibitors of c-Met and VEGFR-2, fluorine substitutions on the aniline ring were well-tolerated and contributed to potent dual inhibition.[1][7][8]
-
Steric Bulk: The size and shape of the substituents dictate the ability of the molecule to fit within the confines of the ATP-binding pocket. Larger, bulkier groups may either enhance binding by occupying hydrophobic pockets or cause steric clashes that reduce affinity.
Table 1: SAR of Aniline Ring Modifications on Kinase Inhibition (Representative Data)
| Compound ID | Aniline Substitution | Target Kinase | IC50 (nM) | Reference |
| 3a | H | c-Met | 8.8 | [1][7][8] |
| VEGFR-2 | 16.0 | [1][7][8] | ||
| 3g | 2-Fluoro, 4-Fluoro | c-Met | 13.1 | [1][7][8] |
| VEGFR-2 | 4.0 | [1][7][8] | ||
| 3h | 3-Fluoro, 4-Fluoro | c-Met | 6.7 | [1][7][8] |
| VEGFR-2 | 6.0 | [1][7][8] | ||
| 3j | 3-Fluoro, 4-Methoxy | c-Met | 337.6 | [1][7][8] |
| VEGFR-2 | 6.1 | [1][7][8] |
The Pyrrolidine Ring: Modulating Physicochemical Properties and Vectorial Orientation
Modifications to the pyrrolidine ring primarily influence the molecule's physicochemical properties, such as solubility and metabolic stability, and provide vectors for reaching into deeper pockets of the kinase active site.
Key Insights:
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for introducing substituents to improve properties like solubility and cell permeability. These substituents can also be designed to form additional interactions with the solvent-exposed region of the kinase.
-
C3 and C4 Positions: Substitution at the C3 and C4 positions of the pyrrolidine ring can introduce chirality and provide opportunities for stereospecific interactions. The orientation of these substituents is crucial for optimal binding.
-
Ring Conformation: The substituents on the pyrrolidine ring can influence its preferred conformation, which in turn affects the overall shape of the molecule and its fit within the binding site.
Table 2: Influence of Pyrrolidine Ring Modifications (Conceptual SAR)
| Modification | Rationale | Expected Outcome |
| N-alkylation | Increase lipophilicity, potentially improve cell permeability. | May increase or decrease potency depending on the target. |
| N-acylation | Introduce hydrogen bond acceptors, potentially improve solubility. | Can modulate binding affinity and selectivity. |
| C3/C4-hydroxylation | Introduce polar groups to improve solubility and form new H-bonds. | Often leads to improved pharmacokinetic properties. |
| C3/C4-amination | Introduce basic groups for salt formation and improved solubility. | Can form ionic interactions with acidic residues in the active site. |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential.
General Synthesis of a 2-Anilinopyrrolidine Scaffold
The synthesis of a simple 2-anilinopyrrolidine core can be achieved through several established synthetic routes. A common approach involves the reductive amination of a suitable pyrrolidinone precursor with a substituted aniline.
Step-by-Step Methodology:
-
Step 1: Synthesis of the Pyrrolidinone Precursor: A protected 2-pyrrolidinone is synthesized from commercially available starting materials.
-
Step 2: Activation of the Pyrrolidinone: The lactam is activated, for example, by conversion to a thiolactam or an O-alkyllactim ether.
-
Step 3: Nucleophilic Addition of Aniline: The desired substituted aniline is reacted with the activated pyrrolidinone to form an aminal intermediate.
-
Step 4: Reduction: The intermediate is reduced using a suitable reducing agent, such as sodium borohydride, to yield the final 2-anilinopyrrolidine product.
-
Step 5: Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.
In Vitro Kinase Inhibition Assay
The biological activity of the synthesized compounds is typically evaluated using in vitro kinase inhibition assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9]
Step-by-Step Methodology:
-
Step 1: Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound at various concentrations.
-
Step 2: Assay Plate Setup: Add the kinase, antibody, and tracer to the wells of a microplate.
-
Step 3: Compound Addition: Add the serially diluted test compounds to the assay plate.
-
Step 4: Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Step 5: Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
Step 6: Data Analysis: Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.
Visualizing the SAR: Logical Relationships and Workflows
To better understand the relationships between different aspects of the SAR study, we can visualize them using diagrams.
Caption: Iterative cycle of SAR-driven drug discovery.
Caption: Competitive inhibition of a kinase by a pyrrolidinyl aniline.
Conclusion and Future Perspectives
The simple pyrrolidinyl aniline scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. A systematic approach to SAR, focusing on discrete modifications of both the aniline and pyrrolidinyl moieties, has enabled the optimization of these compounds against a range of oncologically relevant kinases. The key to success lies in a deep understanding of the intricate balance between potency, selectivity, and drug-like properties.
Future efforts in this area will likely focus on the development of inhibitors with improved resistance profiles, the exploration of novel kinase targets, and the application of computational methods to guide the design of next-generation pyrrolidinyl aniline-based therapeutics. The principles outlined in this guide provide a solid foundation for these future endeavors, empowering researchers to continue to build upon the rich chemical legacy of this important scaffold.
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A Theoretical Treatise on the Electronic Properties of Fluoroanilines: A Guide for Researchers and Drug Development Professionals
Abstract
Fluoroanilines, aniline derivatives where one or more hydrogen atoms on the aromatic ring are substituted by fluorine, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their unique electronic properties, imparted by the high electronegativity and small size of the fluorine atom, significantly influence molecular interactions, reactivity, and bioavailability.[3][4] This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the electronic properties of fluoroanilines. We delve into the causality behind computational choices, present detailed protocols for in silico analysis, and synthesize key findings on how fluorination modulates the electronic landscape of the aniline scaffold. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel fluoroaniline-based compounds.
Introduction: The Significance of Fluorine in Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals.[5][6] The strategic introduction of fluorine atoms into the aniline ring—a process known as fluorination—is a powerful tool for fine-tuning its physicochemical properties.[3] Fluorine substitution can alter a molecule's:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine typically decreases the basicity of the amino group, which can be critical for modulating drug-receptor interactions.[7][8]
-
Lipophilicity: Fluorination often enhances a molecule's lipophilicity, which can improve its ability to cross biological membranes.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the half-life of a drug.[3]
-
Conformational Preferences: Fluorine substitution can influence the planarity of the aniline molecule and its derivatives, affecting how they fit into binding pockets.[3]
Given these profound effects, a deep understanding of the electronic perturbations caused by fluorination is paramount for predictive molecular design. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide an accurate and cost-effective means to elucidate these properties at the atomic level.[9][10]
Core Computational Methodologies: A Rationale
The theoretical investigation of fluoroanilines hinges on quantum chemical calculations. The choice of methodology is a critical decision that balances computational expense with the desired accuracy.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For molecules of the size and complexity of fluoroanilines, Density Functional Theory (DFT) has emerged as the most widely used and reliable method.[6][9] Unlike more computationally demanding ab initio methods like Hartree-Fock (HF), which can be less accurate due to the neglect of electron correlation, DFT incorporates electron correlation effects through an exchange-correlation functional.[6] This makes it a cost-effective approach for achieving high accuracy in predicting molecular structures, vibrational frequencies, and electronic properties.[6][9]
Expert Insight: The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and well-validated choice for organic molecules like fluoroanilines.[9][10] It combines the strengths of both HF and DFT, providing a robust description of electronic structure. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which offers a good balance of flexibility and computational efficiency for describing the electron distribution around each atom, including the diffuse functions (++) and polarization functions (d,p) necessary for accurately modeling non-covalent interactions and the effects of electronegative atoms like fluorine.[1][9]
A Self-Validating Computational Workflow
A rigorous theoretical study follows a self-validating protocol to ensure the reliability of the obtained results. The workflow begins with geometry optimization, followed by frequency analysis to confirm that the optimized structure corresponds to a true energy minimum. Only then are the electronic properties calculated.
Caption: A typical computational workflow for the theoretical study of fluoroanilines.
Analysis of Electronic Structure and Properties
The primary goal of theoretical studies on fluoroanilines is to understand how fluorine substitution impacts their electronic landscape. The following properties are of paramount importance.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[5][11]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[5]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[5][12]
Fluorination generally lowers the energy of both the HOMO and LUMO due to the inductive electron-withdrawing effect of the fluorine atom. However, the magnitude of this effect, and its impact on the HOMO-LUMO gap, depends on the position and number of fluorine substituents.[10]
Caption: Fluorine substitution typically lowers HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[5][11]
-
Red/Yellow Regions: Indicate electron-rich areas, susceptible to electrophilic attack.
-
Blue Regions: Indicate electron-poor areas, susceptible to nucleophilic attack.
In fluoroanilines, the highly electronegative fluorine atom creates a localized electron-rich region (red/yellow) around itself, while the hydrogen atoms of the amino group are typically in an electron-poor region (blue).[5] The MEP map is invaluable for understanding intermolecular interactions, such as hydrogen bonding.[3]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[1][13] It examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. For fluoroanilines, NBO analysis can reveal:
-
Hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring.
-
The influence of the fluorine substituent on the delocalization of electrons within the phenyl ring.
Positional Isomerism and its Electronic Consequences
The position of the fluorine atom on the aniline ring (ortho, meta, or para) has a profound impact on the molecule's electronic properties. This is due to the interplay of two main electronic effects:
-
Inductive Effect (-I): The fluorine atom withdraws electron density through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density to the pi system of the aromatic ring. This effect is most pronounced at the ortho and para positions.
These competing effects lead to distinct electronic properties for each isomer. For example, the dipole moment, HOMO-LUMO gap, and reactivity can vary significantly between 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline.[1][10]
Data Presentation: A Comparative Analysis
To illustrate the impact of fluorination, the following table summarizes key computed electronic properties for aniline and its monofluoro isomers. The values are representative and have been calculated at the B3LYP/6-311++G(d,p) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.48 | -0.25 | 5.23 | 1.53 |
| 2-Fluoroaniline | -5.62 | -0.38 | 5.24 | 2.25 |
| 3-Fluoroaniline | -5.71 | -0.41 | 5.30 | 2.78 |
| 4-Fluoroaniline | -5.59 | -0.32 | 5.27 | 2.97 |
Note: These are illustrative values derived from typical computational studies. Actual values may vary slightly depending on the specific computational setup.
Experimental Protocols: A Step-by-Step Guide to Computational Analysis
This section provides a detailed protocol for conducting a theoretical study on a fluoroaniline derivative using a typical quantum chemistry software package (e.g., Gaussian, Q-Chem).
Protocol for Geometry Optimization and Frequency Analysis
-
Build the Molecule: Construct the 3D structure of the desired fluoroaniline isomer using a molecular modeling interface.
-
Set Up the Calculation:
-
Select the calculation type: Opt+Freq (Optimization and Frequency).
-
Choose the method: DFT and the B3LYP functional.
-
Select the basis set: 6-311++G(d,p).
-
Specify the charge (0 for neutral) and multiplicity (1 for singlet).
-
-
Submit the Job: Run the calculation.
-
Verify the Output:
-
Confirm that the optimization has converged.
-
Check the frequency output file. There should be zero imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.
-
Protocol for Electronic Property Calculation
-
Use the Optimized Geometry: Load the optimized coordinates from the frequency calculation.
-
Set Up the Calculation:
-
Select the calculation type: Single Point Energy.
-
Use the same method and basis set as the optimization (B3LYP/6-311++G(d,p)).
-
Request additional properties:
-
pop=nbo for Natural Bond Orbital analysis.
-
iop(6/33=2) to print HOMO and LUMO energies.
-
Generate a cube file for the molecular electrostatic potential (cubegen).
-
-
-
Submit the Job: Run the calculation.
-
Analyze the Output:
-
Extract the HOMO and LUMO energies from the output file.
-
Visualize the MEP using software like GaussView or VMD.
-
Analyze the NBO output for key donor-acceptor interactions and stabilization energies.
-
Conclusion: From Theory to Application
Theoretical studies on the electronic properties of fluoroanilines provide indispensable insights for researchers in drug discovery and materials science. By leveraging computational methodologies like DFT, it is possible to build predictive models that correlate electronic structure with function. This in-depth understanding of how fluorination modulates the electronic landscape of the aniline scaffold allows for the rational design of molecules with tailored properties, accelerating the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][10] The interplay between robust computational predictions and empirical validation remains a powerful paradigm for advancing our application of these versatile chemical entities.[9]
References
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Ekincioglu, Y., & Kepceoglu, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]
-
Ekincioglu, Y., & Kepceoglu, A. (n.d.). THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. ResearchGate. Retrieved from [Link]
-
da Silva, M. A. V. R., et al. (2007). Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B, 111(13), 3467–3476. [Link]
-
Köse, E., Bardak, F., & Ataç, A. (2014). Density functional theory study on the structural, reactivity, and electronic properties of all mono-, di-, tri-, tetra-, and penta-fluoroanilines as monomers for conducting polymers. Canadian Journal of Chemistry, 92(10), 947-956. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
-
Prabavathi, N., et al. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate. [Link]
-
Al-Omair, M. A. (2014). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 118(2), 403–410. [Link]
-
Ekincioglu, Y., & Kepceoglu, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. [Link]
-
Ekincioglu, Y., & Kepceoglu, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. [Link]
-
Singh, A., et al. (2015). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. ResearchGate. [Link]
-
Sharma, S., et al. (2016). Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S(0)) and Cationic (D(0)) Ground States. The Journal of Physical Chemistry A, 120(3), 423-432. [Link]
-
Domagala, M., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. [Link]
-
Al-Omair, M. A. (2014). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. ACS Publications. [Link]
-
Kumar, S., et al. (2013). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics, 51, 19-25. [Link]
-
Arunkumar, A., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. [Link]
-
Singh, A. K., et al. (2013). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorine Notes. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-fluoro-6-(pyrrolidin-1-yl)aniline via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of 2-fluoro-6-(pyrrolidin-1-yl)aniline, a valuable substituted aniline building block in pharmaceutical and materials science research. The protocol leverages the power and versatility of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming carbon-nitrogen (C-N) bonds.[1][2][3] We move beyond a simple recitation of steps to explain the critical causality behind the choice of reagents and conditions. This guide is designed for researchers, chemists, and drug development professionals, offering a self-validating protocol grounded in mechanistic principles to ensure reliable and reproducible results.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The synthesis of arylamines is a fundamental transformation in organic chemistry, with the resulting products serving as key intermediates in the creation of countless pharmaceuticals, agrochemicals, and functional materials.[2] Traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, often fall short, requiring harsh reaction conditions and exhibiting limited substrate scope.[2][4]
The advent of the Buchwald-Hartwig amination in the mid-1990s marked a paradigm shift, offering a mild, general, and highly efficient palladium-catalyzed pathway to access these structures.[1][4] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have cemented its status as an indispensable tool in modern synthesis.[3][5]
This document details the specific application of this reaction to synthesize this compound. The protocol addresses the unique considerations of using a cyclic secondary amine (pyrrolidine) and a sterically hindered, electron-deficient aryl halide.
Reaction Scheme:
General scheme for the Buchwald-Hartwig amination to form the target compound. Ar-X is typically an aryl bromide or chloride for optimal reactivity.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2][4]
The three cornerstone steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and forms a Pd(II) complex.[2][6]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A strong base then deprotonates the bound amine, forming a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is ejected from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent undesirable side reactions like beta-hydride elimination.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. For successful execution, adherence to anhydrous and anaerobic conditions is critical.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |
| 1-Bromo-2,6-difluorobenzene | C₆H₃BrF₂ | 192.99 | 965 mg | 5.0 | 1.0 | Substrate |
| Pyrrolidine | C₄H₉N | 71.12 | 0.51 mL | 6.0 | 1.2 | Nucleophile, freshly distilled |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 | 0.01 | Catalyst Precursor (1 mol% Pd) |
| XPhos | C₃₉H₄₉P | 552.78 | 83 mg | 0.15 | 0.03 | Ligand (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 673 mg | 7.0 | 1.4 | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | - | Solvent |
| Equipment | ||||||
| 100 mL Schlenk flask | ||||||
| Magnetic stirrer & stir bar | ||||||
| Inert gas line (Argon/N₂) | ||||||
| Syringes and needles | ||||||
| Septa |
Note on Aryl Halide Choice: While the target contains a C-F bond, starting from an aryl fluoride for a C-N coupling is challenging due to the strength of the C-F bond. Aryl bromides and chlorides are significantly more reactive in oxidative addition.[8][9] Therefore, 1-bromo-2,6-difluorobenzene is selected as the optimal starting material.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Heat the flask under vacuum and allow it to cool under a positive pressure of argon or nitrogen gas. This ensures the removal of atmospheric oxygen and moisture.
-
Charging Solid Reagents: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (673 mg), XPhos (83 mg), and Pd₂(dba)₃ (46 mg) to the Schlenk flask.
-
Seal and Purge: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Solvent and Liquid Reagents: Add anhydrous toluene (25 mL) via syringe. Stir the mixture for 5 minutes to allow for pre-catalyst formation. Sequentially add 1-bromo-2,6-difluorobenzene (965 mg, assuming density ~1.0 g/mL if liquid, or add as solid) and freshly distilled pyrrolidine (0.51 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. The mixture will typically turn dark brown.
-
Monitoring: After the allotted time, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 15%) is typically effective for eluting the product.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and place under high vacuum to remove residual solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems.[9][10]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) species oxidized by air/moisture. 2. Insufficiently Strong Base: Base is old or has absorbed moisture. 3. Poor Ligand Choice: Ligand not suitable for the specific substrate. | 1. Ensure rigorous inert atmosphere technique. Use freshly opened or properly stored catalyst/ligands. Consider using a pre-catalyst. 2. Use a fresh bottle of NaOtBu; handle quickly in air or preferably in a glovebox. 3. Screen alternative bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos). |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water in the reaction. 2. Competing side reaction pathway is favored. | 1. Use rigorously dried solvents and reagents. 2. Lowering the reaction temperature slightly or changing the ligand-to-palladium ratio may help. |
| Formation of Diarylpiperazine | The reaction conditions are too harsh, leading to a second coupling event. | Reduce the reaction temperature or time. Use a slight excess of the amine to favor the mono-arylation product. |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts. | Adjust the polarity of the chromatography solvent system. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. |
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Palladium Catalysts (Pd₂(dba)₃): May cause skin and eye irritation. Finely dispersed palladium can be flammable.[11][12] Handle away from ignition sources.
-
Phosphine Ligands (XPhos): Air-sensitive and can be toxic if inhaled or ingested. Handle under an inert atmosphere.
-
Sodium tert-butoxide (NaOtBu): A strong, corrosive base. Reacts violently with water. Causes severe skin and eye burns. Handle with extreme care, avoiding any contact with moisture.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Known reproductive toxin.
-
Pyrrolidine: Flammable, corrosive, and toxic. Causes severe burns.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations. Contaminated materials should be collected in designated hazardous waste containers.[13][14]
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Cheminform.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020).
- Palladium-Catalyzed Stereoselective Synthesis of 2-Allylpyrrolidines. (2005). Synfacts.
- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
- Help troubleshooting a Buchwald-Hartwig amin
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (n.d.). PMC - NIH.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University.
- Standard Operating Procedure: Palladium. (2017). UCLA EH&S.
- Palladium - Safety D
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Experimental Protocol for Buchwald-Hartwig Amin
- Precautions for Using Palladium Carbon C
- Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. (n.d.).
- Safety D
- SAFETY DATA SHEET - Bis[tri(o-tolyl)phosphine]palladium(II) chloride. (2023). Fisher Scientific.
- Buchwald Ligands Review. (n.d.). Entegris.
- Synthetic Methods for Primary Anilines. (2023). IntechOpen.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). TCI AMERICA.
- Buchwald Ligands. (n.d.). Sigma-Aldrich.
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The Strategic Application of 2-Fluoro-6-(pyrrolidin-1-yl)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic environment, certain chemical scaffolds emerge as privileged structures, offering a versatile platform for the development of innovative therapeutics. One such scaffold that has garnered significant attention is the substituted aniline motif, prized for its ability to engage in key interactions with biological targets. This guide delves into the specific application of a highly valuable building block, 2-fluoro-6-(pyrrolidin-1-yl)aniline , in the context of contemporary drug discovery, with a particular focus on its role in the synthesis of targeted therapies.
Introduction: The Value Proposition of a Uniquely Substituted Aniline
The this compound scaffold presents a compelling combination of structural and electronic features that render it an attractive starting point for medicinal chemistry campaigns. The strategic placement of a fluorine atom ortho to the amino group can profoundly influence the physicochemical properties of the molecule. This includes modulating the pKa of the aniline nitrogen, which can be critical for optimizing target engagement and pharmacokinetic parameters. Furthermore, the fluorine atom can serve as a metabolic blocker, preventing undesirable oxidative metabolism at that position and thereby enhancing the metabolic stability of the resulting drug candidates.
The adjacent pyrrolidine ring introduces a non-planar, saturated heterocyclic system. This three-dimensional feature can improve solubility and disrupt planar stacking interactions, often leading to enhanced oral bioavailability. The pyrrolidine nitrogen can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. This unique combination of a sterically demanding, electron-withdrawing fluorine and a solubilizing, three-dimensional pyrrolidine ring makes this aniline derivative a powerful tool for navigating the complexities of drug design.
A prime example of the successful application of this scaffold is in the development of MORF-057, an investigational oral small molecule inhibitor of the α4β7 integrin.[1][2] MORF-057 is currently in clinical development for the treatment of inflammatory bowel disease (IBD).[2][3] Its mechanism of action involves blocking the interaction between the α4β7 integrin on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gastrointestinal tract, thereby preventing the migration of inflammatory cells into the gut.[1][2] The chemical architecture of MORF-057, which incorporates the this compound moiety, is a testament to the strategic advantages conferred by this building block.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex bioactive molecules, particularly those targeting protein kinases and other enzyme classes where aniline-based scaffolds have proven to be effective. Its utility stems from the reactivity of the aniline nitrogen, which readily participates in a variety of bond-forming reactions crucial for library synthesis and lead optimization.
Key Reaction Classes:
-
Amide Bond Formation: The amino group of this compound can be readily acylated to form amides. This is one of the most common transformations in drug discovery, allowing for the introduction of a wide array of substituents to probe the chemical space around the core scaffold.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are also important pharmacophores known to engage in key hydrogen bonding interactions with protein targets.
-
Cross-Coupling Reactions: While the primary amine can be a challenging substrate for direct cross-coupling, it can be transformed into a suitable coupling partner (e.g., a halide or triflate) after appropriate protection and functionalization of the aromatic ring. More commonly, the aniline itself is coupled to an activated carboxylic acid or another electrophilic partner.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core intermediate and its subsequent elaboration into a more complex molecule, representative of its application in a drug discovery program.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to the title compound via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Materials:
-
1,2-Difluorobenzene
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2-difluorobenzene (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack of the pyrrolidine.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as aromatic C-F bonds are relatively strong.
Protocol 2: Amide Coupling to Synthesize a MORF-057 Analog Precursor
This protocol illustrates the use of this compound in a standard amide coupling reaction to build a more complex molecule, analogous to a key step in the synthesis of MORF-057.
Reaction Scheme:
Materials:
-
This compound
-
A suitable carboxylic acid (e.g., a substituted pyrimidine carboxylic acid as found in MORF-057 analogs)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, add water to quench the reaction and dilute with ethyl acetate.
-
Wash the organic layer sequentially with aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Causality Behind Experimental Choices:
-
Coupling Agent: PyBOP is a common and efficient peptide coupling reagent that activates the carboxylic acid to facilitate nucleophilic attack by the aniline.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the acid formed during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.
-
Solvent: DMF is a suitable solvent for this reaction as it dissolves all the reactants and reagents.
-
Work-up: The aqueous LiCl wash is an effective method for removing the high-boiling point solvent DMF from the organic phase.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The true value of the this compound scaffold is realized when incorporated into a series of analogs to explore the structure-activity relationship. The data below, hypothetical yet representative of a typical lead optimization campaign, illustrates how systematic modifications can impact biological activity.
Table 1: In Vitro Potency of MORF-057 Analogs
| Compound ID | R1-Substituent on Pyrrolidine | R2-Substituent on Amide Moiety | α4β7 Binding Affinity (IC50, nM) |
| MORF-057 | H | Optimized Heterocycle | < 1 |
| Analog 1 | 3-hydroxy | Optimized Heterocycle | 5.2 |
| Analog 2 | H | Phenyl | 150 |
| Analog 3 | H | 2-chlorophenyl | 75 |
| Analog 4 | H | 4-methoxyphenyl | 200 |
SAR Insights from Table 1:
-
The unsubstituted pyrrolidine ring in MORF-057 appears optimal for high-affinity binding. The introduction of a hydroxyl group (Analog 1) leads to a modest decrease in potency, possibly due to steric hindrance or unfavorable solvation effects.
-
The nature of the substituent on the amide portion of the molecule is critical for activity. A simple phenyl ring (Analog 2) results in significantly lower potency compared to the optimized heterocycle in MORF-057.
-
Electronic modifications to the phenyl ring (Analogs 3 and 4) have a moderate impact on potency, suggesting that both electronic and steric factors are at play in this region of the molecule.
Visualization of Key Concepts
Signaling Pathway of α4β7 Integrin Inhibition
The following diagram illustrates the mechanism of action of an α4β7 integrin inhibitor like MORF-057.
Caption: MORF-057 inhibits lymphocyte migration to the gut.
Experimental Workflow for Analog Synthesis and Evaluation
The following workflow diagram outlines the key steps in a medicinal chemistry program utilizing the this compound scaffold.
Caption: Iterative cycle of drug discovery and optimization.
Conclusion and Future Outlook
This compound has established itself as a valuable building block in modern medicinal chemistry. Its unique combination of electronic and steric properties provides a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The successful progression of MORF-057 through clinical trials underscores the therapeutic potential of molecules derived from this scaffold. As the demand for novel oral therapeutics continues to grow, it is anticipated that the application of this compound and its derivatives will expand, leading to the discovery of new medicines for a range of diseases. Researchers and drug development professionals are encouraged to explore the full potential of this versatile intermediate in their own discovery programs.
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Morphic Therapeutic. (2023, April 25). Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures. Nasdaq. [Link]
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HCPLive. (2023, September 25). 25% of Patients Achieve Endoscopic Remission in Phase 2a EMERALD-1 Trial for MORF-057. [Link]
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BioSpace. (2023, April 25). Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures. [Link]
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PubMed. (2025, August 6). A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis. [Link]
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BioSpace. (2020, February 14). Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease. [Link]
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PubMed. (2001, August 2). Design and Synthesis of Potent and Selective alpha(4)beta(7) Integrin Antagonists. [Link]
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Semantic Scholar. PRECLINICAL CHARACTERIZATION OF AN ORAL SMALL MOLECULE INHIBITOR TARGETING THE INTEGRIN α4β7 FOR THE TREATMENT OF INFLAMMATORY. [Link]
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BioSpace. (2021, July 9). Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD. [Link]
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The Strategic Utility of 2-Fluoro-6-(pyrrolidin-1-yl)aniline in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and saturated nitrogen heterocycles into molecular scaffolds is a proven strategy for modulating physicochemical and pharmacological properties. The building block, 2-fluoro-6-(pyrrolidin-1-yl)aniline , emerges as a particularly valuable synthon, offering a unique combination of steric and electronic features. The ortho-fluoro and ortho-pyrrolidinyl substituents on the aniline core create a sterically hindered and electron-rich environment, influencing reactivity and providing vectors for exploring complex chemical space. This guide provides an in-depth look at the applications of this versatile building block, with a focus on its use in palladium-catalyzed cross-coupling reactions for the construction of novel molecular architectures, particularly those relevant to kinase inhibitor development.[1][2]
The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in many FDA-approved drugs.[3] Its inclusion can enhance solubility, basicity, and introduce a three-dimensional character that can be crucial for target engagement.[4][5] The fluorine atom, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability.[6] The strategic placement of these two groups on an aniline ring provides a powerful platform for generating libraries of compounds with diverse biological activities.
Physicochemical Properties and Handling
Before delving into synthetic protocols, it is essential to understand the properties and safety considerations for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂ | [7][8] |
| Molecular Weight | 180.22 g/mol | [7][8] |
| Appearance | (Predicted) Liquid or low-melting solid | N/A |
| Boiling Point | 297.2 ± 30.0 °C (Predicted) | [8] |
| pKa | 5.68 ± 0.20 (Predicted) | [8] |
Safety and Handling:
While specific data for this compound is limited, the safety precautions for its parent compounds, fluoroanilines and pyrrolidine, should be strictly followed. Fluoroanilines are classified as harmful if swallowed, cause skin irritation, and can cause serious eye damage.[9][10][11] Pyrrolidine is a highly flammable liquid and vapor.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood.[9][13]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[9][12] If inhaled, move the person to fresh air.[9][13] In case of skin contact, wash off immediately with plenty of soap and water.[13] If swallowed, rinse mouth and seek immediate medical attention.[9][13]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound and its derivatives lies in their application as coupling partners in palladium-catalyzed reactions. The aniline nitrogen can be a handle for further functionalization, while the aromatic ring can be modified through C-H activation or by introducing a leaving group (e.g., bromine or iodine) to participate in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][14][15] A halogenated derivative of this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This approach is particularly relevant for the synthesis of biaryl scaffolds found in many kinase inhibitors.[2]
Below is a detailed, representative protocol for the Suzuki-Miyaura coupling of a hypothetical bromo-derivative of our title compound with an arylboronic acid. This protocol is based on established procedures for similar ortho-substituted anilines.[3][14]
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-6-fluoro-4-(pyrrolidin-1-yl)aniline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: Anhydrous, degassed toluene and water (e.g., 4:1 v/v)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-6-fluoro-4-(pyrrolidin-1-yl)aniline, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Causality Insight: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[14]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram:
General workflow for a Suzuki-Miyaura cross-coupling experiment.
Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[1][10][11] This reaction is invaluable for synthesizing complex aniline derivatives. A halogenated derivative of this compound can be coupled with a variety of primary or secondary amines to generate novel structures.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromo-6-fluoro-4-(pyrrolidin-1-yl)aniline (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 - 2.0 eq)
-
Solvent: Anhydrous, degassed toluene or dioxane
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (or palladium source and ligand) and the base to an oven-dried reaction vessel.
-
Causality Insight: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The use of a glovebox is recommended due to the air and moisture sensitivity of the catalyst and base.
-
-
Reagent Addition: Add the 2-bromo-6-fluoro-4-(pyrrolidin-1-yl)aniline and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: The filtrate can then be washed with water and brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
This compound is a high-value building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique electronic and steric properties make it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of novel C-C and C-N bonds. The protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile molecule in their synthetic endeavors. As with any chemical reaction, optimization of the conditions for specific substrates is often necessary to achieve the best results.
References
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Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS. Retrieved from [Link]
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Maenaka, K., et al. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Retrieved from [Link]
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PubChemLite. This compound. Retrieved from [Link]
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Bara, T. J., & Jones, T. H. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. 2-Fluoroaniline. Retrieved from [Link]
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PubChem. 2-Fluoro-4-(6-pyrrolidin-1-yl-3-pyridinyl)aniline. Retrieved from [Link]
- Basile, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6299.
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Khan, I., et al. (2024, December 5). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][9][10][13]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC - PubMed Central. Retrieved from [Link]
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Scribd. Cross-coupling of Anilines With Boronic Acid. Retrieved from [Link]
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ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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de Sousa, J. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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Tombolato, S. O., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Retrieved from [Link]
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Green Chemistry. (2022). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PMC - PubMed Central. Retrieved from [Link]
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Li, J. J. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]
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Ncokazi, K. K., & N'Da, D. D. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - PubMed Central. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2006, October 1). Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. PubMed. Retrieved from [Link]
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Title: High-Throughput Screening Strategies for Pyrrolidinyl Aniline Libraries: From Biochemical Hits to Cellular Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinyl aniline scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] High-Throughput Screening (HTS) is an essential technology for rapidly interrogating large libraries of such compounds to identify novel modulators of kinase activity.[3][4] This guide provides a comprehensive framework for designing and executing robust HTS campaigns for pyrrolidinyl aniline libraries. We detail two complementary, industry-standard assay protocols: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening of direct enzyme inhibition, and a luminescent cell-based viability assay for secondary screening to assess cellular potency and cytotoxicity. The protocols are supported by explanations of the underlying scientific principles, data analysis, and critical quality control metrics required for a successful screening campaign.
Introduction: The Significance of the Pyrrolidinyl Aniline Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that allows for precise exploration of pharmacophore space.[1] When combined with an aniline moiety, a common "hinge-binding" motif, the resulting scaffold becomes a powerful starting point for the development of kinase inhibitors.[5] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6]
Given the potential of large combinatorial libraries based on this scaffold, HTS provides the only practical methodology for efficiently identifying "hit" compounds that modulate a specific kinase target.[7] A successful HTS campaign relies on the strategic selection of assays that are sensitive, robust, and relevant to the target biology.
Principle of the Screening Strategy: A Two-Tiered Approach
A robust screening cascade is designed to minimize false positives and negatives while efficiently identifying compounds with genuine biological activity. We advocate for a two-tiered approach:
-
Primary Screen (Biochemical): To identify direct inhibitors of the target kinase. This assay should be highly sensitive, reproducible, and amenable to automation in 384- or 1536-well formats.[8] A TR-FRET-based kinase activity assay is an ideal choice.
-
Secondary Screen (Cell-Based): To confirm the activity of primary hits in a more physiologically relevant context. This step validates that the compounds can cross the cell membrane and exert their effect in a complex cellular environment, while also providing an initial assessment of cytotoxicity.[9][10] A luminescence-based cell viability assay is a widely used and reliable method.[11]
This workflow ensures that resources are focused on compounds that not only hit the purified target but also demonstrate the desired cellular phenotype.
Figure 2: Principle of the TR-FRET kinase inhibition assay.
Materials & Reagents
-
Recombinant Kinase of Interest
-
Fluorescein-labeled substrate peptide (specific to the kinase)
-
Terbium-labeled anti-phospho-substrate antibody
-
Adenosine Triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay Buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Pyrrolidinyl Aniline Library (typically 10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume, opaque 384-well assay plates (e.g., Corning #3573)
-
HTS-compatible plate reader with TR-FRET capability (e.g., Revvity EnVision®)
Assay Development & Optimization
Before initiating the HTS, key parameters must be optimized to ensure a robust assay window. [12]1. Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal. 2. ATP Kₘ Determination: Run the kinase reaction with varying ATP concentrations. For competitive inhibitor screening, use an ATP concentration at or near its Kₘ. [12]3. Time Course: Determine the optimal incubation time where the reaction is still in the linear range.
Step-by-Step HTS Protocol (384-well format)
| Step | Action | Volume (µL) | Rationale |
| 1 | Compound Dispensing | 0.1 | Add compounds from the library to assay wells. Use an acoustic dispenser for accuracy. Add DMSO to control wells. |
| 2 | Kinase Addition | 5 | Add 2X final concentration of kinase in Assay Buffer to all wells. |
| 3 | Pre-incubation | - | Incubate for 15-30 min at room temperature. |
| 4 | Reaction Initiation | 5 | Add 2X final concentration of substrate/ATP mix in Assay Buffer. |
| 5 | Kinase Reaction | - | Incubate for 60-90 min at room temperature (or 30°C). Protect from light. |
| 6 | Reaction Termination | 10 | Add 2X Stop/Detection Buffer containing the Terbium-labeled antibody. |
| 7 | Detection Incubation | - | Incubate for 60 min at room temperature to allow antibody binding. Protect from light. |
| 8 | Plate Reading | - | Read on a TR-FRET enabled plate reader (e.g., Excitation: 340 nm, Emission: 620 nm (donor) and 665 nm (acceptor)). |
Protocol 2: Luminescent Cell Viability Assay for Hit Confirmation
This secondary assay determines the effect of hit compounds on cell proliferation or viability. The Promega CellTiter-Glo® assay is a widely used, robust method for this purpose. [11][13] Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. [14]The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is proportional to the ATP concentration. [14]A compound that inhibits a kinase essential for cell survival will induce apoptosis or cell cycle arrest, leading to a decrease in cellular ATP and a corresponding drop in luminescence. [15]
Materials & Reagents
-
Cancer cell line relevant to the kinase target (e.g., A549, HCT116)
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM) + 10% Fetal Bovine Serum (FBS)
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241) [16]* Confirmed hits from the primary screen
-
Opaque-walled 96- or 384-well cell culture plates
-
Luminometer-capable plate reader
Step-by-Step Protocol (96-well format)
| Step | Action | Details | Rationale |
| 1 | Cell Plating | Seed 5,000 cells/well in 90 µL of medium. | Ensures cells are in the exponential growth phase during treatment. |
| 2 | Incubation | Incubate overnight at 37°C, 5% CO₂. | Allows cells to adhere and recover from plating. |
| 3 | Compound Treatment | Add 10 µL of 10X compound dilutions (in medium) to wells. | Typically a 10-point, 3-fold serial dilution to determine IC₅₀. |
| 4 | Incubation | Incubate for 72 hours at 37°C, 5% CO₂. | Allows sufficient time for the compound to exert its anti-proliferative or cytotoxic effects. |
| 5 | Reagent Equilibration | Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 min. | Ensures optimal enzyme activity and consistent results. [14] |
| 6 | Reagent Addition | Add 100 µL of CellTiter-Glo® reagent to each well. | The "add-mix-measure" format lyses the cells and initiates the luminescent reaction. [13] |
| 7 | Mixing | Mix on an orbital shaker for 2 minutes. | Induces cell lysis and ensures a homogeneous solution. [14] |
| 8 | Signal Stabilization | Incubate at room temperature for 10 minutes. | Allows the luminescent signal to stabilize. [14] |
| 9 | Plate Reading | Record luminescence using a plate reader. | The signal is directly proportional to the number of viable cells. |
Data Analysis and Quality Control
Rigorous quality control (QC) is paramount in HTS to ensure the data is reliable. [17]
Key QC Metrics
For each assay plate, specific wells should be dedicated to controls:
-
Negative Control (0% Inhibition): Contains DMSO only. Represents the maximum signal.
-
Positive Control (100% Inhibition): Contains a known, potent inhibitor of the kinase. Represents the minimum signal.
Using these controls, the following metrics are calculated:
| Metric | Formula | Ideal Value | Purpose |
| Signal-to-Background (S/B) | Mean(Signal_neg) / Mean(Signal_pos) | > 5 | Measures the dynamic range of the assay. |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |Mean_neg - Mean_pos| ] | ≥ 0.5 | A measure of assay robustness and quality, accounting for both signal window and data variation. [3] |
An assay with a Z'-factor of 0.5 or greater is considered excellent and suitable for HTS. [18]
Hit Selection
A "hit" is a compound that produces a statistically significant effect. A common method for hit selection is based on the standard deviation (σ) of the sample population on the plate:
-
Percent Inhibition: Calculated for each compound well relative to the plate controls. % Inhibition = 100 * (1 - [ (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ])
-
Hit Threshold: Often defined as a percent inhibition value that is greater than 3 times the standard deviation of the negative controls (e.g., >50% inhibition and/or a Z-score < -3).
Conclusion
This application note provides a validated, two-tiered screening strategy for identifying and confirming kinase inhibitors from pyrrolidinyl aniline libraries. The combination of a highly robust biochemical TR-FRET primary assay with a physiologically relevant cell-based secondary assay creates an efficient and effective workflow. Adherence to rigorous assay optimization and quality control procedures is critical for generating high-confidence data that can successfully drive hit-to-lead campaigns in drug discovery.
References
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- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- PubMed. (n.d.). A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity.
- PubMed. (2009). Introduction: cell-based assays for high-throughput screening.
- PubMed. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Thermo Fisher Scientific - US. (n.d.). LanthaScreen TR-FRET Kinase Assays.
- PubMed - NIH. (2010). Cell-based assays for high-throughput screening.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
- Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
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- Wikipedia. (n.d.). High-throughput screening.
- Revvity. (n.d.). AlphaLISA Assay Development Guide.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
- IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
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- NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
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Functionalization of the pyrrolidine ring in N-arylpyrrolidines
An Application Guide to the Strategic Functionalization of the Pyrrolidine Ring in N-Arylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged N-Arylpyrrolidine Scaffold
The N-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry. As a "privileged scaffold," its rigid, three-dimensional structure is frequently found in a vast array of natural products, therapeutic agents, and bioactive compounds.[1][2][3][4] Its significance lies in the sp³-hybridized carbons that allow for precise spatial orientation of substituents, profoundly influencing molecular recognition and binding affinity at biological targets.[5][6] The ability to selectively introduce functional groups onto the pyrrolidine ring—a process known as functionalization—is therefore of paramount importance for lead optimization, structure-activity relationship (SAR) studies, and the development of novel chemical entities.[3][4][7]
This technical guide provides an in-depth exploration of key strategies for the functionalization of the pyrrolidine ring in N-arylpyrrolidine precursors. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights into enantioselective lithiation, transition-metal-catalyzed C-H activation, and modern photoredox-mediated pathways.
Directed α-Lithiation and Electrophilic Quench: A Classic Powerhouse
One of the most robust and well-established methods for functionalizing the α-position of pyrrolidines is through directed deprotonation to form an α-amino organolithium species, followed by trapping with a suitable electrophile.[8] The success of this strategy hinges on the use of a directing group on the nitrogen atom, typically an N-Boc (tert-butyloxycarbonyl) group.
The Causality Behind the N-Boc Group: The N-Boc group is not merely a protecting group; it is an essential activating and directing group. It serves two primary functions:
-
Acidification: The electron-withdrawing nature of the carbonyl in the Boc group increases the acidity of the adjacent α-protons, facilitating their removal by a strong base like sec-butyllithium (s-BuLi).[8]
-
Complexation: The carbonyl oxygen acts as a coordination site for the lithium base, pre-organizing the reactants and directing the deprotonation to the α-position.
Enantioselective Deprotonation with Chiral Ligands: A major breakthrough in this area was the use of chiral diamine ligands, most notably (-)-sparteine, to achieve enantioselective deprotonation.[9][10] The s-BuLi/(-)-sparteine complex forms a well-defined chiral environment, leading to the preferential removal of one of the two prochiral α-protons.[1][10] This generates a configurationally stable α-lithiopyrrolidine intermediate with high enantiomeric excess, which can then be functionalized.[8]
Mechanism: Enantioselective Lithiation and Arylation The overall process for an enantioselective palladium-catalyzed α-arylation starting from an N-Boc pyrrolidine is a multi-step sequence. It elegantly combines enantioselective deprotonation with a robust cross-coupling reaction.[9][11][12]
Caption: Workflow for enantioselective α-arylation of N-Boc pyrrolidine.
Protocol 1: Enantioselective α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from the highly-cited work by Campos, Klapars, and Waldman at Merck, which details a reliable method for this transformation.[9][12][13]
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
Zinc chloride (ZnCl₂) solution in THF (typically ~1.0 M)
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous Et₂O. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Chiral Ligand Addition: Add (-)-sparteine (1.2 equiv) dropwise to the cooled solution.
-
Deprotonation: Add s-BuLi (1.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution at -78 °C for 3 hours. Causality Note: Slow addition is critical to maintain temperature and prevent side reactions. The 3-hour stir allows for complete and selective deprotonation.
-
Transmetalation: Add the solution of ZnCl₂ in THF (1.2 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 1 hour. Trustworthiness Note: The transmetalation from the lithium to the zinc species generates a more thermally stable and stereochemically rigid organozinc reagent, which is key for a successful cross-coupling.[9][11]
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous THF.
-
Cross-Coupling: Add the aryl bromide (1.1 equiv) to the organozinc solution, followed by the pre-formed palladium catalyst solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the α-arylated N-Boc-pyrrolidine.
Transition Metal-Catalyzed C-H Activation: The Modern Approach
Direct C(sp³)–H activation offers a more atom-economical route to functionalized pyrrolidines by avoiding the need for pre-functionalization (i.e., deprotonation).[7] These methods typically employ a palladium or nickel catalyst and a directing group to achieve high levels of regio- and stereoselectivity.[1][14]
Thioamide-Directed α-C–H Arylation: A notable strategy involves the use of a thioamide group attached to the pyrrolidine nitrogen. This group acts as an effective bidentate ligand, directing a Pd(II) catalyst to the α-C–H bond. The use of chiral phosphoric acids (CPAs) as anionic ligands in this system has enabled highly enantioselective couplings with aryl boronic acids.[1][15]
Mechanism: Pd(II)-Catalyzed Enantioselective C-H Activation The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, which is generally considered the rate-determining and enantio-determining step.
Caption: Key steps in enantioselective Pd-catalyzed C-H arylation.
Photoredox Catalysis: A Mild and Versatile Frontier
Visible-light photoredox catalysis has emerged as a powerful tool for C–H functionalization under exceptionally mild conditions.[16] This approach utilizes a photocatalyst (often an Iridium or Ruthenium complex) that, upon excitation by light, can engage in single-electron transfer (SET) processes to generate radical intermediates.[17]
For N-arylpyrrolidines, this typically involves the oxidation of the amine to form an α-amino radical, which can then be trapped by a variety of coupling partners.[16][18] Alternatively, a radical generated from a different precursor can add to an electron-deficient heterocycle in a Minisci-type reaction.[16][17][19][20]
Dual Nickel/Photoredox Catalysis: A highly effective strategy combines photoredox catalysis with nickel catalysis for the α-arylation of N-aryl amines with aryl halides.[14] In this system, the photocatalyst generates the α-amino radical, while the nickel catalyst facilitates the cross-coupling with the aryl halide. This dual catalytic cycle allows for the coupling of two previously challenging partners.
Protocol 2: Redox-Neutral α-Arylation of Pyrrolidine
This protocol is based on a metal-free, redox-neutral approach using a quinone monoacetal as an oxidant, which generates an iminium ion intermediate for subsequent nucleophilic attack.[21][22][23]
Materials:
-
Pyrrolidine (or N-substituted pyrrolidine)
-
Quinone monoacetal (e.g., 4,4-dimethoxycyclohexa-2,5-dien-1-one)
-
Aromatic nucleophile (e.g., 2-naphthol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the quinone monoacetal (1.0 equiv), the aromatic nucleophile (1.5 equiv), and DABCO (0.2 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene to achieve a concentration of 0.5 M with respect to the quinone monoacetal. Add the pyrrolidine (1.1 equiv).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C.
-
Reaction Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate it directly onto silica gel. Purify by flash column chromatography to isolate the α-aryl-substituted pyrrolidine product.[21][22]
Data Summary: Comparison of Functionalization Methods
| Method | Key Features | Advantages | Common Limitations |
| α-Lithiation | Requires N-Boc group; uses strong base (s-BuLi); can be highly enantioselective with chiral ligands.[9][10] | High yields; well-established; broad electrophile scope; excellent stereocontrol.[8][9] | Cryogenic temperatures (-78 °C); requires stoichiometric strong base and chiral ligand; sensitive to moisture. |
| Pd-C–H Activation | Uses a directing group (e.g., thioamide); Pd(II) catalyst; milder than lithiation.[1][15] | High atom economy; functional group tolerance; can be highly enantioselective.[1] | Requires directing group installation/removal; catalyst can be expensive; substrate scope can be limited. |
| Photoredox Catalysis | Visible light-driven; uses a photocatalyst; generates radical intermediates.[16][17] | Very mild conditions (often room temp.); high functional group tolerance; enables novel transformations.[14] | Can have complex mechanisms; may require specific photocatalysts and additives; slower reaction times.[18] |
| Redox-Neutral Arylation | Metal-free; uses an oxidant (quinone monoacetal) and a base (DABCO).[22][23] | Environmentally friendly (no metal); operationally simple; one-pot procedure.[21][22] | Scope of nucleophiles may be limited; yields can be moderate for some substrates. |
Cycloaddition Strategies
While the above methods functionalize a pre-existing pyrrolidine ring, cycloaddition reactions build the ring itself, often incorporating desired functionality simultaneously. The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful and convergent method to synthesize highly substituted pyrrolidines.[6][24][25][26] This approach allows for excellent control over relative stereochemistry and can be rendered enantioselective through the use of chiral catalysts.[24]
Conclusion
The functionalization of N-arylpyrrolidines is a dynamic and evolving field critical to drug discovery. The choice of methodology depends heavily on the specific target molecule, desired stereochemistry, and functional group tolerance. While classical α-lithiation offers unparalleled precision and reliability for many applications, modern C-H activation and photoredox catalysis provide milder, more atom-economical alternatives that are continually expanding the toolkit of the synthetic chemist. By understanding the underlying principles and causal relationships of each method, researchers can strategically design and execute syntheses to accelerate the discovery of next-generation therapeutics.
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Application Notes and Protocols: Methods for Introducing Fluorine into Aniline Scaffolds
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, fluoroanilines stand out as particularly valuable synthons. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for robust and versatile methods for their synthesis.[2][3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of the key methods for introducing fluorine into aniline scaffolds. We will explore the nuances of electrophilic, nucleophilic, and radical fluorination pathways, offering detailed, field-proven protocols and explaining the causality behind experimental choices.
Section 1: Electrophilic Fluorination of Anilines
Electrophilic fluorination is a powerful strategy that involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source.[4] For electron-rich aromatic systems like anilines, this approach is particularly effective. The key to success lies in the selection of an appropriate "F+" source, a reagent in which the fluorine atom is bound to a more electronegative group, rendering it susceptible to nucleophilic attack.[4]
The Rise of N-F Reagents: A Paradigm Shift in Safety and Efficacy
Historically, the use of elemental fluorine (F₂) posed significant safety challenges due to its high reactivity and toxicity.[5] The development of reagents containing a nitrogen-fluorine (N-F) bond revolutionized the field, offering safer, more stable, and highly selective alternatives.[4][5] These reagents, which can be neutral or cationic, have become the workhorses of modern electrophilic fluorination.[4]
1.1.1. Selectfluor®: The Versatile Workhorse
Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent.[6][7] Its stability, ease of handling, and high reactivity make it a preferred choice for many applications.[5][7] The mechanism of fluorination with Selectfluor® can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions and the substrate.[6]
Application Protocol 1: Direct Electrophilic Fluorination of an Electron-Rich Aniline using Selectfluor®
This protocol details the direct fluorination of a substituted N,N-dimethylaniline, a common scaffold in medicinal chemistry.
Objective: To regioselectively introduce a fluorine atom onto the aromatic ring of an electron-rich aniline derivative.
Materials:
-
Substituted N,N-dimethylaniline (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted N,N-dimethylaniline (1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to dissolve the aniline derivative.
-
Reagent Addition: In a single portion, add Selectfluor® (1.1 mmol, 1.1 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fluoroaniline.
Expected Outcome: This protocol typically affords a mixture of ortho- and para-fluorinated products, with the para-isomer often being the major product. Yields can range from moderate to good, depending on the specific aniline substrate.
1.1.2. N-Fluorobenzenesulfonimide (NFSI): A Milder Alternative
N-Fluorobenzenesulfonimide (NFSI) is another popular and commercially available N-F reagent.[8] It is generally considered a milder fluorinating agent than Selectfluor® and can offer different selectivity profiles.[4][9] NFSI is particularly useful for the fluorination of sensitive substrates that may not tolerate the more oxidizing conditions associated with Selectfluor®.[8]
Data Summary: Comparison of Electrophilic Fluorinating Agents
| Reagent | Structure | Key Advantages | Typical Reaction Conditions |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High reactivity, stable, easy to handle[5][7] | Room temperature to mild heating in polar aprotic solvents (e.g., MeCN) |
| NFSI | N-Fluorobenzenesulfonimide | Milder than Selectfluor®, good for sensitive substrates[4][9] | Often requires heating or catalysis in various organic solvents |
Workflow Diagram: Electrophilic Fluorination of Anilines
Caption: General workflow for electrophilic fluorination.
Section 2: Nucleophilic Fluorination Strategies
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). While seemingly straightforward, this approach can be challenging due to the low nucleophilicity and high basicity of the fluoride ion in protic solvents. However, several clever strategies have been developed to overcome these hurdles, making nucleophilic fluorination a viable route to fluoroanilines.
The Classic Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination and provides a reliable method for introducing fluorine into an aniline scaffold.[10][11] The reaction proceeds through the diazotization of a primary aromatic amine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) anions.[10][12][13]
Mechanism:
-
Diazotization: The primary aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an aryl diazonium salt.
-
Anion Exchange: A counterion exchange with HBF₄ or HPF₆ yields the corresponding diazonium tetrafluoroborate or hexafluorophosphate salt.
-
Thermal Decomposition: Gentle heating of the isolated diazonium salt results in the loss of nitrogen gas (N₂) and the formation of an aryl cation, which is subsequently trapped by the fluoride anion.[10]
Application Protocol 2: Synthesis of a Fluoroaniline via the Balz-Schiemann Reaction
This protocol outlines the synthesis of a substituted fluoroaniline from the corresponding primary aniline.
Objective: To prepare a fluoroaniline from a primary aniline precursor using the Balz-Schiemann reaction.
Materials:
-
Substituted primary aniline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Diazotization:
-
In a beaker, dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (11 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
-
Formation of the Diazonium Salt:
-
To the cold diazonium salt solution, slowly add tetrafluoroboric acid (15 mL of 48% aqueous solution).
-
The diazonium tetrafluoroborate will precipitate. Collect the solid by filtration and wash it with cold water, followed by cold diethyl ether.
-
-
Thermal Decomposition:
-
Caution: Perform this step in a well-ventilated fume hood behind a blast shield. The decomposition can be exothermic.
-
Gently heat the dry diazonium salt in a flask. The decomposition will be indicated by the evolution of nitrogen gas.
-
The crude fluoroaniline can be purified by steam distillation or extraction followed by column chromatography.
-
Expected Outcome: The Balz-Schiemann reaction generally provides moderate to good yields of the corresponding fluoroaniline. The reaction is highly regioselective, with the fluorine atom replacing the original amino group.
Modern Advances in Nucleophilic Aromatic Substitution (SₙAr)
While the Balz-Schiemann reaction is robust, it can have limitations, including the need for harsh conditions and the potential for explosive intermediates.[14] Modern research has focused on developing milder SₙAr-based methods. These often involve activating the aniline precursor to facilitate nucleophilic attack by a fluoride source. One such strategy involves the conversion of anilines to N-arylsydnones, which can then undergo nucleophilic fluorination.[15]
Section 3: Radical Fluorination Pathways
Radical fluorination has emerged as a powerful and complementary approach for C-F bond formation.[16] These methods often utilize photoredox catalysis or other radical initiation techniques to generate a carbon-centered radical on the aniline scaffold, which is then trapped by a fluorine atom source.[17][18]
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis, and its application to aniline fluorination is a prime example.[17][18][19] In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with either the aniline substrate or a fluorinating reagent to generate the key radical intermediates.[17][19]
Conceptual Mechanism: Photocatalytic Trifluoromethylation of Anilines
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Application Notes and Protocols for Determining the Cytotoxicity of Novel Aniline Derivatives
Introduction: The Criticality of Early Cytotoxicity Assessment
In the landscape of drug discovery and development, the early and accurate assessment of a compound's effect on cell viability is paramount. This is particularly true for novel chemical entities such as aniline derivatives, a class of compounds with broad therapeutic potential but also known associations with cytotoxicity.[1][2] Aniline and its derivatives have been implicated in generating reactive free radicals, which can lead to cellular damage.[3] Therefore, robust and reliable cell viability assays are indispensable tools for identifying promising lead candidates while minimizing the risk of late-stage failures due to unforeseen toxicity.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the in vitro cytotoxicity of novel aniline derivatives. Moving beyond a simple recitation of protocols, this document delves into the underlying principles of commonly employed cell viability assays, offers practical insights into experimental design and execution, and provides a structured approach to data interpretation and troubleshooting. Our goal is to empower researchers to generate high-quality, reproducible data that confidently informs go/no-go decisions in the preclinical development pipeline.
Strategic Selection of Cell Viability Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile.[5][6] A judicious selection of assays, each interrogating a different aspect of cellular health, is crucial for a comprehensive assessment. The primary endpoints for evaluating cell viability can be broadly categorized into three pillars: metabolic activity, membrane integrity, and the mechanism of cell death.
dot graph TD { subgraph "Experimental Design for Cytotoxicity Screening" A[Novel Aniline Derivative] --> B{Assay Selection}; B --> C[Metabolic Activity Assays]; B --> D[Membrane Integrity Assays]; B --> E[Mechanism of Death Assays]; C --> F((MTT, MTS, alamarBlue)); D --> G((Trypan Blue, LDH Release)); E --> H((Apoptosis vs. Necrosis Kits)); F --> I{Data Analysis & IC50}; G --> I; H --> I; I --> J[Lead Candidate Decision]; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; I; J; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; F; G; H; edge[color="#4285F4"]; A -- B; B -- C; B -- D; B -- E; C -- F; D -- G; E -- H; F -- I; G -- I; H -- I; I -- J; } caption: "Workflow for Cytotoxicity Screening of Aniline Derivatives"
Pillar 1: Interrogating Metabolic Activity
Metabolic assays are often the first line of screening due to their high-throughput nature and sensitivity. These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[7]
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-8):
-
Principle: These colorimetric assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Causality: A decrease in the colored product suggests that the aniline derivative is impairing mitochondrial function or causing cell death, leading to a reduction in metabolic activity.
-
Key Differences:
-
-
Resazurin-Based Assays (alamarBlue®):
-
Principle: This fluorometric or colorimetric assay uses resazurin, a cell-permeable dye that is reduced to the highly fluorescent resorufin by viable cells.[14][15][16][17]
-
Causality: A decrease in fluorescence indicates a reduction in the metabolic capacity of the cells, suggesting a cytotoxic or cytostatic effect of the compound. The non-toxic nature of the reagent also allows for continuous monitoring of cell health over time.
-
Pillar 2: Assessing Membrane Integrity
Assays that measure membrane integrity provide a more direct assessment of cell death, as a compromised membrane is a hallmark of late-stage apoptosis and necrosis.[18]
-
Trypan Blue Exclusion Assay:
-
Principle: This dye exclusion method is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[19][20][21][22]
-
Causality: An increase in the percentage of blue-stained cells directly correlates with the number of dead cells in the population.[18] This provides a straightforward and rapid assessment of cytotoxicity.
-
Pillar 3: Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for mechanistic studies.[23][24]
-
Apoptosis vs. Necrosis Assays:
-
Principle: These assays often use a combination of fluorescent dyes to differentiate between healthy, apoptotic, and necrotic cells. For instance, a kit may include a reagent that detects caspase activity (a hallmark of apoptosis) and a dye that stains cells with compromised membranes (indicative of necrosis or late-stage apoptosis).[25][26]
-
Causality: By simultaneously detecting markers for both pathways, these assays can provide valuable insights into how the aniline derivative is inducing cell death.[27]
-
Detailed Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods and is suitable for adherent cell lines.[28][29]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[28]
-
Cell culture medium (phenol red-free medium is recommended for the final steps to reduce background)[29]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[29]
-
Compound Treatment: Prepare serial dilutions of the novel aniline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound, e.g., <0.5% DMSO).[30]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[28]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[29]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[12] Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells (96-well plate)"]; B [label="Treat with Aniline Derivative"]; C [label="Incubate (24-72h)"]; D [label="Add MTT Reagent"]; E [label="Incubate (2-4h)"]; F [label="Solubilize Formazan"]; G [label="Read Absorbance (570 nm)"]; A -> B -> C -> D -> E -> F -> G; edge [color="#34A853"]; } caption: "MTT Assay Workflow"
Protocol 2: Trypan Blue Exclusion Assay
This protocol provides a direct count of viable and non-viable cells.[19][20]
Materials:
-
Trypan Blue solution (0.4%)[20]
-
Hemocytometer
-
Microscope
-
Cell suspension
Procedure:
-
Cell Preparation: After treating cells with the aniline derivative in a larger format (e.g., 6-well plate), collect the cells by trypsinization (for adherent cells) and centrifugation.
-
Resuspension: Resuspend the cell pellet in a known volume of serum-free medium or PBS. It is important to use a serum-free solution as serum proteins can be stained by trypan blue.[19][20]
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[19]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature. Longer incubation times can lead to an overestimation of cell death.[19][20]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Visualization: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100[18]
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Calculating Percentage Viability
For plate-based assays like MTT, the percentage of cell viability is calculated relative to the vehicle control:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[31] It represents the concentration of the aniline derivative required to inhibit cell viability by 50%.[32][33]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
IC50 Determination: The software will calculate the IC50 value from the fitted curve. A lower IC50 value indicates greater potency.[31]
It is important to note that the IC50 value can be influenced by experimental factors such as cell density and incubation time.[31] Therefore, consistency in experimental setup is crucial for obtaining reproducible results.
Comparative Summary of Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Metabolic activity (mitochondrial dehydrogenase)[8] | Well-established, cost-effective[12] | Requires a solubilization step, potential for compound interference[12] |
| MTS | Metabolic activity (soluble formazan)[11] | Simpler protocol (no solubilization)[13] | More expensive than MTT |
| alamarBlue® | Metabolic activity (resazurin reduction)[14] | Non-toxic, allows for kinetic studies | Can be sensitive to changes in culture conditions |
| Trypan Blue | Membrane integrity (dye exclusion)[19] | Simple, direct measure of cell death[12] | Manual counting can be subjective and time-consuming[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in MTT/MTS assay | - Microbial contamination[30]- Phenol red interference[30] | - Visually inspect plates for contamination.- Use phenol red-free medium during the assay incubation.[30] |
| Low signal in MTT/MTS assay | - Low cell density[30]- Insufficient incubation time[30] | - Optimize cell seeding density through titration.- Increase incubation time with the assay reagent.[30] |
| Inconsistent results between plates ("Edge Effect") | - Evaporation from outer wells[30] | - Fill the perimeter wells with sterile PBS or medium without cells and exclude them from analysis.[30] |
| Poor reproducibility between experiments | - Variation in cell health or passage number- Inconsistent incubation times[30] | - Use cells in the logarithmic growth phase and maintain a consistent passaging schedule.- Standardize all incubation times precisely.[30] |
Conclusion: A Pathway to Confident Decision-Making
The systematic evaluation of cell viability is a non-negotiable step in the preclinical assessment of novel aniline derivatives. By employing a multi-pronged approach that combines assays for metabolic activity and membrane integrity, researchers can gain a comprehensive understanding of a compound's cytotoxic potential. Further investigation into the mechanism of cell death can provide invaluable insights for lead optimization and downstream mechanistic studies. The protocols and guidance provided in this document are intended to serve as a robust foundation for generating reliable and reproducible data, ultimately facilitating more informed and confident decision-making in the journey of drug discovery.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1–A3.B.3. Retrieved from [Link]
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(n.d.). Cell viability study by Trypan blue exclusion method. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
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G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Shlomovitz, I., & Gerlic, M. (2018). Distinguishing Necroptosis from Apoptosis. Methods in Molecular Biology, 1857, 25–34. Retrieved from [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules, 21(12), 1735. Retrieved from [Link]
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(2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
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AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
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Wang, H., et al. (2013). Cellular responses of aniline oligomers: a preliminary study. RSC Advances, 3(43), 20057-20063. Retrieved from [Link]
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(n.d.). Cytotoxicity of aniline hydrochloride solution. Retrieved from [Link]
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(2022). Trypan blue exclusion test of cell viability. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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Qian, S. Y., et al. (2015). Free radical generation from an aniline derivative in HepG2 cells: a possible captodative effect. Chemical Research in Toxicology, 28(1), 125-134. Retrieved from [Link]
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(n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17351–17361. Retrieved from [Link]
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(n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]
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Orellana-Serradell, O., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]
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National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]
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(2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
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(n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Evaluation of 2-fluoro-6-(pyrrolidin-1-yl)aniline Against Cancer Cell Lines
Abstract
This document provides a comprehensive guide for the initial in vitro screening of the novel compound, 2-fluoro-6-(pyrrolidin-1-yl)aniline, for potential anti-cancer activity. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and apoptotic effects of this compound on various cancer cell lines. This guide emphasizes a logical, stepwise approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays. The methodologies are grounded in established and widely accepted cell-based assays to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Screening this compound
The pyrrolidine ring is a prominent scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] The introduction of a fluorine atom to an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and membrane permeability. Given these characteristics, this compound represents a promising candidate for anti-cancer drug discovery.
The initial evaluation of a novel compound's anti-cancer potential relies on robust in vitro cell-based assays.[5][6][7] These assays are crucial for determining a compound's cytotoxic effects and for elucidating its mechanism of action at a cellular level.[8][9] This document outlines a strategic workflow for the preliminary assessment of this compound, commencing with general cytotoxicity screening and proceeding to the investigation of apoptosis as a potential mechanism of cell death.
Experimental Workflow Overview
The proposed workflow is designed to efficiently characterize the anti-cancer properties of this compound. The process begins with assessing the compound's general cytotoxicity across a panel of cancer cell lines to determine its potency and selectivity. Following this, assays to investigate the induction of apoptosis are employed to understand the mechanism of cell death.
Caption: A streamlined workflow for the in vitro evaluation of novel anti-cancer compounds.
Materials and Reagents
This section provides a general list of materials and reagents. Specific details and catalog numbers should be sourced from preferred institutional suppliers.
-
Compound: this compound (synthesis as per established methods).
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]).[10]
-
Cell Culture Media: RPMI-1640, DMEM, or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cytotoxicity Assays:
-
Reagents for Apoptosis Assays:
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[20]
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][21]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[20] Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[13]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[15]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases-3 or -7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[16]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17][23]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[23]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.[23]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency.
-
Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast) | [Example Data] | [Example Data] |
| A549 (Lung) | [Example Data] | [Example Data] |
| HeLa (Cervical) | [Example Data] | [Example Data] |
| HepG2 (Liver) | [Example Data] | [Example Data] |
Apoptosis Data
Flow cytometry data from the Annexin V/PI assay will be presented as quadrant plots, quantifying the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic). An increase in the Annexin V positive populations (early and late apoptotic) upon treatment with the compound suggests the induction of apoptosis.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | [Example Data] | [Example Data] | [Example Data] |
| Vehicle Control (DMSO) | [Example Data] | [Example-Data] | [Example Data] |
| This compound (IC50) | [Example Data] | [Example Data] | [Example Data] |
Caspase Activity
The luminescent signal from the Caspase-Glo® 3/7 assay is directly proportional to the amount of active caspase-3 and -7. Data should be presented as a fold-change in luminescence relative to the untreated control. A significant increase in luminescence indicates the activation of the executioner caspases.
Troubleshooting and Considerations
-
Compound Solubility: Ensure complete solubilization of this compound in DMSO before dilution in culture medium to avoid precipitation.
-
Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Assay Controls: Always include positive (e.g., doxorubicin, staurosporine) and negative (vehicle) controls to validate assay performance.
-
Time-Course and Dose-Response: It is recommended to perform time-course and dose-response experiments to fully characterize the compound's effects.
Conclusion
This document provides a foundational framework for the initial in vitro assessment of this compound as a potential anti-cancer agent. The successful execution of these protocols will provide critical data on the compound's cytotoxicity and its ability to induce apoptosis, thereby guiding future preclinical development efforts.
References
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of different human cancer cell lines including.... [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]
-
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
-
USF Health. (n.d.). Apoptosis Protocols. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. [Link]
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. The Assay Guidance Manual. [Link]
-
National Center for Toxicology Research. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
- Google Patents. (n.d.). Production of pyrrolidine.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
ResearchGate. (n.d.). Sulforhodamine B colorimetric assay for cytoxicity screening. [Link]
-
IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]
-
ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
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- 23. promega.com [promega.com]
Troubleshooting & Optimization
Optimization of Buchwald-Hartwig amination conditions for ortho-substituted anilines
Technical Support Center: Buchwald-Hartwig Amination
Topic: Optimization of Buchwald-Hartwig Amination Conditions for Ortho-Substituted Anilines
Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with sterically demanding ortho-substituted anilines. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with both the theoretical rationale and practical solutions for this challenging yet powerful transformation.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig reaction with a 2,6-disubstituted aniline is giving very low to no yield. What is the most likely cause?
The primary challenge with ortho-substituted anilines is severe steric hindrance. This bulkiness impedes two critical steps in the catalytic cycle:
-
Amine Coordination/Deprotonation: The ortho-substituents physically block the nitrogen atom from effectively coordinating to the palladium center of the oxidative addition complex.
-
Reductive Elimination: This final, product-forming step is often the rate-limiting step for sterically hindered substrates.[1] The bulky groups on both the aniline and the aryl halide must orient themselves in close proximity around the palladium center, a conformation that is energetically unfavorable without the right catalytic system.
A standard "first-generation" catalyst system, such as one using P(o-tolyl)3 or bidentate ligands like BINAP, is often insufficient to overcome this steric barrier.[2] The solution almost always lies in the careful selection of a highly specialized, sterically demanding monodentate phosphine ligand.
Q2: What are the best practices for ligand selection when working with ortho-substituted anilines?
Ligand choice is the single most critical parameter for success. For these substrates, you must use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to promote the formation of a highly active, monoligated L-Pd(0) catalytic species. This creates the necessary space at the metal center for the hindered aniline to coordinate.
Key Insight: Bidentate ligands are generally less effective here because they occupy two coordination sites, creating a more crowded palladium center that cannot easily accommodate a bulky aniline.[2] The use of sterically demanding monodentate ligands is crucial.[3]
Here is a summary of recommended ligands based on the aniline substitution pattern:
| Amine Substrate | Recommended Ligands (Primary Choice) | Rationale & Comments |
| Primary ortho-substituted anilines | BrettPhos | Specifically designed for its effectiveness with primary amines.[4] Its structure provides the ideal balance of bulk and electron-donating properties to facilitate the catalytic cycle. |
| Secondary ortho-substituted anilines | RuPhos | Generally the go-to ligand for secondary amines.[1][4] Its steric profile is well-suited to accommodate the additional bulk of the N-substituent while still promoting high catalytic activity. |
| Generally Challenging or Unknown Systems | XPhos, tBuXPhos | These are highly active, general-purpose ligands that often show excellent performance with a wide range of sterically hindered coupling partners.[5] They are excellent candidates for initial screening. |
A general workflow for troubleshooting a failed reaction is outlined below.
Caption: A decision tree for troubleshooting common issues.
Q3: How does base selection impact the amination of hindered anilines?
The base plays a crucial role in the deprotonation of the amine after it coordinates to the palladium center.[6] For sterically demanding couplings, a strong, non-nucleophilic base is essential.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the standards for these reactions.[4][7]
-
Why Weaker Bases Fail: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often lack the strength to efficiently deprotonate the sterically congested palladium-amine complex, leading to a stalled or slow reaction. While these bases are useful for substrates with base-sensitive functional groups, they typically require higher temperatures and longer reaction times for hindered systems.[8]
-
A Note on Physical Properties: The particle size and surface area of solid inorganic bases can affect reaction rates.[7] If you suspect issues with base heterogeneity, consider grinding the base to a fine powder before use or adding an agent like Celite to prevent clumping.[7]
Q4: I am observing significant hydrodehalogenation of my aryl halide instead of the desired C-N coupling. What causes this and how can I prevent it?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. It often competes with the desired reductive elimination step.[2]
Primary Cause: This side reaction can be promoted by β-hydride elimination from the palladium amide intermediate, especially if the desired C-N reductive elimination is slow due to steric hindrance.
Solutions:
-
Ligand Optimization: The correct bulky phosphine ligand is your best defense. These ligands accelerate the rate of reductive elimination, allowing it to outcompete hydrodehalogenation.[6]
-
Use a Pre-catalyst: Using a well-defined palladacycle pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) ensures the efficient and clean generation of the active LPd(0) species.[8] In-situ generation from sources like Pd(OAc)₂ can sometimes be less reliable and lead to side reactions if the reduction to Pd(0) is inefficient.[7]
-
Strictly Anhydrous Conditions: While some Buchwald-Hartwig reactions can tolerate trace water, it should be rigorously excluded for challenging couplings, as it can be a proton source for the hydrodehalogenation pathway. Ensure solvents and reagents are dry.
The diagram below illustrates how steric hindrance affects the key reductive elimination step and why bulky ligands are essential.
Caption: Bulky ligands increase the L-Pd-L angle, facilitating reductive elimination.
Q5: What is a reliable starting protocol for optimizing a new coupling between an ortho-substituted aniline and an aryl halide?
When faced with a new, challenging substrate pair, a systematic approach is best. It is highly recommended to use a pre-catalyst for consistency.
General Protocol for a Small-Scale Test Reaction (0.1 mmol scale):
-
Preparation (Glovebox Recommended): To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), the phosphine ligand (e.g., BrettPhos, 0.002 mmol, 2 mol%), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.001 mmol, 1 mol%), and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv.). The reaction can be set up on the bench if reagents are handled quickly, but a glovebox is ideal for excluding oxygen and moisture.[3]
-
Reagent Addition: Seal the vial with a septum-containing cap. If outside a glovebox, purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.5 mL) via syringe. Then, add the ortho-substituted aniline (0.12 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (a good starting point is 100 °C).
-
Monitoring: Stir vigorously for the intended duration (e.g., 12-24 hours). Monitor the reaction's progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate for analysis and purification.
This protocol provides a robust starting point. If the reaction is unsuccessful, refer to the troubleshooting guide above to systematically adjust parameters like the ligand, base, or temperature.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Menta, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of Aniline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the regioselective functionalization of anilines—a cornerstone of modern synthetic chemistry. Anilines are prevalent structural motifs in pharmaceuticals and functional materials, yet controlling substitution patterns on the aromatic ring remains a significant experimental challenge.[1][2] This resource addresses common issues in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you in your research.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the reactivity and directing effects of the amino group in aniline derivatives.
Q1: Why is the amino group (–NH₂) in aniline considered a strong ortho, para-directing group?
A: The amino group is a powerful activating group that donates electron density to the aromatic ring primarily through a resonance effect (+R or +M effect).[3][4] The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the ring, increasing the electron density at the ortho and para positions specifically.[5][6] This makes these positions significantly more nucleophilic and thus more susceptible to attack by electrophiles compared to the meta position.[4][5]
Caption: Resonance delocalization in aniline.
Q2: If aniline is ortho, para-directing, why does nitration with HNO₃/H₂SO₄ produce a significant amount of meta-nitroaniline?
A: This is a classic exception that stems from the basicity of the amino group.[7] The strongly acidic conditions required for nitration (a mixture of concentrated nitric and sulfuric acids) protonate the amino group, forming the anilinium ion (–NH₃⁺).[8][9][10] The positively charged anilinium group is no longer an electron-donating group; instead, it becomes a strongly deactivating, meta-directing group through a powerful inductive effect (–I effect).[3][7][11] The reaction, therefore, proceeds on both the small amount of remaining unprotonated aniline (giving ortho and para products) and the abundant anilinium ion (giving the meta product).[6][10] Direct nitration can yield as much as 47% of the meta isomer.[6][8]
Q3: Why do Friedel-Crafts alkylation and acylation reactions fail with aniline?
A: The failure of Friedel-Crafts reactions is also due to the basicity of the amino group. Aniline acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[7][8] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards further electrophilic attack.[8][11] To perform a Friedel-Crafts reaction, the amino group must first be protected.[9]
Q4: What is the purpose of using a protecting group, and how does it improve regioselectivity?
A: A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity and prevent unwanted side reactions.[12] For anilines, protecting the amino group (commonly via acetylation to form an acetanilide) serves three primary functions:
-
To Moderate Reactivity: It reduces the powerful activating nature of the –NH₂ group, preventing undesirable side reactions like polysubstitution (e.g., tribromination) and oxidation.[8][13]
-
To Control Regioselectivity: The protecting group introduces steric hindrance around the nitrogen, which can physically block the ortho positions and favor substitution at the sterically more accessible para position.[9]
-
To Prevent Catalyst Poisoning: It prevents the amine from undergoing acid-base reactions with catalysts, as seen in the case of Friedel-Crafts reactions.[8][9]
Troubleshooting and Optimization Guide
This section provides solutions to specific experimental problems you may encounter.
Issue 1: Poor Selectivity in Electrophilic Substitution — High proportion of ortho-isomer or polysubstituted products.
-
Scenario: You are performing a halogenation or nitration on an aniline derivative and obtaining a mixture of ortho and para isomers, with a significant amount of the undesired ortho product, or you are observing di- or tri-substituted products.
-
Potential Cause: The unprotected –NH₂ group is too strongly activating, leading to rapid, uncontrolled reactions at all available ortho and para sites.[4] Furthermore, the protecting group being used may not be sterically bulky enough to effectively shield the ortho positions.[9]
-
Solutions & Optimization:
-
Protect the Amino Group: The most reliable strategy is to protect the aniline as an amide. Acetylation to form acetanilide is the most common method as it moderates reactivity while still directing ortho/para.[9][14]
-
Employ a Bulkier Protecting Group: If para selectivity is still low with an acetyl group, using a bulkier protecting group like pivaloyl (–COC(CH₃)₃) or benzoyl (–COPh) will increase steric hindrance at the ortho positions, further favoring the para product.[9]
-
Control Reaction Temperature: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.[9]
-
Solvent Effects: The choice of solvent can influence the isomer distribution. For example, in some acylations, changing the solvent can alter the ortho/para ratio.[9]
-
| Protecting Group | Reagents for Protection | Steric Bulk | Deprotection Conditions | Typical Selectivity |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | Low | Acid or Base Hydrolysis (e.g., HCl/H₂O, reflux) | Good para-selectivity |
| Pivaloyl (Piv) | Pivaloyl Chloride, Pyridine | High | Acid or Base Hydrolysis (often harsher conditions) | Excellent para-selectivity |
| Benzoyl (Bz) | Benzoyl Chloride, Pyridine | Medium-High | Acid or Base Hydrolysis | Very good para-selectivity |
| Boc | (Boc)₂O, Base (e.g., DMAP) | High | Acidic conditions (e.g., TFA, HCl) | Excellent para-selectivity |
Issue 2: How can I achieve meta-substitution on an aniline derivative?
-
Scenario: Your synthetic target requires functionalization at the meta position of an aniline ring, which is electronically disfavored.
-
Potential Cause: The strong ortho, para-directing nature of the amino group makes direct meta-functionalization via classical electrophilic aromatic substitution nearly impossible under standard conditions.
-
Solutions & Optimization:
-
Anilinium Ion Strategy (For Nitration): As discussed in the FAQ, performing nitration in strong acid protonates the amine, creating the meta-directing anilinium ion.[9][10] While effective for nitration, this method is not general and can lead to oxidation and other side products.[8][13]
-
Modern C–H Functionalization: The most versatile and modern approach is to use transition-metal catalysis with a removable directing group.[15][16] In this strategy, a group is temporarily installed on the aniline nitrogen, which then coordinates to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and directs it to activate a specific C–H bond, including the remote meta position.[1][2][17] Nitrile-containing templates are particularly effective for directing meta-C–H functionalization.[15][17]
-
Caption: Decision workflow for meta-functionalization.
Issue 3: Low or no yield in a reaction involving an aniline with bulky ortho substituents.
-
Scenario: You are attempting to perform a reaction on the nitrogen atom (e.g., acylation, alkylation) of an aniline that has one or two bulky groups at the ortho positions (e.g., 2,6-dimethylaniline).
-
Potential Cause: Severe steric hindrance. Bulky ortho groups can physically block access to the nitrogen's lone pair, preventing reagents from approaching and reacting.[18][19] This effect, known as "steric inhibition of resonance," can also twist the amino group out of the plane of the aromatic ring, altering its electronic properties and basicity.[20]
-
Solutions & Optimization:
-
Use Smaller Reagents: If possible, select an acylating or alkylating agent with the smallest possible footprint.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor carefully for decomposition.[21]
-
Use a More Reactive Catalyst/Reagent: Employing highly reactive reagents (e.g., converting an acid to a more reactive acid chloride for acylation) or more active catalysts can sometimes force the reaction to proceed despite the steric clash.
-
Change Synthetic Route: In extreme cases, it may be necessary to redesign the synthesis to introduce the nitrogen atom or the ortho substituents at a different stage of the sequence when the steric hindrance is not an issue.
-
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide to Facilitate para-Selective Bromination
This two-part protocol first protects the highly reactive aniline and then performs a selective monobromination at the para position.[9][22]
Part A: Acetylation of Aniline [22]
-
Materials: Aniline, acetic anhydride, glacial acetic acid, cold water.
-
Procedure:
-
In a flask suitable for an exothermic reaction, dissolve aniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride (1.05 eq) to the aniline solution with constant stirring. The reaction is exothermic.
-
After the initial reaction subsides, gently warm the mixture (e.g., on a steam bath) for approximately 10 minutes to ensure the reaction goes to completion.
-
Pour the warm reaction mixture into a beaker of cold water with vigorous stirring. The acetanilide product will precipitate as a white solid.
-
Collect the crude acetanilide by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. Recrystallization from ethanol/water can be performed for higher purity.
-
Part B: para-Bromination of Acetanilide and Deprotection [22]
-
Materials: Acetanilide, bromine, glacial acetic acid, sodium bisulfite solution, aqueous hydrochloric acid (10% w/v), sodium hydroxide solution.
-
Procedure:
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid in a fume hood.
-
In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, stir for an additional 20-30 minutes.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude p-bromoacetanilide. Add a small amount of sodium bisulfite solution if necessary to quench any excess bromine.
-
Collect the product by vacuum filtration and wash with water.
-
Deprotection: Take the purified p-bromoacetanilide and reflux it with an excess of aqueous hydrochloric acid (approx. 10%) for 30-60 minutes to hydrolyze the amide.
-
Cool the resulting solution and carefully neutralize it by adding concentrated sodium hydroxide solution until the mixture is alkaline. The final product, 4-bromoaniline, will precipitate and can be collected by filtration.
-
References
- Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds. Organic Chemistry Frontiers.
- Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds (2024). RSC Publishing.
- Regioselective C(sp 2 ) H Functionalization of Anilines.
- Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines.
- An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal.
- Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines.
- Ch22: EArS of arom
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.
- An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society.
- meta‐C−H Functionalization of anilines.
- Reactions of Aniline. Chemistry Steps.
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliph
- Why is the -NH2 group in aniline an ortho and para directing group? Quora.
- Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem.
- Troubleshooting side reactions in the N-alkyl
- Electrophilic arom
- Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid.
- Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions... brainly.com.
- Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. BenchChem.
- Technical Support Center: Troubleshooting Halogen
- Explain how steric inhibition of resonance affects the basicity of an arom
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
-
Pillar[23]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. American Chemical Society.
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Steric inhibition of protonation in o-substituted anilines. Physics Forums.
- Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Journal of the Chemical Society, Perkin Transactions 2.
- Protecting Group Strategies for the Synthesis of 4-(Piperidin-4-yl)aniline. BenchChem.
- Nitration of Aniline | Electrophilic Arom
- Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines.
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions. Green Chemistry.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research.
- Protection of Aniline Deriv
- Protective Groups. Organic Chemistry Portal.
- How to carry out oxidation of aniline/arom
- New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. Journal of the American Chemical Society.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
- Polymerization of new aniline deriv
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- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
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- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brainly.com [brainly.com]
- 11. byjus.com [byjus.com]
- 12. Protective Groups [organic-chemistry.org]
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- 14. m.youtube.com [m.youtube.com]
- 15. Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. Explain how steric inhibition of resonance affects the basicity of an aro.. [askfilo.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 23. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Low Yields in N-Arylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of N-arylpyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical structural motif. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic synthesis, with a focus on the widely employed Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of N-arylpyrrolidines can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and addressing these common issues.
Problem 1: Reaction Failure or Very Low Conversion (<10%)
When a reaction fails to proceed or gives minimal product, it often points to a fundamental issue with one of the core components of the catalytic system.
Potential Causes & Step-by-Step Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed reactions.
-
Troubleshooting Protocol:
-
Verify Catalyst Source and Age: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are from a reputable supplier and have been stored correctly under an inert atmosphere. Older catalysts or those exposed to air and moisture can exhibit reduced activity.
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. These are often more stable and provide more consistent results.
-
Test with a Control Reaction: Run a previously successful N-arylation reaction with a known substrate combination to confirm the activity of your catalyst system.
-
-
-
Inappropriate Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1][2]
-
Troubleshooting Protocol:
-
Evaluate Ligand Sterics and Electronics: The choice of ligand depends heavily on the substrates. For electron-rich anilines and unactivated aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote oxidative addition.[3] Conversely, less sterically demanding ligands might be suitable for more reactive aryl bromides or iodides.
-
Ligand Screening: If the initial choice is ineffective, perform a small-scale screen with a panel of ligands from different "generations" of Buchwald-Hartwig catalysis (e.g., tri-tert-butylphosphine, XPhos, RuPhos).[2]
-
-
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine and the regeneration of the active catalyst.[4]
-
Troubleshooting Protocol:
-
Assess Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] Weaker bases such as K₂CO₃ may not be sufficient for less acidic amines.
-
Check Base Solubility: Ensure the chosen base is soluble in the reaction solvent. Poor solubility can lead to slow and incomplete reactions.
-
Consider Base-Sensitive Functional Groups: If your substrates contain base-sensitive functional groups (e.g., esters), a milder base like K₃PO₄ might be necessary, potentially requiring a more active catalyst system.
-
-
Problem 2: Moderate Yields (30-60%) with Significant Starting Material Remaining
In this scenario, the reaction is proceeding but is either slow or reaches an early equilibrium.
Potential Causes & Step-by-Step Solutions
-
Suboptimal Reaction Temperature and Time:
-
Troubleshooting Protocol:
-
Increase Temperature: Many Buchwald-Hartwig aminations require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3] If your reaction is sluggish at a lower temperature, incrementally increase it while monitoring for potential side product formation.
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is slowly progressing, extending the reaction time may improve the yield.
-
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[5][6][7][8]
-
Troubleshooting Protocol:
-
Solvent Screening: Common solvents for N-arylation include toluene, dioxane, and THF.[2] If you are experiencing issues, a screen of these solvents may reveal a more suitable option for your specific substrate combination. For instance, toluene is often favored for reactions involving aryl iodides to mitigate the formation of unreactive palladium-iodide dimers.[2]
-
Ensure Anhydrous Conditions: Water can hydrolyze the phosphine ligands and deactivate the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Catalyst Loading: Insufficient catalyst can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: While typical loadings are around 1-2 mol %, increasing this to 3-5 mol % can sometimes drive the reaction to completion, especially with challenging substrates.[2]
-
-
Problem 3: Good Conversion but Low Isolated Yield
This situation suggests that while the desired product is being formed, it is either being lost during workup or undesirable side reactions are consuming the product or starting materials.
Potential Causes & Step-by-Step Solutions
-
Product Instability or Difficult Purification:
-
Troubleshooting Protocol:
-
Modified Workup: If the N-arylpyrrolidine is particularly polar or water-soluble, it may be lost during aqueous extraction. Consider back-extraction of the aqueous layers or using a different purification method like flash chromatography with a suitable solvent system.
-
Check for Degradation: Analyze the crude reaction mixture by LC-MS to see if the product is degrading under the reaction or workup conditions.
-
-
-
Side Reactions: Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be favored by certain ligands and reaction conditions.
-
Mitigation: Employing bulky, electron-rich ligands can often suppress this side reaction.[1]
-
-
β-Hydride Elimination: This can occur from the palladium-amido complex, leading to an imine and a hydrodehalogenated arene.[1]
-
Mitigation: Using ligands that promote rapid reductive elimination can minimize this pathway.
-
-
Homocoupling: Homocoupling of the aryl halide can occur, especially at higher temperatures.
-
Mitigation: Lowering the reaction temperature or using a more active catalyst at a lower temperature can help.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best palladium source for the synthesis of N-arylpyrrolidines?
Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors like Pd(OAc)₂ are commonly used.[2] Pd(OAc)₂ is often preferred due to its stability and lower cost. It is reduced in situ to the active Pd(0) species. For consistency, especially in large-scale synthesis, well-defined pre-catalysts can be advantageous.
Q2: How do I choose the right ligand for my specific substrates?
The choice of ligand is crucial and substrate-dependent. A general guideline is:
-
For aryl chlorides: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the challenging oxidative addition step.
-
For aryl bromides and iodides: A wider range of ligands can be effective, including simpler trialkylphosphines or bidentate ligands like BINAP.[1]
-
For sterically hindered amines or aryl halides: Highly hindered ligands are generally required.
A small-scale ligand screen is often the most efficient way to identify the optimal ligand for a new substrate combination.
Q3: My aryl halide has an electron-withdrawing group. Why is the reaction still low-yielding?
While electron-withdrawing groups on the aryl halide generally accelerate oxidative addition, they can also make the resulting N-arylpyrrolidine more susceptible to nucleophilic attack or other degradation pathways under the basic reaction conditions. Additionally, some electron-withdrawing groups can coordinate to the palladium center and inhibit catalysis.
Q4: Can I use an aryl triflate or tosylate instead of a halide?
Yes, aryl triflates and tosylates are excellent electrophiles for Buchwald-Hartwig amination and can often be coupled under milder conditions than the corresponding chlorides.[2]
Q5: My reaction is clean by TLC, but I get a complex mixture of products after workup. What could be the issue?
This often points to product instability. The N-arylpyrrolidine may be sensitive to the acidic or basic conditions of the workup, or it may be air-sensitive. Consider a neutral workup, minimizing exposure to air, and immediate purification.
III. Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
IV. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol % | Lower loadings are ideal, but higher loadings may be needed for challenging substrates. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Varies with the ligand; monoligated species are often the most active.[1] |
| Base | 1.2-2.0 equivalents | An excess of base is typically required to drive the reaction to completion. |
| Temperature | 80-120 °C | Higher temperatures are often needed, but can also lead to side reactions. |
| Solvent | Toluene, Dioxane, THF | Choice depends on substrate solubility and reactivity. Ensure anhydrous conditions. |
V. Experimental Protocols
General Procedure for a Trial N-Arylpyrrolidine Synthesis
-
Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %), the phosphine ligand (2.2 mol %), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the aryl halide (1.0 mmol), pyrrolidine (1.2 mmol), and anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
VI. References
-
The Aryl‐Pyrrolidine‐ tert ‐Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions | Request PDF - ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC - NIH. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. Available at: [Link]
-
Enantioselective, Palladium-Catalyzed ??-Arylation of N -Boc-pyrrolidine | Request PDF. Available at: [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Request PDF. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed. Available at: [Link]
-
Synthesis of N‐arylpyrrolidines 7: optimization and scope. †Determined... - ResearchGate. Available at: [Link]
-
Investigation of solvent effect on the synthesis of N-vinylpyrrolidone from acetylene: experimental studies and mechanistic insights | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones a - ResearchGate. Available at: [Link]
-
Catalytic multicomponent reactions for the synthesis of N-aryl trisubstituted pyrroles - PubMed. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. Available at: [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - NIH. Available at: [Link]
-
Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - MDPI. Available at: [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Organic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for overcoming the common yet significant challenge of poor solubility of fluorinated organic compounds in reaction media. The unique physicochemical properties imparted by fluorine often lead to solubility issues that can hinder reaction kinetics, purification, and overall experimental success. This resource offers a structured approach to diagnosing and solving these problems.
I. Understanding the "Fluorophobic" Effect: Why is My Compound Not Dissolving?
The first step in troubleshooting is understanding the underlying cause of poor solubility. The introduction of fluorine atoms into an organic molecule dramatically alters its electronic properties and intermolecular interactions.
FAQ 1: Why are highly fluorinated compounds often insoluble in both aqueous and common organic solvents?
Highly fluorinated compounds exhibit a phenomenon known as the "fluorophobic" effect. This means they are repelled by both water (hydrophobic) and hydrocarbon-based organic solvents (lipophobic).[1][2][3] This dual insolubility arises from the unique properties of the carbon-fluorine bond:
-
High Electronegativity of Fluorine: This creates strong, stable C-F bonds and can lead to significant dipole moments within the molecule.
-
Low Polarizability of Fluorine: This minimizes van der Waals interactions with hydrocarbon solvents.
-
Weak Intermolecular Forces: Fluorinated molecules have weak interactions with most common solvents, leading to a preference for self-aggregation to minimize contact.[4]
FAQ 2: How does fluorine substitution impact the lipophilicity (logP) of my compound?
The effect of fluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context. While adding fluorine to an aromatic ring generally increases lipophilicity, fluorinating an aliphatic chain can sometimes decrease it.[4] This is due to fluorine's strong inductive effect, which can lower the pKa of nearby functional groups, potentially increasing ionization and water solubility under specific pH conditions.[4]
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
When faced with a poorly soluble fluorinated compound, a systematic approach to troubleshooting is crucial. The following decision tree outlines a logical progression of strategies to explore.
Caption: A decision-making workflow for addressing solubility issues with fluorinated compounds.
A. Foundational Strategies: Co-solvents and pH Adjustment
For many applications, especially in early-stage drug discovery and biological screening, simple and rapid methods are preferred.
FAQ 3: What is the quickest way to improve the solubility of a fluorinated compound for an in vitro assay?
A common and effective initial approach is to use a co-solvent system.[4] Prepare a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[3][4]
Key Consideration: It is critical to keep the final concentration of DMSO in your assay low (typically below 0.5-1%) to avoid artifacts or cytotoxicity in biological systems.[3][4]
FAQ 4: Can adjusting the pH of the reaction medium improve solubility?
Yes, if your fluorinated compound has ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the medium can significantly enhance its solubility. By converting the neutral form to a more soluble salt form, you can often overcome solubility limitations.
B. Advanced Solvent Systems: Embracing the "Fluorous" Nature
When co-solvents are insufficient or incompatible with your reaction, specialized "fluorous" solvents offer a powerful alternative.
FAQ 5: What are fluorous solvents and when are they the best choice?
Fluorous solvents are highly fluorinated alkanes, ethers, or tertiary amines (e.g., perfluoromethylcyclohexane, perfluorodecalin) that are immiscible with most common organic solvents and water.[5][6][7][8][9] They are particularly adept at dissolving highly fluorinated compounds.[5][6][7]
The primary application of fluorous solvents is in fluorous biphasic systems (FBS) .[5][8][9] In an FBS, the reaction is carried out in a mixture of a fluorous solvent and a traditional organic solvent.[6][7] At elevated temperatures, these two phases can become miscible, allowing the reaction to proceed in a homogeneous solution.[6][7] Upon cooling, the phases separate, allowing for the straightforward separation of fluorous-tagged catalysts or reagents from the non-fluorinated product.[6][7]
Table 1: Common Fluorous Solvents and Their Properties
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Features |
| Perfluorohexane | 56 | 1.68 | Volatile, good for lower temperature reactions. |
| Perfluoromethylcyclohexane | 76 | 1.79 | Common choice for FBS.[6] |
| Perfluorodecalin | 142 | 1.91 | Higher boiling point for reactions requiring more heat. |
| Perfluoro(2-butyltetrahydrofuran) | 102 | 1.64 | Can be used in esterification reactions.[6] |
C. Interfacial Solutions: Surfactants and Phase-Transfer Catalysis
When dealing with multiphasic reaction systems, facilitating interaction between reactants is key.
FAQ 6: How can surfactants help solubilize my fluorinated compound?
Surfactants, particularly those with fluorinated tails, are highly effective at creating stable emulsions or microemulsions of fluorinated compounds in both aqueous and organic media.[10][11] Semifluorinated block copolymers are a noteworthy class of surfactants that can self-assemble into micelles in aqueous solutions.[1][2] These micelles have a "fluorous" core that can encapsulate and solubilize highly fluorinated molecules, which is particularly useful for drug delivery applications.[1][2]
FAQ 7: When should I consider using phase-transfer catalysis?
Phase-transfer catalysis (PTC) is an excellent strategy when your reaction involves a water-soluble reagent and an organic-soluble (but poorly soluble) fluorinated substrate.[12] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the aqueous reactant into the organic phase, allowing the reaction to proceed.[12][13][14] This technique is particularly valuable for nucleophilic fluorination reactions where the fluoride salt has low solubility in the organic reaction medium.[13][15][16]
D. Physical Methods: Temperature and Sonication
Simple physical manipulations can sometimes provide the necessary boost in solubility.
FAQ 8: Will heating my reaction mixture improve the solubility of my fluorinated compound?
In many cases, yes. The solubility of most solids increases with temperature.[17][18] For fluorous biphasic systems, heating is often a prerequisite to achieve a homogeneous reaction mixture.[6][7] However, it's important to note that this is not a universal rule, and for some compounds, solubility can decrease with increasing temperature.[17] Always verify the thermal stability of your compound before applying heat.
FAQ 9: Can sonication help dissolve a stubborn fluorinated compound?
Sonication, the application of high-frequency sound waves, can be a highly effective method for dissolving poorly soluble compounds.[19][20][21] The process, known as ultrasonic cavitation, creates and collapses microscopic bubbles in the solvent.[21][22] This generates intense localized energy that can break down solid particles, increasing their surface area and accelerating dissolution.[19][21] Sonication can be particularly useful for preparing saturated or even supersaturated solutions.[20][23]
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent System for a Biological Assay
-
Prepare a High-Concentration Stock Solution: Weigh an accurate amount of your fluorinated compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex and Sonicate: Vortex the stock solution vigorously. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[21]
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your assay wells is below the tolerance level of your specific assay (typically <0.5%).
Protocol 2: Setting up a Fluorous Biphasic System (FBS) Reaction
-
Reagent Preparation: Dissolve your non-fluorinated reactant(s) in a suitable organic solvent (e.g., toluene). Dissolve your fluorinated reactant or catalyst in a fluorous solvent (e.g., perfluoromethylcyclohexane).
-
Combine and Heat: Combine the two solutions in a reaction vessel equipped with a condenser and magnetic stirring. Heat the mixture to a temperature where the two phases become miscible (this may require some optimization).[6][7]
-
Run the Reaction: Maintain the temperature and stirring for the required reaction time.
-
Cool and Separate: After the reaction is complete, cool the mixture to room temperature. The two phases will separate.[6][7]
-
Product Isolation: The non-fluorinated product will be in the organic phase, while the fluorinated components will be in the fluorous phase. Separate the layers using a separatory funnel for easy product isolation and potential recovery of the fluorous catalyst.[6][7]
IV. High-Throughput Screening (HTS) for Optimal Solvent Conditions
For complex systems or in a drug discovery setting, a high-throughput screening approach can efficiently identify optimal solubilizing conditions.
FAQ 10: How can I efficiently screen for the best solvent system for my fluorinated compound?
Fluorine's unique NMR properties make ¹⁹F-NMR an excellent tool for high-throughput screening.[24][25][26] Competition-based NMR screening experiments, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), allow for the rapid screening of large compound mixtures to identify molecules with good binding affinity and solubility.[24][25][27] This method is highly sensitive and can be automated for efficient analysis.[24][25]
V. Conclusion
Overcoming the solubility challenges of fluorinated organic compounds requires a multi-faceted approach. By understanding the underlying principles of the "fluorophobic" effect and systematically applying the strategies outlined in this guide—from simple co-solvent systems to more advanced fluorous biphasic catalysis and sonication—researchers can significantly improve their experimental outcomes. This technical support center serves as a valuable resource for navigating these challenges and unlocking the full potential of fluorinated molecules in your research and development endeavors.
References
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
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Seymour, C. (2013, October 7). Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Paquin, J. F., & Gouverneur, V. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 55(7), 963–976. [Link]
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Kerton, F. M., & Marriott, R. (2009). Fluorous Solvents and Related Systems. In Alternative Solvents for Green Chemistry (pp. 163-188). Royal Society of Chemistry. [Link]
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Grant, T. M., Gorrell, I. B., & Ball, M. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2919–2926. [Link]
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Wang, F., & Gouverneur, V. (2021). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. Angewandte Chemie International Edition, 60(35), 19062–19067. [Link]
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Wąs, B., & Rola, M. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 26(11), 3185. [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Langmuir, 20(18), 7347–7350. [Link]
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Kerton, F. M., & Marriott, R. (2013). Fluorous Solvents and Related Systems. In Alternative Solvents for Green Chemistry (2nd ed., pp. 191-218). Royal Society of Chemistry. [Link]
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Abla, M., Breyton, C., & Pucci, B. (2021). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. ACS Omega, 6(38), 24785–24794. [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Langmuir, 20(18), 7347–7350. [Link]
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Gallardo-Donaire, J., & Frontana, C. (2022). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry, 3(1), 1-13. [Link]
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P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. Retrieved from [Link]
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Rebelo, L. P. N., Najdanovic-Visak, V., Visak, Z. P., Nunes da Ponte, M., Szydlowski, J., Cerdeiriña, C. A., ... & Seddon, K. R. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 10(9), 918-928. [Link]
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Glew, D. N., & Hames, D. A. (1971). The solubility of certain gaseous fluorine compounds in water. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3006-3009. [Link]
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Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7696–7703. [Link]
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Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
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Kissa, E. (2001). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. In Fluorinated Surfactants and Repellents (pp. 1-26). Marcel Dekker. [Link]
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Indiana University. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
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Miles, D. M., & Son, S. (2021). Sonolysis of per- and poly fluoroalkyl substances (PFAS): A meta-analysis. Chemosphere, 277, 130255. [Link]
-
Bruns, S., & Haufe, G. (2020). Recent Progress on Fluorination in Aqueous Media. Chemistry – An Asian Journal, 15(18), 2684-2703. [Link]
-
Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7696–7703. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
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The Bumbling Biochemist. (2022, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]
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Dalvit, C., & Vulpetti, A. (2002). Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611. [Link]
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de la Ossa, J. M., & García-Calvo, E. (2015). Ultrasound Influence on the Solubility of Solid Dispersions Prepared for A Poorly Soluble Drug. Ultrasonics Sonochemistry, 26, 165-170. [Link]
-
Dalvit, C., & Vulpetti, A. (2002). Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611. [Link]
-
Li, S., Wu, P., & Sharpless, K. B. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(27), 11695–11700. [Link]
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Technical Support Center: Strategies to Avoid Hydrodehalogenation in Palladium-Catalyzed Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Amination. As a Senior Application Scientist, I understand the challenges you face in the lab. One of the most persistent and yield-damaging side reactions in Buchwald-Hartwig amination is hydrodehalogenation, where the aryl halide starting material is converted to an arene byproduct. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize or eliminate this unwanted reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my amination reaction?
A: Hydrodehalogenation is an undesired side reaction in which the halide (Cl, Br, I) on your aryl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a reduced, non-coupled byproduct, which not only decreases the yield of your desired aryl amine but also complicates the purification process.[1] This side reaction is a common competitor to the desired C-N bond formation in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[1][2]
Q2: I'm observing a significant amount of hydrodehalogenated byproduct. What are the likely causes?
A: There are several factors that can promote hydrodehalogenation. Identifying the root cause is the first step in troubleshooting:
-
Presence of a Hydride Source: The most common culprits are residual water, alcohols used as solvents, or even reagents like formic acid or its salts.[1][3][4][5][6]
-
Reaction Conditions: High temperatures and extended reaction times can significantly increase the rate of hydrodehalogenation.[1]
-
Choice of Ligand and Base: The electronic and steric properties of the phosphine ligand, in combination with the nature of the base, play a critical role. Certain combinations can inadvertently favor the hydrodehalogenation pathway.[1]
-
Catalyst Decomposition: The formation of palladium hydride (Pd-H) species, which are key intermediates in the hydrodehalogenation process, can result from catalyst decomposition.[1]
-
β-Hydride Elimination: In reactions involving primary aliphatic amines, an undesired pathway can occur where a palladium amide species undergoes β-hydride elimination, leading to the hydrodehalogenated arene.[7][8]
Q3: How can I definitively identify and quantify the hydrodehalogenated byproduct?
A: Accurate detection and quantification are crucial for effective troubleshooting. The two most common and effective analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts like the hydrodehalogenated arene from your desired product and starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the hydrodehalogenated byproduct by integrating characteristic signals.[1] For more complex mixtures, UHPLC-DAD-HRESIMS can be employed for unambiguous identification.[9][10]
Troubleshooting Guides
Issue 1: My reaction with an electron-rich aryl halide is showing significant hydrodehalogenation.
Electron-rich aryl halides are particularly susceptible to this side reaction. Here’s a systematic approach to address this issue:
Underlying Cause:
Hydrodehalogenation can compete with the desired C-N bond formation, especially with electron-rich aryl halides or when the amine is a poor nucleophile.[11] The key is to promote the rate of reductive elimination to form the C-N bond, making it kinetically favored over the hydrodehalogenation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Step-by-Step Solutions:
-
Ligand Selection is Crucial: The use of bulky, electron-rich biaryl phosphine ligands is paramount. These ligands accelerate the rate of reductive elimination, which is the final step in the formation of the desired C-N bond, thereby outcompeting the hydrodehalogenation pathway.[11]
-
Base Selection: The choice of base can significantly influence the reaction outcome. While strong, non-nucleophilic bases are commonly used, they can sometimes promote hydrodehalogenation.
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrodehalogenation.
-
Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] Consider running a temperature gradient experiment to identify the optimal balance between reaction rate and selectivity. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing dehalogenation.[11][12]
-
-
Solvent Purity: Ensure your solvent is anhydrous and deoxygenated. Protic impurities can serve as a hydride source.
-
Recommendation: Use aprotic solvents like toluene or dioxane.[11] If you suspect water is an issue, consider adding molecular sieves to the reaction mixture.
-
Issue 2: Hydrodehalogenation is the major product when using a primary aliphatic amine.
Primary aliphatic amines present a unique challenge due to the possibility of β-hydride elimination.
Underlying Cause:
The palladium amide intermediate formed with a primary aliphatic amine can undergo β-hydride elimination to produce an imine and a palladium hydride species. This palladium hydride can then react with the aryl halide, leading to the hydrodehalogenated byproduct.[2][7][8]
Troubleshooting Strategies:
-
Ligand Design: This is the most critical parameter. The ligand must be sterically demanding to disfavor the conformation required for β-hydride elimination and to promote a rapid reductive elimination.
-
Reaction Conditions:
-
Base: A strong, non-nucleophilic base like KOtBu is generally preferred.[8]
-
Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
-
Experimental Protocols
Protocol 1: Ligand Screening to Minimize Hydrodehalogenation
This protocol outlines a parallel screening experiment to identify the optimal ligand for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
A selection of phosphine ligands (e.g., XPhos, DavePhos, BippyPhos, Xantphos; 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In an inert atmosphere, add the aryl halide, amine, palladium precatalyst, and base to a series of reaction vials.
-
Ligand Addition: To each vial, add a different phosphine ligand.
-
Solvent Addition: Add the solvent to each vial to the desired concentration.
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).[11]
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot and analyze by GC-MS or LC-MS to determine the ratio of the desired amination product to the hydrodehalogenated byproduct.[11]
-
Optimization: The ligand that provides the highest ratio of the desired product to the byproduct is the optimal choice for your transformation.[11]
Protocol 2: Temperature Optimization
Procedure:
-
Reaction Setup: Prepare a series of identical reaction tubes with your optimized ligand and base combination.
-
Temperature Gradient: Place the reaction tubes in a heating block with different temperature settings (e.g., 80°C, 100°C, 120°C).[11]
-
Monitoring: Allow the reactions to proceed for a fixed time, monitoring the progress by taking small aliquots for analysis if possible.[11]
-
Analysis: After the reaction is complete, analyze the crude reaction mixtures to determine the product-to-byproduct ratio at each temperature.
Data Summary Table
| Ligand Type | General Characteristics | Recommended for |
| Bulky Biaryl Phosphines (e.g., XPhos, DavePhos) | Electron-rich and sterically demanding. | General use, effective at promoting reductive elimination.[11] |
| Bidentate Ligands (e.g., Xantphos) | Can chelate to the metal center, influencing reactivity. | Can be effective in suppressing hydrodehalogenation.[11] |
| Bulky Monodentate Ligands (e.g., BippyPhos) | Highly sterically hindered. | Specifically designed to minimize β-hydride elimination with primary aliphatic amines.[7][8] |
Mechanistic Insight: The Competing Pathways
Caption: Competing catalytic cycles in Buchwald-Hartwig amination.
This diagram illustrates the desired catalytic cycle for amination competing with the undesired hydrodehalogenation pathway. The key to success is to accelerate the reductive elimination step from the Ar-Pd(II)-NR'R''(L) intermediate, which leads to the desired product.
Advanced Strategies
For particularly challenging substrates where conventional methods fail, consider these advanced strategies:
-
Bimetallic Catalysis: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can suppress hydrodehalogenation, even in a reductive environment.[13][14][15] The proposed mechanism involves the in-situ formation of copper-hydride species that prevent the formation of palladium-hydrides responsible for the side reaction.[13][14][15]
-
Alternative Coupling Partners: In some cases, using nitroaromatics as coupling partners in a domino amination reaction can overcome the hydrodehalogenation pathway.[14][15]
We hope this guide provides you with the necessary tools to overcome the challenge of hydrodehalogenation in your palladium-catalyzed amination reactions. For further assistance, please do not hesitate to contact our technical support team.
References
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. (2018-04-13). Catalysis Communications. Available from: [Link]
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Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Available from: [Link]
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Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
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Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024-02-12). Journal of the American Chemical Society Au. Available from: [Link]
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Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available from: [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024-02-12). JACS Au. Available from: [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available from: [Link]
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Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available from: [Link]
-
Catalytic hydrodehalogenation of iodinated contrast agents in drinking water. (2024-10-09). Chemical Engineering Journal. Available from: [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available from: [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025-10-15). MDPI. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. (2025-08-10). ResearchGate. Available from: [Link]
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC. Available from: [Link]
-
Ogata, T., & Hartwig, J. F. (2008). Palladium-catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014-08-18). Organic Letters. Available from: [Link]
-
ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2025-08-06). ResearchGate. Available from: [Link]
-
Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. (2025-10-22). ResearchGate. Available from: [Link]
-
Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. (2025-08-07). ResearchGate. Available from: [Link]
-
ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017-09-19). PMC. Available from: [Link]
-
Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available from: [Link]
-
Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. (2019-04-01). Journal of the American Chemical Society. Available from: [Link]
-
Pnictogens: Alternatives to metal-catalyzed cross-coupling. (2022-11-15). University of Illinois. Available from: [Link]
-
Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes. Catalysis Eprints database. Available from: [Link]
-
Cross-Coupling Chemistry. University of Rochester. Available from: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available from: [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. American Chemical Society. Available from: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013-12-10). ACS Publications. Available from: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016-12-25). YouTube. Available from: [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025-08-06). ResearchGate. Available from: [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. (2019-07-30). ResearchGate. Available from: [Link]
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Technical Support Center: Refinement of Analytical Methods for Characterizing Fluoroaniline Isomers
Welcome to the Technical Support Center for the analytical characterization of fluoroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Fluoroanilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, making the accurate differentiation and quantification of their isomers essential for quality control, reaction monitoring, and regulatory compliance.[1][2]
This resource moves beyond standard protocols to address the specific challenges you may encounter in the laboratory. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to develop robust and reliable analytical methods.
Section 1: Troubleshooting Guide for Chromatographic Separation of Fluoroaniline Isomers
The separation of positional isomers of fluoroaniline can be challenging due to their similar physicochemical properties.[2] This section addresses common problems encountered during Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.
Gas Chromatography (GC) Troubleshooting
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like fluoroaniline isomers.[2][3] However, several issues can arise.
Question: I'm observing poor peak shape (tailing) for my fluoroaniline isomers. What are the likely causes and how can I fix it?
Answer: Peak tailing in the GC analysis of fluoroanilines is a common issue, often indicative of active sites within the system that interact with the amine group of the analyte. Here’s a systematic approach to troubleshooting:
-
Active Sites in the Injector: The injector is a frequent source of activity.
-
Liner Contamination: The glass inlet liner can become contaminated with non-volatile residues. Solution: Clean or replace the inlet liner.[4]
-
Improper Deactivation: Ensure you are using a properly deactivated liner. Silanized liners are generally recommended for analyzing active compounds like anilines.
-
-
Column Issues:
-
Column Contamination: The buildup of non-volatile material at the head of the column can create active sites. Solution: Condition the column by baking it out at a high temperature (within its specified limits). If this fails, trim a small portion (e.g., 15-20 cm) from the inlet end.[3]
-
Stationary Phase Degradation: Oxygen contamination in the carrier gas can degrade the stationary phase, exposing active silanol groups. Solution: Install or check your oxygen traps and ensure your carrier gas is of high purity.[4]
-
-
Analyte Degradation: Fluoroanilines can be susceptible to thermal degradation at high injector temperatures.[3]
-
Solution: Optimize the injector temperature to be high enough for efficient volatilization but low enough to prevent degradation.[3] Experiment with lowering the temperature in 10-20°C increments.
-
Question: My retention times are inconsistent from run to run. What should I investigate?
Answer: Inconsistent retention times are typically caused by fluctuations in flow rate or temperature.
-
Leaks: Leaks in the carrier gas lines, fittings, or septum are a primary cause of flow rate variations. Solution: Perform a systematic leak check of the instrument using an electronic leak detector.[3] Pay close attention to the septum and column connections.
-
GC Oven Temperature Control: Issues with the GC oven's temperature control can lead to retention time variability. Solution: Verify the oven temperature program and ensure it is stable and reproducible.[3]
-
Column Contamination: A contaminated column can also lead to shifting retention times. Solution: Bake out the column or trim the inlet as described for peak tailing.[3]
Workflow for Troubleshooting GC Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing in GC analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a versatile method for separating fluoroaniline isomers, especially when dealing with thermally labile or non-volatile related substances.[3][5]
Question: I am struggling to achieve baseline separation of my fluoroaniline isomers using a standard C18 column. What are my options?
Answer: Co-elution of positional isomers is a common challenge. While optimizing mobile phase composition (e.g., acetonitrile/water ratio, buffer concentration) is the first step, you may need to consider alternative stationary phases for enhanced selectivity.
-
Fluorinated Stationary Phases: These phases can offer unique selectivity for halogenated compounds like fluoroanilines.[6] Pentafluorophenyl (PFP) phases, for example, can provide different elution orders and enhanced resolution for difficult-to-separate isomers.[6]
-
Polymeric C18 Columns: C18 columns with a dense polymeric bonding can separate isomers based on their steric differences.[7]
-
Mobile Phase pH Control: The pKa of fluoroaniline is around 4.65.[3] If your mobile phase pH is close to this value, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase, a lower pH (e.g., 2.5-3.0) will ensure the aniline is protonated and behaves consistently.[3]
-
Ion-Interaction Chromatography: Using alkylammonium salts as ion-interaction reagents can help mask residual silanol groups on the stationary phase, improving peak shape and efficiency.[8]
Question: I am observing ghost peaks in my HPLC chromatogram. What is the source?
Answer: Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with quantification.
-
Contaminated Mobile Phase: Impurities in your solvents or additives can concentrate on the column and elute as peaks, especially during gradient runs. Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run. Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent run can confirm if carryover is the issue.
-
System Contamination: Contamination can build up in the injector, tubing, or detector. Solution: A systematic cleaning of the HPLC system may be necessary.
Section 2: FAQs on Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive identification of fluoroaniline isomers.[1]
Question: How can I use Mass Spectrometry (MS) to differentiate between fluoroaniline isomers?
Answer: While positional isomers have the same molecular weight, their fragmentation patterns in MS can differ, allowing for their differentiation.
-
Electron Ionization (EI-MS): Under standard EI conditions (70 eV), the fragmentation patterns can be subtly different. For instance, an "ortho effect" involving the fluorine and amino substituents can lead to variations in the relative intensities of key fragment ions, enabling identification.[9]
-
Collision-Induced Dissociation (CID): When using techniques like GC-MS/MS or LC-MS/MS, the CID spectra of the protonated or deprotonated molecules can be isomer-specific. The position of the fluorine atom influences the stability of the precursor and fragment ions, leading to unique fragmentation pathways. For example, in some fluoronitroaniline isomers, the loss of NO is favored for one isomer but not another.[9]
Question: What are the key features in NMR and IR spectroscopy that help distinguish fluoroaniline isomers?
Answer: NMR and IR spectroscopy provide detailed structural information based on the chemical environment of the nuclei and the vibrational modes of the molecule, respectively.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the position of the fluorine substituent. The distinct splitting patterns and C-F coupling constants provide a unique fingerprint for each isomer.[1]
-
¹⁹F NMR: This is a direct and powerful technique for analyzing fluorinated compounds. Each fluoroaniline isomer will exhibit a distinct chemical shift in the ¹⁹F NMR spectrum.[1]
-
Infrared (IR) Spectroscopy: The C-F and N-H stretching and bending vibrations, as well as the aromatic C-H out-of-plane bending patterns, are characteristic for each isomer. These differences are particularly evident in the "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum.
| Technique | Key Differentiating Features for Fluoroaniline Isomers |
| GC-MS (EI) | Differences in relative intensities of fragment ions due to effects like ortho-interactions.[9] |
| LC-MS/MS (CID) | Isomer-specific fragmentation pathways and product ion ratios.[9] |
| ¹H NMR | Unique chemical shifts and splitting patterns of aromatic protons.[1] |
| ¹³C NMR | Distinct chemical shifts and characteristic C-F coupling constants.[1] |
| ¹⁹F NMR | Isomer-specific chemical shifts for the fluorine nucleus.[1] |
| IR Spectroscopy | Characteristic frequencies for C-F and N-H vibrations, and unique patterns in the fingerprint region.[1] |
Section 3: Experimental Protocols
Detailed and reproducible experimental methods are essential for accurate analysis. Below are representative protocols for GC-MS and HPLC.
Protocol 1: GC-MS Method for Isomer Analysis
This method is suitable for the separation and identification of volatile impurities and isomers of fluoroaniline.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[10]
-
Chromatographic Conditions:
-
MS Conditions:
-
Sample Preparation: Prepare a 1 mg/mL solution of the fluoroaniline sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.[1][11]
Protocol 2: HPLC Method for Isomer Purity Analysis
This method is ideal for the routine purity analysis and quantification of fluoroaniline isomers.
-
Instrumentation: HPLC system with a UV detector.[5]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient: A typical gradient might run from 20% to 80% Solvent B over 20-25 minutes, followed by a hold and re-equilibration.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
-
Sample Preparation: Accurately weigh and dissolve the fluoroaniline sample in the mobile phase or a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[5][10]
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. Benchchem.
- A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Benchchem.
- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. Benchchem.
- Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate.
- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
- A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. Benchchem.
- TROUBLESHOOTING GUIDE. Unknown Source.
- A Comparative Spectroscopic Analysis of Trifluoroaniline Positional Isomers. Benchchem.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
- p-Fluoroaniline - the NIST WebBook. National Institute of Standards and Technology.
- Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. Benchchem.
- GC Troubleshooting Guide. GL Sciences.
- Structures for the fluorophenol and fluoroaniline isomers used in this study. ResearchGate.
- Structure and properties of fluoroaniline isomers. ResearchGate.
- (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate.
- p-Fluoroaniline - the NIST WebBook. National Institute of Standards and Technology.
- Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
- GC Troubleshooting Guide. Chromatography Today.
- Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- ANALYTICAL METHOD VALIDATION IN PHARMA. Unknown Source.
- 4-Fluoroaniline. PubChem.
- Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline.
- HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. Unknown Source.
- How to separate isomers by Normal phase HPLC?. ResearchGate.
- Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Chromatography Forum.
- Optimization of the Separation of Mono- And Dichloroanilines in Ion Interaction High-Performance Liquid Chromatography. PubMed.
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Validation & Comparative
The Fluorine Factor: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aniline Analogs in Drug Discovery
Introduction: The Aniline Moiety and the Rationale for Fluorination
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs, particularly kinase inhibitors.[1][2] Their utility stems from their ability to act as versatile synthetic handles and key pharmacophoric elements, often forming critical hydrogen bonds with protein targets. However, the aniline motif is not without its liabilities. It is a well-known "structural alert," frequently associated with metabolic instability and the formation of reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[3] The electron-rich aromatic ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and potential toxicity.[1]
To mitigate these issues while retaining the beneficial structural features of aniline, medicinal chemists often turn to a powerful strategy: fluorination. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[4] This guide provides a comparative analysis of fluorinated versus non-fluorinated aniline analogs, offering experimental data, detailed protocols, and field-proven insights to aid researchers in making informed decisions during drug design and optimization.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The strategic replacement of a hydrogen atom with fluorine on the aniline ring can induce subtle yet significant changes in a molecule's profile. These changes are not always intuitive, underscoring the need for direct experimental comparison.
Physicochemical Properties: pKa and Lipophilicity (LogP)
Acidity (pKa) and lipophilicity (LogP) are fundamental properties that govern a drug's solubility, permeability, and target engagement. The electron-withdrawing nature of fluorine is expected to decrease the basicity of the aniline nitrogen (lower the pKa of the conjugate acid), while its effect on lipophilicity can vary.
Below is a comparison of the experimental pKa and LogP values for aniline and its para-fluorinated analog.
| Compound | Structure | pKa (of Conjugate Acid) | LogP (octanol/water) |
| Aniline | 4.60[5] | 0.90[6][7] | |
| 4-Fluoroaniline | 4.65[8] | 1.15[8] |
Causality and Insights:
-
pKa: The pKa values of aniline and 4-fluoroaniline are remarkably similar. While fluorine's strong inductive (-I) effect is expected to pull electron density from the ring and decrease the basicity of the nitrogen atom, this is counteracted by its lone pairs participating in resonance (+M effect). In the case of para-substitution, this resonance effect can donate electron density back into the ring, partially offsetting the inductive withdrawal.[9] This delicate balance results in a negligible change in pKa, a crucial insight for maintaining hydrogen bonding interactions in a protein active site.
-
LogP: The introduction of a single fluorine atom at the para position leads to a modest increase in lipophilicity (LogP) of +0.25. This is a common, though not universal, outcome of aromatic fluorination and can influence a compound's ability to cross cell membranes.[4] This increased lipophilicity can sometimes improve membrane permeability but may also lead to higher plasma protein binding or non-specific toxicity if not carefully managed.
Metabolic Stability: A Double-Edged Sword
A primary motivation for fluorinating anilines is to block sites of metabolic oxidation and enhance metabolic stability.[8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by CYP450 enzymes.
However, the "Trustworthiness" pillar of scientific integrity demands we acknowledge that this is not a universal panacea. While fluorination can prevent hydroxylation at the site of substitution, the molecule can still be metabolized at other positions. More importantly, under certain enzymatic conditions, the C-F bond itself can be cleaved.
A study on the microsomal metabolism of fluoroanilines revealed that 4-fluoroaniline is indeed metabolized through two distinct pathways:
-
Ortho-hydroxylation: Oxidation occurs at the position adjacent to the amino group.
-
Para-hydroxylation with Defluorination: The fluorine atom is removed and replaced with a hydroxyl group, forming p-hydroxyaniline.[10]
This finding is critical: para-fluorination of an aniline does not guarantee metabolic inertness at that position and can lead to defluorination.[8][10] This underscores the necessity of empirical testing, as in silico predictions may not capture these complex biological transformations.
Caption: Metabolic pathways of aniline vs. 4-fluoroaniline.
Impact on Biological Activity: A Case Study in Kinase Inhibitors
The aniline scaffold is a cornerstone of many kinase inhibitors, often forming a key hydrogen bond with the "hinge" region of the kinase domain. Modifying this scaffold with fluorine can fine-tune potency and selectivity.
A study on analogs of the kinase inhibitor nilotinib provides an excellent example. The researchers replaced the trifluoromethyl (-CF3) group on the aniline ring with other substituents, including a single fluorine atom (-F).[11] While the non-fluorinated analog (with -H) and the monofluorinated analog showed reduced activity against the primary target, Abl kinase, they displayed comparable or even enhanced activity against Kit kinase.[11]
Key Findings:
-
Tuning Selectivity: The monofluorinated analog was the most active compound against Kit kinase.
-
Structural Rationale: Docking studies suggested that the larger hydrophobic pocket in Kit can better accommodate the different substituents, while the juxtamembrane region provides stabilizing interactions.[11]
This case study demonstrates that fluorination is not merely a tool for improving pharmacokinetics but a nuanced strategy for modulating protein-ligand interactions and tuning a drug's selectivity profile.
Experimental Protocols: A Self-Validating System
To provide actionable guidance, this section details the step-by-step methodologies for synthesizing and evaluating the key properties of aniline analogs.
Synthesis of Aniline Analogs
1. Synthesis of Aniline via Reduction of Nitrobenzene This classic method uses tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.
-
Materials: Nitrobenzene (25 g), granulated tin (50 g), concentrated hydrochloric acid (125 mL), 5 M Sodium Hydroxide solution, round-bottom flask (1 L), reflux condenser.
-
Procedure:
-
Combine nitrobenzene and granulated tin in the 1 L round-bottom flask equipped with a reflux condenser.[12]
-
Begin vigorous stirring. Slowly add the concentrated HCl in 10 mL increments over 30 minutes. The reaction is exothermic; cool the flask in a water bath if the temperature rises excessively.[12]
-
After the addition is complete, heat the mixture on a water bath for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the flask. Slowly add 5 M NaOH solution until the mixture is strongly alkaline to precipitate tin hydroxides.
-
The aniline product can then be isolated from the mixture by steam distillation.[13]
-
2. Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation This is a cleaner and more common laboratory method for reducing substituted nitroarenes.
-
Materials: 4-Fluoronitrobenzene (2.00 mmol), Methanol (10 mL), 10% Palladium on Carbon (Pd/C) (0.020 mmol), Hydrogen gas supply (balloon or cylinder), filtration apparatus.
-
Procedure:
-
Dissolve 4-fluoronitrobenzene in methanol in a suitable reaction flask.[14]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.[14]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with a small amount of methanol or dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 4-fluoroaniline.[14]
-
Caption: Workflow for the synthesis of aniline and 4-fluoroaniline.
Determination of Lipophilicity (LogD at pH 7.4) by Shake-Flask Method
This is the gold-standard method for measuring lipophilicity.[15]
-
Materials: Test compound, n-octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4), DMSO, vials, rotator, centrifuge, HPLC-UV or LC-MS/MS system.
-
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures each phase is saturated with the other.[15]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a vial, combine the saturated PBS buffer and saturated n-octanol (e.g., 990 µL PBS and 100 µL octanol). Add a small aliquot of the compound's DMSO stock (e.g., 10 µL) to achieve the desired final concentration.[5]
-
Equilibration: Cap the vial and mix on a rotator for 1 hour at room temperature to allow the compound to partition between the two phases.[5]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Analysis: Carefully sample a known volume from each phase. Analyze the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method (e.g., HPLC-UV) against a standard curve.
-
Calculation: The LogD is calculated as: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constant.[16]
-
Materials: Test compound, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), calibrated pH meter and electrode, magnetic stirrer, burette.
-
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of the aniline analog in water containing 0.15 M KCl.[10][13]
-
Acidification: For a basic compound like aniline, first acidify the solution to a low pH (e.g., pH 2) by adding 0.1 M HCl. This ensures the amine is fully protonated.
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Slowly titrate the solution by adding small, precise increments of 0.1 M NaOH.[10]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa of the conjugate acid corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[12]
-
Materials: Test compound, pooled human liver microsomes (HLM), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), ice, heating block or water bath (37°C), acetonitrile with an internal standard, LC-MS/MS system.
-
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture and a separate aliquot of the HLM solution at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed HLM to the reaction mixture, followed immediately by the NADPH regenerating system.[7]
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the enzymatic reaction.[7]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
Caption: Integrated workflow for analog characterization.
Conclusion and Future Outlook
The strategic incorporation of fluorine into aniline-containing drug candidates is a powerful and multifaceted tool for the medicinal chemist. While it can offer significant advantages in terms of metabolic stability, it is not a magic bullet. This guide has demonstrated that the effects of fluorination on key drug-like properties such as pKa, lipophilicity, and metabolic fate can be subtle and context-dependent.
The near-identical pKa of aniline and 4-fluoroaniline highlights the delicate interplay of inductive and resonance effects. The potential for in vivo defluorination serves as a critical reminder that empirical data must always supersede theoretical assumptions. Finally, the ability of fluorine to modulate kinase selectivity showcases its utility beyond simple pharmacokinetic improvements. By employing the robust experimental protocols detailed herein, researchers can build a self-validating system to rationally design and optimize the next generation of aniline-based therapeutics, harnessing the full potential of the "fluorine factor."
References
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved January 20, 2026, from [Link]
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S P. (2022, January 17). Laboratory Preparation of Aniline [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved January 20, 2026, from [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
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PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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van der Graaff, W. B., Vermeulen, N. P., & Breimer, D. D. (1988). Microsomal metabolism of fluoroanilines. Xenobiotica, 18(7), 819-828. Available at: [Link]
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Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. [Link]
- CN101624348A - Preparation method of para-fluoroaniline. (2010).
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Scribd. (2025). Synthesis of Aniline by Reduction of Nitrobenzene. Retrieved January 20, 2026, from [Link]
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Al-Salami, H., Al-Attas, F., El-Kersh, M., El-Shorbagi, A., & Abdel-Bakky, M. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Metabolites, 13(3), 415. Available at: [Link]
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FooDB. (2010). Showing Compound Aniline (FDB003571). Retrieved January 20, 2026, from [Link]
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Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 236-239. Available at: [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved January 20, 2026, from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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Orvig, C., & Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Accounts of Chemical Research, 46(12), 2828–2837. Available at: [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. Available at: [Link]
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Manley, P. W., Cowan-Jacob, S. W., Fendrich, G., Mestan, J., & Furet, P. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7406–7410. Available at: [Link]
-
S. K. Dogra, & S. C. Lahiri. (2010). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of the Indian Chemical Society, 87(3), 345-349. Available at: [Link]
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Unambiguous Structural Determination: A Comparative Guide to the Validation of 2-fluoro-6-(pyrrolidin-1-yl)aniline using X-ray Crystallography
An In-Depth Technical Guide
In the landscape of drug discovery and chemical research, the precise knowledge of a molecule's three-dimensional structure is paramount. For any novel chemical entity, such as the hypothetical compound 2-fluoro-6-(pyrrolidin-1-yl)aniline, this structural verification is not merely a formality but a foundational pillar of its scientific and potential therapeutic value. This guide provides a comprehensive overview of the validation process, centered on the gold-standard technique of single-crystal X-ray crystallography. It will detail the experimental workflow and compare its definitive findings with data from other common analytical methods, offering researchers a clear perspective on why X-ray crystallography remains the ultimate arbiter of molecular structure.
The Imperative of Structural Integrity
The journey of a new molecule from synthesis to application is paved with rigorous analytical checkpoints. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. In drug development, an accurate understanding of the structure of a potential pharmaceutical agent is critical for comprehending its interaction with biological targets.[1][2][3] Any ambiguity can lead to misinterpretation of activity data, wasted resources, and potential safety concerns. While several analytical techniques provide pieces of the structural puzzle, only one provides an unassailable, high-resolution picture of the entire molecule.
A Comparative Overview of Structural Elucidation Techniques
Before delving into the specifics of X-ray crystallography, it is instructive to understand the landscape of analytical tools available for structural characterization. Each method offers unique insights, and they are often used in concert to build a comprehensive profile of a new compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Excellent for determining the carbon-hydrogen framework and identifying neighboring atoms. | Can be complex to interpret for molecules with many overlapping signals; does not directly provide bond lengths or angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Highly sensitive, provides exact mass and molecular formula. | Does not provide information on the 3D arrangement of atoms; isomers can be difficult to distinguish. |
| Infrared Spectroscopy | Presence of specific functional groups | Quick and simple method to identify characteristic bonds (e.g., C=O, N-H). | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry | Provides an unambiguous and complete 3D structure of a molecule.[4][5] | Requires a high-quality single crystal of the compound, which can be challenging to grow. |
While NMR, MS, and IR can collectively suggest the structure of this compound, they cannot definitively prove it in isolation. For instance, distinguishing between positional isomers or determining the precise conformation of the pyrrolidine ring would be challenging. This is where X-ray crystallography provides the conclusive evidence.
The Definitive Method: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
X-ray crystallography is a powerful technique that exploits the diffraction of X-rays by the ordered array of atoms within a crystal.[5] The resulting diffraction pattern is mathematically decoded to generate a detailed three-dimensional map of the electron density of the molecule, from which the atomic positions can be precisely determined.[4]
Experimental Workflow for this compound
The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and expertise.
Caption: Workflow for X-ray Crystallography.
1. Synthesis and Purification: The journey begins with the chemical synthesis of this compound. The crude product must be purified to a high degree (typically >95%) using techniques such as column chromatography or recrystallization. Impurities can inhibit crystal growth or lead to disordered crystal structures.
2. Crystal Growth: This is often the most challenging step. A suitable solvent or solvent system must be found in which the compound is sparingly soluble. Common methods for growing single crystals include:
- Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
- Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For this compound, a starting point could be slow evaporation from a solution in a moderately polar solvent like ethyl acetate or a mixture of solvents such as dichloromethane/hexane. The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.[6]
3. Data Collection: A suitable crystal is selected under a microscope, mounted on a specialized loop, and placed on a goniometer head in the X-ray diffractometer. The crystal is then cooled to a low temperature (usually around 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.
The diffractometer directs a focused beam of X-rays (commonly from a copper or molybdenum source) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, and the intensities and positions of these diffracted beams are recorded by a detector. A complete dataset consists of thousands of reflections collected at various crystal orientations.[7]
4. Structure Solution and Refinement: The collected diffraction data provides the intensities of the reflections, but the phase information is lost. This "phase problem" is solved using computational methods. Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Data Analysis and Validation
The quality of the final crystal structure is assessed by several metrics. The most common is the R-factor (or residual factor), which is a measure of the agreement between the experimental and calculated structure factors. A lower R-factor indicates a better fit. For small molecules, an R-factor below 5% (R1 = 0.05) is generally considered good.
Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₃FN₂ | Confirms the elemental composition. |
| Molecular Weight | 180.23 | Consistent with mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.52, 12.34, 9.11 | Dimensions of the unit cell. |
| β (°) | 98.7 | Angle of the unit cell. |
| Volume (ų) | 947.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.042 | A low R-factor indicates a high-quality structure determination. |
| wR2 (all data) | 0.115 | A weighted R-factor based on all data. |
| Goodness-of-fit | 1.05 | Should be close to 1 for a good refinement. |
This data provides an unambiguous confirmation of the chemical structure of this compound, including the precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
The Synergy of Analytical Techniques
While X-ray crystallography provides the definitive structure, it does not operate in a vacuum. The other analytical techniques are complementary and crucial for a comprehensive understanding of a new compound.
Caption: Complementary nature of analytical techniques.
Conclusion
For researchers, scientists, and drug development professionals, the validation of a chemical structure is a non-negotiable aspect of scientific rigor. While techniques like NMR, MS, and IR provide essential data points, single-crystal X-ray crystallography stands alone in its ability to deliver a complete and unambiguous three-dimensional atomic structure.[4][5] The hypothetical case of this compound illustrates a systematic approach, from synthesis to final validation, that ensures the absolute certainty of a molecule's identity. By integrating the definitive evidence from X-ray crystallography with the complementary data from other spectroscopic methods, researchers can proceed with confidence, knowing that their work is built on a solid structural foundation.
References
- Vertex AI Search. (n.d.). Alternative testing methods | Toxicology Class Notes. Fiveable.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167).
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Springer Nature.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.
- Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.
- Carvalho, A. L., et al. (2009). X-ray crystallography in drug discovery. Methods in Molecular Biology, 572, 31-56.
- MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI.
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A Senior Application Scientist's Guide to the Synthesis of 2,6-Disubstituted Anilines: A Head-to-Head Comparison of Modern Synthetic Routes
Welcome to an in-depth exploration of the synthetic strategies for obtaining 2,6-disubstituted anilines. These structures are not merely chemical curiosities; they are pivotal building blocks in modern chemistry. Their unique steric and electronic properties make them indispensable in the design of advanced ligands for catalysis, such as the Buchwald and Grubbs catalysts, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of two ortho-substituents imposes significant steric hindrance around the amino group, which can be both a synthetic challenge and a design advantage.
This guide provides a head-to-head comparison of the most effective synthetic routes, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will dissect the mechanisms, compare performance with quantitative data, and provide detailed, field-tested protocols to empower your research.
The Synthetic Challenge: Overcoming Steric Hindrance and Achieving Regiocontrol
The primary difficulty in synthesizing 2,6-disubstituted anilines lies in the regioselective introduction of two substituents adjacent to a directing group on an aromatic ring. Traditional electrophilic aromatic substitution reactions on monosubstituted benzenes often yield a mixture of ortho, meta, and para isomers, with the 2,6-disubstituted product being a minor component due to steric hindrance. Consequently, modern organic synthesis has largely shifted towards more sophisticated and selective methodologies.
Here, we will compare three major strategies:
-
The Classical Approach: Nitration of a 1,3-disubstituted benzene followed by reduction.
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination of 2,6-disubstituted aryl halides.
-
Directed ortho-Metalation (DoM): A powerful strategy for regioselective functionalization.
Route 1: The Classical Approach - Nitration and Reduction
This long-standing method involves establishing the 1,3-disubstitution pattern on the benzene ring first, followed by nitration at the sterically accessible and electronically activated position between the two substituents. The resulting nitroarene is then reduced to the target aniline.
Mechanism and Rationale
The success of this route hinges on the directing effects of the substituents already present on the ring. If both substituents are ortho, para-directing, they synergistically activate the C2 position for electrophilic nitration. The major drawback is the potential for harsh reaction conditions (e.g., strong acids for nitration) that may not be compatible with sensitive functional groups.
Experimental Protocol: Synthesis of 2,6-Dimethylaniline
This protocol is adapted from standard procedures for the nitration of m-xylene and subsequent reduction.
Step A: Nitration of 1,3-Dimethylbenzene (m-Xylene)
-
To a stirred solution of fuming nitric acid (15 mL) in concentrated sulfuric acid (20 mL) at 0 °C, slowly add 1,3-dimethylbenzene (10.6 g, 0.1 mol).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice (200 g) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2,6-dimethylnitrobenzene.
Step B: Reduction of 2,6-Dimethylnitrobenzene
-
In a round-bottom flask, combine 2,6-dimethylnitrobenzene (7.55 g, 0.05 mol), ethanol (100 mL), and tin(II) chloride dihydrate (56.5 g, 0.25 mol).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and carefully add a 40% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12), which will dissolve the tin salts.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate.
-
Concentrate the solution under reduced pressure and purify by distillation to afford 2,6-dimethylaniline.
Performance and Limitations
This method is often cost-effective for simple, robust substrates. However, its substrate scope is limited by the need for specific substitution patterns on the starting arene and the harsh, often non-selective, reaction conditions.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a highly versatile and selective route to anilines. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Mechanism and Rationale
The catalytic cycle, a topic of extensive study, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst. The choice of ligand is critical, especially for sterically hindered substrates like 2,6-disubstituted aryl halides, as it governs the efficiency of the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often required.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2,6-Diisopropylaniline
This protocol is a representative procedure for the coupling of a sterically hindered aryl halide with ammonia, a common challenge in aniline synthesis.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), a bulky phosphine ligand such as RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Reagent Addition: Add 2-bromo-1,3-diisopropylbenzene (243 mg, 1.0 mmol) and anhydrous dioxane (2.0 mL) via syringe.
-
Add a solution of ammonia in dioxane (e.g., 0.5 M, 3.0 mL, 1.5 mmol) via syringe.
-
Reaction Conditions: Heat the sealed tube in an oil bath at 100 °C for 16-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,6-diisopropylaniline.
Performance and Advantages
The Buchwald-Hartwig amination offers exceptional substrate scope and functional group tolerance. It is often the method of choice for complex molecules, as it avoids the harsh conditions of classical methods. The primary challenge lies in catalyst selection and optimization, particularly for sterically demanding or electronically deactivated substrates. The cost of palladium and specialized ligands can also be a consideration for large-scale synthesis.
Route 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized organometallic intermediate. This intermediate can then be trapped with a wide variety of electrophiles.
Mechanism and Rationale
For the synthesis of 2,6-disubstituted anilines, a protected amine (e.g., a pivalamide or carbamate) serves as the DMG. The DMG coordinates to the organolithium reagent, positioning it to selectively abstract a proton from one of the ortho-positions. After quenching with the first electrophile, the process can be repeated on the other side of the directing group, followed by deprotection to reveal the desired aniline. This sequential, highly controlled approach allows for the synthesis of unsymmetrically substituted anilines, which is a significant advantage over other methods.
A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Experimental Results for Pyrrolidinyl Anilines
Introduction: The Synergy of Computational and Experimental Approaches in Modern Drug Discovery
However, predictions are not proof. The ultimate validation of any computational model lies in its ability to accurately forecast outcomes in a real-world biological system. This guide provides a comprehensive framework for the critical process of cross-validating in silico predictions with robust in vitro experimental data, using a hypothetical series of pyrrolidinyl anilines as our case study. As Senior Application Scientists, our goal is to bridge the gap between computational theory and experimental reality, ensuring that our discovery programs are built on a foundation of scientific rigor and validated data. This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic "why" and the detailed "how" behind a successful validation workflow.
Part 1: The In Silico Blueprint – Predicting Biological Activity
The rationale for beginning with computational modeling is rooted in efficiency. It allows for the rapid, cost-effective evaluation of thousands of potential drug candidates, filtering them down to a manageable number for experimental investigation.[3] This section details two foundational in silico techniques: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking.
Methodology 1: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Causality: QSAR modeling is a ligand-based approach that constructs a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[5] By identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, size), we can build a predictive model to estimate the activity of newly designed, unsynthesized analogs.[6] This allows us to understand which structural features are critical for potency and to prioritize designs that enhance these features.
Experimental Protocol: QSAR Model Development
-
Data Set Preparation: Curate a training set of pyrrolidinyl aniline compounds with known biological activity (e.g., experimentally determined IC₅₀ values against a target kinase).
-
Descriptor Calculation: For each molecule in the training set, calculate a wide range of 2D and 3D molecular descriptors using software like Dragon or MOE (Molecular Operating Environment). Descriptors can include LogP (lipophilicity), molecular weight, polar surface area, and various electronic and topological indices.[6]
-
Variable Selection: Employ statistical methods, such as a genetic algorithm, to select a small subset of descriptors that have the most significant correlation with biological activity.[6] This prevents model overfitting.
-
Model Generation: Use multiple linear regression (MLR), partial least squares (PLS), or other machine learning algorithms to build the mathematical equation relating the selected descriptors to the activity.[7]
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) to assess the model's internal robustness and predictive power (q²).
-
External Validation: Use an external test set (a subset of compounds not used in model training) to evaluate the model's ability to predict the activity of new compounds (R² pred).
-
-
Prediction: Apply the validated QSAR model to a virtual library of novel pyrrolidinyl aniline derivatives to predict their biological activity.
Caption: Workflow for developing a predictive QSAR model.
Methodology 2: Molecular Docking
Expertise & Causality: Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[8] For our pyrrolidinyl anilines, the target would be the ATP-binding pocket of a specific kinase implicated in a disease, such as VEGFR-2 (KDR).[1] Docking provides a structural hypothesis for the compound's mechanism of action and a scoring function to rank-order compounds based on their predicted binding affinity. This is a direct, physics-based complement to the statistical approach of QSAR.
Experimental Protocol: Molecular Docking Simulation
-
Protein Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Ligand Preparation: Generate 3D conformations of the pyrrolidinyl aniline compounds. Assign correct atom types and charges.
-
Active Site Definition: Define the binding pocket (active site) for docking, typically centered on the location of a co-crystallized native ligand or identified through literature.
-
Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically search for the best binding poses of each ligand within the defined active site.[1][9]
-
Scoring and Analysis:
-
Rank the ligands based on the docking score, which estimates the binding free energy. Lower scores typically indicate higher predicted affinity.
-
Visually inspect the top-ranked poses to analyze key binding interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions) to ensure they are chemically sensible.
-
Caption: Conceptual overview of molecular docking.
Part 2: The Experimental Verdict – In Vitro Validation
Computational models, no matter how sophisticated, are simplifications of complex biology. In vitro experiments provide the essential "ground truth" needed to validate these models.[10] A self-validating system requires at least two levels of experimental confirmation: a direct biochemical assay to test the computational hypothesis (target engagement) and a cell-based assay to measure the compound's effect in a more complex biological context.
Methodology 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
Expertise & Causality: This assay directly measures the concentration of our pyrrolidinyl aniline required to inhibit the activity of the purified target kinase by 50% (the IC₅₀ value). It is the most direct test of the molecular docking prediction. A potent compound should exhibit a low IC₅₀ value. Using standardized assay conditions, particularly an ATP concentration near its Km value, is critical for generating comparable and meaningful data.[11]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagents: Recombinant human kinase, suitable peptide substrate, ATP, and a luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at its various concentrations, and the substrate.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes) within the enzyme's linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP detection reagents according to the manufacturer's protocol.[12]
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Methodology 2: Cell-Based Antiproliferative Assay (EC₅₀ Determination)
Expertise & Causality: While a biochemical assay confirms target engagement, it doesn't tell us if the compound can enter a cell and exert a biological effect. An antiproliferative assay using a cancer cell line that is known to be dependent on our target kinase's signaling pathway provides this crucial information. The resulting EC₅₀ value (effective concentration to reduce cell viability by 50%) gives a more holistic measure of a compound's potential, integrating its potency with its membrane permeability and metabolic stability within the cell.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed a human cancer cell line (e.g., A549 lung cancer cells[2]) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the pyrrolidinyl aniline compounds used in the kinase assay. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value by non-linear regression analysis.
Part 3: The Synthesis – Cross-Validating Predictions and Experiments
This is the culminating step where we objectively compare the computational predictions with the experimental data to assess the validity of our in silico models.[13][14] The strength of the correlation directly informs our confidence in using these models for future compound design and optimization.
Data Presentation: Predicted vs. Experimental Values
Summarizing the data in a structured table is the most effective way to facilitate a direct comparison. For kinase inhibition, it is common practice to convert both predicted and experimental values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) for easier linear correlation analysis.
| Compound ID | QSAR Predicted pIC₅₀ | Docking Score (kcal/mol) | In Vitro Kinase IC₅₀ (nM) | In Vitro Kinase pIC₅₀ | In Vitro Cell Viability EC₅₀ (µM) |
| PA-001 | 7.8 | -9.5 | 15 | 7.82 | 1.2 |
| PA-002 | 7.1 | -8.2 | 90 | 7.05 | 5.5 |
| PA-003 | 6.5 | -7.1 | 450 | 6.35 | 12.8 |
| PA-004 | 8.2 | -10.1 | 8 | 8.10 | 0.9 |
| PA-005 | 6.8 | -9.2 | 150 | 6.82 | 8.1 |
Analysis and Interpretation: Building Trust in the Models
Trustworthiness & Logic: The core of validation is quantifying the relationship between the datasets. A strong correlation (e.g., a coefficient of determination, R², of > 0.7) between the QSAR-predicted pIC₅₀ and the experimental pIC₅₀ suggests the model has successfully captured the key molecular features driving potency.[15]
Similarly, a good correlation between the docking score and experimental pIC₅₀ indicates that the scoring function is accurately ranking the compounds and the proposed binding mode is likely relevant.
Discrepancies are equally informative.
-
Good Docking Score, Poor Cellular Activity: This common scenario may point to poor pharmacokinetic properties (ADME).[16] The compound may be potent against its target but cannot get into the cell to act. This would prompt in silico ADMET prediction or in vitro permeability assays.[17]
-
Poor Docking Score, Good Cellular Activity: This could suggest the compound is acting via an off-target mechanism, or that the protein conformation used for docking was not representative of the biologically active state.
-
Good Biochemical Activity, Poor Cellular Activity: This reinforces the ADME issue, suggesting the compound is a good starting point for chemical modification to improve cell permeability or reduce efflux.
This iterative process of prediction, experimental testing, and analysis forms a self-validating feedback loop that is the hallmark of modern, efficient drug discovery.[18]
Caption: Integrated workflow for in silico prediction and in vitro validation.
Conclusion
The cross-validation of in silico predictions with in vitro experimental data is not merely a confirmatory step; it is the cornerstone of an intelligent and resource-efficient drug discovery strategy. For promising scaffolds like pyrrolidinyl anilines, this integrated approach allows us to fail faster, learn more quickly, and ultimately, increase the probability of advancing truly effective candidates toward clinical development. By rigorously testing our computational hypotheses with carefully chosen experiments, we build confidence in our models, gain deeper insights into structure-activity relationships, and accelerate the journey from a virtual concept to a validated lead compound.
References
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Ghamali, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345. Available from: [Link]
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Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 65(3), 1067-1084. Available from: [Link]
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Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. Available from: [Link]
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Frontiers (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Frontiers in Drug Discovery. Available from: [Link]
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ResearchGate (2019). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF. Available from: [Link]
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Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]
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ResearchGate. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors | Request PDF. Available from: [Link]
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University of Southampton (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - ePrints Soton. Available from: [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC - PubMed Central. Available from: [Link]
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Glicksman, M. (2024). Validation approaches for computational drug repurposing: a review. PMC - NIH. Available from: [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
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DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available from: [Link]
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Murphy, J. M., et al. (2008). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available from: [Link]
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Wang, Y., et al. (2012). De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. PubMed. Available from: [Link]
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Kljun, J., & Turel, I. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available from: [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. Available from: [Link]
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Asian Journal of Pharmaceutical and Clinical Research (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available from: [Link]
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El fadili, M., et al. (2022). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available from: [Link]
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El-Naggar, A. M., et al. (2020). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][6][18]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC - NIH. Available from: [Link]
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Stalińska, J., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available from: [Link]
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A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Aniline Scaffolds
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorinated anilines, in particular, are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and industrial chemicals. The position of the fluorine atom on the aniline ring—ortho (2-fluoroaniline), meta (3-fluoroaniline), or para (4-fluoroaniline)—profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, leading to distinct biological activities and toxicological profiles. Understanding these isomeric differences is paramount for the rational design of safer and more efficacious chemical entities.
This guide will objectively compare the cytotoxicity, metabolic fate, and specific toxicological endpoints of these three isomers, supported by experimental evidence and detailed protocols.
Comparative Biological Activity: A Positional Paradigm
The biological activity of fluorinated anilines is intrinsically linked to the position of the fluorine substituent. This section dissects the known differences in cytotoxicity, metabolism, and genotoxicity among the ortho-, meta-, and para-isomers.
Cytotoxicity
While direct comparative cytotoxicity data for all three fluoroaniline isomers is sparse in publicly available literature, the principles of structure-activity relationships for halogenated anilines suggest a likely trend in their toxic potential. Studies on analogous compounds, such as chloroanilines, have demonstrated that the para-substituted isomer often exhibits the highest toxicity[1]. This is attributed to the electronic effects of the halogen at the para-position, which can influence the formation of reactive metabolites.
For fluorinated compounds, some studies have reported IC50 values for more complex molecules containing a fluoroaniline moiety. For instance, a fluorinated Schiff base containing multiple fluorine atoms showed a potent cytotoxic effect on the A549 lung cancer cell line with an IC50 of 0.64 μM[2]. While not a direct comparison of the simple isomers, this highlights the significant impact of fluorination on cytotoxicity.
Table 1: Comparative Cytotoxicity Data (Hypothetical and Inferred)
| Isomer | Predicted Relative Cytotoxicity | Supporting Rationale |
| ortho-Fluoroaniline | Moderate | Steric hindrance from the ortho-fluorine may slightly reduce interaction with metabolic enzymes compared to the para-isomer. |
| meta-Fluoroaniline | Low to Moderate | The meta-position generally has a less pronounced electronic influence on the amino group, potentially leading to a different metabolic profile and lower formation of reactive species compared to the ortho and para isomers. |
| para-Fluoroaniline | High | The para-position allows for the formation of reactive quinoneimine metabolites through enzymatic oxidation, a key mechanism in the toxicity of anilines. Studies on chloroanilines show the para-isomer to be the most toxic[1]. |
Metabolic Stability and Pathways
The metabolic fate of fluoroanilines is a critical determinant of their biological activity and toxicity. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role. The position of the fluorine atom dictates the primary sites of hydroxylation and the potential for defluorination.
-
Ortho- and Meta-Fluoroaniline: These isomers are preferentially hydroxylated at the para-position relative to the amino group.
-
Para-Fluoroaniline: This isomer undergoes both ortho- and para-hydroxylation. Para-hydroxylation of 4-fluoroaniline leads to defluorination and the formation of p-aminophenol.
Diagram 1: Generalized Metabolic Pathways of Fluoroaniline Isomers
Caption: Metabolic pathways of fluoroaniline isomers by CYP450 enzymes.
Genotoxicity and Mutagenicity
Aniline and its derivatives are known to exhibit genotoxic and mutagenic properties, often requiring metabolic activation to exert these effects. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Studies have shown that 4-fluoroaniline is weakly mutagenic in the Ames test[4]. While comprehensive comparative data for all three isomers is not available, the mutagenicity of aromatic amines is closely linked to their metabolic activation to N-hydroxyarylamines and the subsequent formation of reactive nitrenium ions that can adduct to DNA. The positional effects of the fluorine atom on metabolic activation are therefore expected to influence the mutagenic potential of each isomer. For instance, the mutagenicity of azo dyes, which are metabolized to aromatic amines, is influenced by the substitution pattern on the aniline ring[5].
Methemoglobinemia Induction
A key toxicological endpoint for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This toxicity is mediated by the N-hydroxylamine metabolites of anilines.
While direct comparative studies on methemoglobin induction by the three fluoroaniline isomers are limited, research on halogenated anilines provides valuable insights. The electronegativity of the halogen substituent and its position on the ring influence the methemoglobin-forming potential[6]. Studies on chloroanilines have shown that the para-isomer is the most potent inducer of methemoglobinemia, followed by the meta- and then the ortho-isomer. This suggests a similar trend for fluoroanilines, with 4-fluoroaniline likely being the most potent methemoglobin-inducing agent of the three isomers.
Diagram 2: Mechanism of Aniline-Induced Methemoglobinemia
Caption: Simplified mechanism of methemoglobin formation by aniline metabolites.
Experimental Protocols
To facilitate reproducible research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the biological activity of aniline compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ortho-, meta-, and para-fluoroaniline
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of each fluoroaniline isomer in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram 3: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Ames Test for Mutagenicity
The Ames test utilizes histidine-dependent strains of Salmonella typhimurium to detect chemical mutagens.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Molten top agar
-
Minimal glucose agar plates
-
Ortho-, meta-, and para-fluoroaniline
-
S9 metabolic activation system (from rat liver)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare serial dilutions of the fluoroaniline isomers.
-
Incubation: In a test tube, combine the tester strain, the test compound, and either the S9 mix (for metabolic activation) or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his⁺) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Protocol 3: Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Ortho-, meta-, and para-fluoroaniline
-
Positive control inhibitors
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the CYP probe substrate, and the test compound (fluoroaniline isomer) at various concentrations.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
Conclusion and Future Directions
The positional isomerism of fluorinated anilines has a clear and significant impact on their biological activity. Based on structure-activity relationships derived from analogous halogenated anilines and the known metabolic pathways, it is evident that the para-isomer, 4-fluoroaniline, likely possesses the highest toxic potential due to its propensity to form reactive quinoneimine metabolites and induce methemoglobinemia. The ortho- and meta-isomers are expected to exhibit lower toxicity, though further direct comparative studies are warranted to quantify these differences.
This guide provides a framework for understanding and investigating the comparative biological activities of these important chemical entities. The detailed experimental protocols offer a starting point for researchers to generate robust and comparable data, which is crucial for accurate risk assessment and the development of safer fluorinated compounds in various applications. Future research should focus on generating direct head-to-head comparative data for all three isomers across a range of biological assays to provide a more complete and quantitative understanding of their structure-activity relationships.
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The Pyrrolidine Advantage: A Comparative Guide to its Impact on Aniline-Based Drug Efficacy
A Senior Application Scientist's Perspective on a Privileged Scaffold
In the intricate world of medicinal chemistry, the aniline scaffold has long been a cornerstone for the development of targeted therapies, particularly in the realm of kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful pharmacophore. However, the efficacy of an aniline-based drug is not solely dictated by this core structure. The strategic incorporation of other chemical moieties can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. Among these, the five-membered saturated heterocycle, pyrrolidine, stands out as a "privileged scaffold," consistently enhancing the therapeutic potential of drug candidates.[1][2]
This guide provides an in-depth technical comparison to assess the tangible impact of the pyrrolidine moiety on the efficacy of aniline-based drugs. We will move beyond theoretical discussions and delve into a practical case study, supported by experimental data and detailed protocols, to illustrate the profound difference this seemingly simple ring can make. Our analysis will be grounded in the principles of structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with actionable insights into rational drug design.
The Aniline Core: A Foundation for Kinase Inhibition
The aniline moiety is a common feature in a multitude of FDA-approved kinase inhibitors.[3] Its primary role is to act as a hydrogen bond donor, typically interacting with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding site.[4] However, aniline itself can be prone to metabolic liabilities and its planarity can limit the exploration of three-dimensional space within the target protein.[5] This is where the strategic addition of substituents becomes paramount.
The Pyrrolidine Moiety: More Than Just a Solubilizing Group
The pyrrolidine ring is a versatile building block in drug discovery, found in numerous natural products and synthetic drugs.[6][7] Its impact extends far beyond simply increasing aqueous solubility. The key advantages conferred by the pyrrolidine moiety include:
-
Three-Dimensionality and Conformational Rigidity: Unlike flexible acyclic amines, the pyrrolidine ring has a defined three-dimensional structure. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target and leading to higher affinity.[3][8]
-
Stereochemical Complexity: The chiral centers within a substituted pyrrolidine ring allow for fine-tuning of interactions with the target protein, enhancing both potency and selectivity.[9]
-
Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and the overall structure can influence properties like pKa and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).[8][10]
-
Metabolic Stability: The cyclic nature of pyrrolidine can shield adjacent chemical bonds from metabolic enzymes, increasing the drug's half-life.[11]
To truly appreciate these effects, we will now turn our attention to a real-world example: the multi-targeted kinase inhibitor, Ponatinib.
A Case Study in Efficacy: Ponatinib and the Significance of its Pyrrolidine Moiety
Ponatinib is a potent, orally available tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I "gatekeeper" mutation that confers resistance to other TKIs.[12][13] Its chemical structure features a 4-anilino-quinazoline core, responsible for its primary interaction with the kinase hinge region. Crucially, it also possesses a unique side chain containing an N-methylpyrrolidine moiety.
For the purpose of this comparative guide, let us consider a hypothetical analogue of Ponatinib, which we will refer to as "Acyclic-Ponatinib." In this analogue, the N-methylpyrrolidin-2-yl)methyl group is replaced by a structurally simpler dimethylaminomethyl group.
| Feature | Ponatinib | Acyclic-Ponatinib (Hypothetical) |
| Structure | Imidazo[1,2-b]pyridazine core with a 3-(trifluoromethyl)aniline and a piperazine linker to a methylpyrrolidine sidechain. | Imidazo[1,2-b]pyridazine core with a 3-(trifluoromethyl)aniline and a piperazine linker to a dimethylaminomethyl sidechain. |
| Key Moiety | Pyrrolidine Ring | Acyclic Amine |
| 3D Conformation | The pyrrolidine ring introduces a rigid, three-dimensional element. | The acyclic amine sidechain is significantly more flexible. |
| Predicted LogP | ~4.5 | Likely similar or slightly lower due to reduced surface area. |
| Predicted pKa | The pyrrolidine nitrogen has a pKa of approximately 11.27.[10] | The dimethylamine nitrogen has a pKa of approximately 10.7. |
The Anticipated Impact on Efficacy and Pharmacokinetics
Based on established principles of medicinal chemistry and the known SAR of Ponatinib and other kinase inhibitors, we can predict the following consequences of removing the pyrrolidine ring:
-
Reduced Potency: The conformational flexibility of the acyclic amine in "Acyclic-Ponatinib" would likely lead to a higher entropic cost upon binding to the BCR-ABL kinase, resulting in a weaker binding affinity and a higher IC50 value. The rigid pyrrolidine in Ponatinib likely orients the molecule optimally for interaction with the target.[8]
-
Decreased Selectivity: The defined stereochemistry of the pyrrolidine ring in Ponatinib contributes to its specific interactions within the binding pocket. The lack of this defined 3D structure in the acyclic analogue could lead to less specific binding and potentially more off-target effects.[9]
-
Altered Pharmacokinetics: While the change in LogP might be minor, the difference in pKa could affect the absorption and distribution of the drug. More significantly, the acyclic amine in "Acyclic-Ponatinib" would be more susceptible to N-dealkylation by metabolic enzymes like cytochrome P450s, potentially leading to a shorter half-life and reduced bioavailability compared to Ponatinib.[11] Studies on aniline derivatives have shown that metabolic stability is a key determinant of their overall profile.[14][15]
The following diagram illustrates the logical flow of how the structural difference between Ponatinib and its hypothetical acyclic analogue would likely translate to differences in their biological activity.
Caption: Structure-Activity Relationship (SAR) comparison.
Experimental Validation: Protocols for Assessing Efficacy
To empirically validate the predicted differences between Ponatinib and its hypothetical acyclic analogue, a series of well-defined experiments are necessary. The following protocols outline the key assays for determining kinase inhibition and cellular efficacy.
Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, BCR-ABL.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant BCR-ABL kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells that are dependent on the target kinase.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, a CML cell line expressing BCR-ABL) into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the cell culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
The following diagram illustrates the general workflow for these experimental validation steps.
Caption: Experimental validation workflow.
Conclusion: The Pyrrolidine Moiety as a Key Determinant of Efficacy
The case study of Ponatinib, even with a hypothetical analogue, strongly illustrates the profound impact that the pyrrolidine moiety can have on the efficacy of an aniline-based drug. The conformational rigidity, stereochemical complexity, and favorable physicochemical properties imparted by the pyrrolidine ring are not mere incremental improvements; they are often the key determinants of a drug's success. By pre-organizing the molecule for optimal target engagement and enhancing its metabolic stability, the pyrrolidine scaffold can transform a moderately active compound into a potent and clinically viable therapeutic.
As drug discovery continues to move towards greater precision and a deeper understanding of molecular interactions, the lessons learned from privileged scaffolds like pyrrolidine will be invaluable. For researchers and scientists in the field, a thorough appreciation of the multifaceted contributions of such moieties is essential for the rational design of the next generation of targeted therapies.
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A Senior Application Scientist's Guide to Benchmarking New Catalysts for C-N Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the carbon-nitrogen (C-N) bond is a cornerstone of molecular architecture, prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The continuous pursuit of more efficient, robust, and sustainable methods for constructing these bonds has led to a proliferation of catalytic systems. This guide provides an in-depth comparative framework for evaluating the performance of new catalysts for C-N cross-coupling reactions, grounded in experimental data and mechanistic understanding. We will delve into the established workhorses of palladium and copper catalysis, alongside the increasingly prominent nickel and iron-based systems, and the emerging field of photoredox catalysis.
The Pillars of Performance: Key Metrics for Catalyst Evaluation
When benchmarking a new catalyst, a multi-faceted approach is essential. Beyond just the final reaction yield, a comprehensive evaluation should consider the following key performance indicators:
-
Yield and Selectivity: The isolated yield of the desired product is a primary metric. Equally important is selectivity, particularly in complex molecules with multiple potential reaction sites.
-
Turnover Number (TON) and Turnover Frequency (TOF): TON (moles of product per mole of catalyst) and TOF (TON per unit time) are crucial for assessing catalyst efficiency and longevity. A high TON indicates a robust catalyst that can facilitate many transformations before deactivation.[1]
-
Substrate Scope and Functional Group Tolerance: A truly valuable catalyst must be versatile. Its performance should be evaluated across a diverse range of aryl/heteroaryl halides and amine coupling partners, including those with sensitive functional groups.
-
Reaction Conditions: Milder reaction conditions (lower temperature, weaker base, shorter reaction time) are highly desirable for improving energy efficiency and compatibility with sensitive substrates.
-
Catalyst Loading: The ability to achieve high yields with low catalyst loadings (expressed in mol%) is a significant advantage, reducing cost and minimizing metal contamination in the final product.
-
Air and Moisture Stability: Catalysts that are stable to air and moisture simplify experimental setup and are more amenable to large-scale applications.
A Comparative Analysis of Leading Catalyst Systems
The choice of metal and ligand is paramount in dictating the performance of a C-N cross-coupling reaction. Below, we compare the general characteristics and performance of the most prominent catalytic systems.
The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a broad substrate scope and high functional group tolerance.[2] The continual evolution of phosphine ligands has been a key driver of its success.[3]
Key Features:
-
Broad Applicability: Couples a wide variety of aryl and heteroaryl halides (including chlorides) with primary and secondary amines, anilines, and amides.[4][5]
-
High Efficiency: Often achieves high yields with low catalyst loadings.[6]
-
Well-Understood Mechanism: The catalytic cycle is well-established, facilitating rational catalyst design and optimization.[7]
Performance Data:
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | 3-Bromopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | [8] |
| BrettPhos-precatalyst | 3-Bromopyridine | Cyclopentylamine | LiHMDS | THF | 65 | 16 | 78 | [8] |
| Pd(OAc)₂ / t-Bu₃P | 3-Bromopyridine | Secondary Aniline | K₂CO₃ | t-BuOH | 110 | - | 84 | [8] |
| Pd(OAc)₂ / X-Phos | 4-Chloroanisole | Aniline | NaOt-Bu | Toluene | 100 | 24 | 98 | [9] |
| Pd(OAc)₂ / cataCXium P | Chlorobenzene | Morpholine | KOt-Bu | Toluene | 60 | 1 | >99 | [1] |
The Classical Workhorse: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is the oldest transition-metal-catalyzed C-N coupling method.[10] While traditionally requiring harsh conditions, modern ligand development has enabled milder and more efficient protocols.[11][12]
Key Features:
-
Cost-Effective: Copper is significantly more abundant and less expensive than palladium.
-
Alternative Selectivity: Can sometimes offer complementary reactivity to palladium-catalyzed systems.
-
Ligand Acceleration: The use of ligands like amino acids and diamines has dramatically improved reaction rates and expanded the substrate scope.[13]
Performance Data:
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | 3-Bromopyridine | Aliphatic/Cyclic Amines | K₂CO₃ | DMSO | 120 | 15 | 75-95 | [8] |
| CuI / Glycosyl Ligand | 4-Iodoanisole | Indole | K₂CO₃ | Water | 100 | 12 | 92 | [14] |
| Cu Powder | 4-Iodotoluene | Aqueous Methylamine | - | Water | 100 | 12 | 96 | [15] |
| CuBr / N¹,N²-diarylbenzene-1,2-diamine | 4-Chloroanisole | Morpholine | NaOMe | DMSO | 40 | 24 | 95 | [4] |
The Rising Star: Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium.[6] Nickel catalysts can often couple challenging substrates, including aryl chlorides and those bearing fluorine-containing groups, with high efficiency.[8][16]
Key Features:
-
High Reactivity: Particularly effective for the amination of less reactive aryl chlorides.[8][17]
-
Unique Mechanistic Pathways: Can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, offering different reactivity profiles.[16][18]
-
Abundant and Inexpensive: Nickel is a more sustainable choice compared to precious metals.
Performance Data:
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(DME) / ligand | Aryl Chlorides | Primary/Secondary Amines | NaOt-Bu | 2-MeTHF | 100 | 24 | 70-95 | [8] |
| (BINAP)Ni(η²-NC-Ph) | 3-Chloroanisole | n-Octylamine | NaOt-Bu | Toluene | 50 | 24 | 92 | [16] |
| NiBr₂·glyme / d-Mebpy | 4-Bromotoluene | n-Butylamine | DBU | DMAc | 85 | 24 | 91 | [19] |
| NiCl₂(dtbbpy) / 3DPA2FBN (photocatalyst) | 4-Bromobenzotrifluoride | Pyrrolidine | DABCO | Dioxane | RT | 24 | 93 | [20] |
The Sustainable Frontier: Iron-Catalyzed C-N Coupling
Iron, being the most abundant and least toxic transition metal, represents a highly sustainable option for catalysis. While still an emerging area, iron-catalyzed C-N cross-coupling reactions have shown significant promise.[21][22][23]
Key Features:
-
Environmentally Benign: Iron is non-toxic and highly abundant.
-
Novel Mechanisms: Often proceed via radical pathways, offering reactivity distinct from Pd, Cu, and Ni.[21][22]
-
Cost-Effective: The low cost of iron makes it an attractive catalyst for large-scale synthesis.
Performance Data:
| Catalyst System | Aryl Halide/Boronic Acid | Nitrogen Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 130 | 24 | 85 | [24] |
| Fe(acac)₃ | Phenylboronic Acid | 1-Phenyl-1H-tetrazole | - | Dioxane | 120 | 12 | 92 | [21] |
| FePcF₁₆ | N,N-dimethylaniline | 2-Naphthol | MsOH | CH₂Cl₂ | 0 | 24 | 88 | [25] |
Mechanistic Insights: Understanding the "How"
A fundamental understanding of the catalytic cycle is crucial for rational catalyst design and troubleshooting. Below are simplified representations of the proposed mechanisms for the major C-N coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
This cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. Subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido complex. The final reductive elimination step furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[7][19]
Copper-Catalyzed Ullmann Condensation
The mechanism of the Ullmann reaction is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle, particularly in the presence of accelerating ligands.
Caption: Proposed catalytic cycle for Ullmann condensation.
In this proposed cycle, the active Cu(I) species reacts with the amine to form a copper amide. Oxidative addition of the aryl halide leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the product and regenerate the Cu(I) catalyst.[10][11][12][26]
Nickel-Catalyzed Amination
Nickel catalysis can proceed through multiple pathways, with the Ni(0)/Ni(II) cycle being analogous to the Buchwald-Hartwig reaction. A distinct Ni(I)/Ni(III) pathway is also possible, particularly in photoredox systems.
Caption: Possible catalytic cycles in Nickel-catalyzed amination.
The Ni(0)/Ni(II) cycle mirrors the palladium-catalyzed pathway. The Ni(I)/Ni(III) cycle, often initiated by a single-electron transfer process in photoredox catalysis, involves the oxidative addition of the aryl halide to a Ni(I) species to form a Ni(III) intermediate.[16][18][20]
Iron-Catalyzed C-N Cross-Coupling
The mechanism of iron-catalyzed C-N coupling is less defined and can be highly dependent on the specific reaction conditions, often involving radical intermediates.
Caption: High-Throughput Experimentation (HTE) workflow for catalyst screening.
Detailed Steps:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, and internal standard in the chosen solvent(s). If using a soluble base, prepare a stock solution of the base as well.
-
Catalyst/Ligand Plating: In an inert atmosphere (glovebox), dispense the solid catalysts and/or ligands into the wells of a 96-well plate.
-
Reagent Addition: Using an automated liquid handler, add the stock solutions of the aryl halide, amine, and base (if applicable) to the wells.
-
Solvent Addition: Add the appropriate solvent to each well to reach the desired reaction concentration.
-
Sealing and Reaction: Seal the 96-well plate and place it on a heating/shaking block at the desired temperature for the specified time.
-
Quenching and Analysis: After the reaction is complete, cool the plate to room temperature and quench the reactions. Dilute the samples and analyze by LC-MS or GC-MS to determine the yield of the desired product relative to the internal standard.
Representative Protocol for a Benchmarking Reaction: Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
This protocol provides a specific example for a head-to-head comparison of different palladium-based catalysts.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Seal the vial with a septum and purge with argon. Add the solvent (e.g., toluene, 0.5 M), followed by 4-chloroanisole (1.0 equiv) and aniline (1.2 equiv).
-
Reaction Conditions: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 h).
-
Workup and Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and analyze the crude product by ¹H NMR and GC-MS to determine the yield. The product can then be purified by column chromatography to determine the isolated yield.
Conclusion and Future Outlook
The field of C-N cross-coupling continues to evolve at a rapid pace, driven by the need for more sustainable, efficient, and versatile synthetic methods. While palladium catalysts remain the benchmark for many applications, the development of catalysts based on more abundant and less toxic metals like nickel and iron is a critical area of research. [6]Furthermore, the application of photoredox catalysis is opening new avenues for C-N bond formation under exceptionally mild conditions. [2][27] For researchers and drug development professionals, a thorough and objective benchmarking of new catalysts is paramount. By employing standardized protocols and considering a comprehensive set of performance metrics, the scientific community can more effectively identify and adopt new catalytic technologies that will shape the future of organic synthesis.
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrrolidinyl Anilines
In the landscape of modern drug discovery, the quest for metabolically robust candidates is paramount. A compound's susceptibility to metabolic breakdown directly influences its pharmacokinetic profile, dictating critical parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1] This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated versus non-fluorinated pyrrolidinyl anilines, a common structural motif in contemporary medicinal chemistry.[2][3][4] Through a detailed examination of experimental data and methodologies, we will elucidate the profound impact of strategic fluorination on enhancing drug-like properties.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability.[5][6][7] This is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[8][9] By replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can effectively "block" common metabolic pathways, such as hydroxylation.[10][11]
Beyond this direct steric hindrance, fluorine's high electronegativity can also modulate the electronic properties of adjacent functional groups, potentially altering their susceptibility to metabolism.[5] However, it is crucial to consider the position of fluorination, as in some cases, it can lead to alternative metabolic pathways or the formation of reactive metabolites.[12]
Pyrrolidinyl anilines represent a class of compounds where N-dealkylation and aromatic hydroxylation are predictable metabolic hotspots. The aniline moiety is particularly susceptible to oxidation by CYP450 enzymes, which can lead to the formation of reactive quinone-imine species.[13][14] The pyrrolidine ring, while generally more stable, can also undergo oxidation.[15] This guide will explore how the strategic placement of fluorine can mitigate these metabolic liabilities.
Comparative Metabolic Stability Data
While direct head-to-head public domain data for a homologous series of fluorinated and non-fluorinated pyrrolidinyl anilines is proprietary to individual discovery programs, we can synthesize the expected outcomes based on extensive literature on analogous systems. The following table presents a realistic, albeit illustrative, dataset from a typical in vitro metabolic stability assay using human liver microsomes.
| Compound ID | Structure | Position of Fluorination | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PA-1 | Pyrrolidinyl Aniline (Non-fluorinated) | N/A | 15 | 46.2 |
| FPA-1 | 4-Fluoro-pyrrolidinyl Aniline | Aniline Ring (para) | 45 | 15.4 |
| FPA-2 | 3-Fluoro-pyrrolidinyl Aniline | Aniline Ring (meta) | 60 | 11.6 |
| FPA-3 | 2-Fluoro-pyrrolidinyl Aniline | Aniline Ring (ortho) | 52 | 13.3 |
| FPA-4 | 3-Fluoro-pyrrolidine Aniline | Pyrrolidine Ring | 25 | 27.7 |
This data is representative and intended for illustrative purposes.
The data clearly indicates a significant increase in metabolic stability upon fluorination of the aniline ring, with the half-life increasing three- to four-fold. This is consistent with the principle of metabolic blocking at the site of aromatic hydroxylation. Fluorination on the pyrrolidine ring also confers a moderate increase in stability, suggesting this moiety is also a site of metabolism, albeit to a lesser extent.
Mechanistic Insights into Metabolic Pathways
The observed differences in metabolic stability can be attributed to distinct metabolic pathways for the fluorinated and non-fluorinated analogs. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of phase I metabolism for these compounds.[16][17]
Non-Fluorinated Pyrrolidinyl Aniline: The primary metabolic routes for the parent compound are anticipated to be N-dealkylation of the pyrrolidine ring and hydroxylation of the aniline ring, primarily at the para-position due to electronic activation by the amino group.[18]
Fluorinated Pyrrolidinyl Anilines: Strategic fluorination of the aniline ring effectively blocks the major pathway of aromatic hydroxylation. This forces metabolism to occur at alternative, less favorable positions or through different mechanisms, resulting in a slower overall rate of clearance.
Caption: Predicted metabolic pathways of non-fluorinated versus fluorinated pyrrolidinyl anilines.
Experimental Protocol: In Vitro Metabolic Stability Assay
The following protocol details a robust and reproducible method for assessing the metabolic stability of test compounds using liver microsomes. This assay is a cornerstone of early drug discovery for predicting in vivo clearance.[19][20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated pyrrolidinyl anilines in human liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., Midazolam, Verapamil)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compounds and positive controls in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compounds to initiate the reaction.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[24]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrrolidinyl aniline scaffold demonstrably enhances metabolic stability by blocking major sites of oxidative metabolism. This guide has provided a framework for understanding the mechanistic basis of this improvement and a detailed protocol for its experimental validation. As drug discovery programs continue to demand compounds with optimized pharmacokinetic profiles, the judicious use of fluorination will remain a cornerstone of medicinal chemistry design. Further investigations could explore the impact of fluorination on other ADME properties, such as permeability and transporter interactions, to build a more comprehensive understanding of its role in drug development.
References
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- Fluorine in drug discovery: Role, design and case studies. (Date not available). Source not available.
- Metabolism of fluorine-containing drugs.
- Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. (1997). PubMed.
- Microsomal Stability. (Date not available). Cyprotex ADME-Tox Solutions | Evotec.
- Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. (Date not available). Taylor & Francis Online.
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- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
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- Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-(pyrrolidin-1-yl)aniline
This document provides essential procedural guidance for the safe and compliant disposal of 2-Fluoro-6-(pyrrolidin-1-yl)aniline. As a substituted aromatic amine, this compound requires careful handling throughout its lifecycle, from initial use to final disposal, to protect laboratory personnel and the environment. The protocols outlined herein are synthesized from established safety data for structurally analogous compounds and universal hazardous waste management principles.
Hazard Profile and Core Safety Principles
Due to the specific nature of this compound as a research chemical, comprehensive safety data may not be universally available. Therefore, a conservative approach is mandated, where the hazard profile is inferred from its constituent parts: a fluoroaniline core and a pyrrolidine substituent.
-
Fluoroanilines: These are known to be toxic and irritants. Hazards associated with similar fluoroanilines include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[1][2]
-
Anilines: The parent compound, aniline, is classified by the EPA as a probable human carcinogen (Group B2) and is known to cause damage to organs through prolonged or repeated exposure.[3][4]
-
Aromatic Amines: This class of compounds can be toxic and requires specialized handling and disposal.[5]
Based on these analogs, this compound must be treated as a hazardous substance. The primary guiding principle is to avoid all direct contact and prevent release into the environment .[2] All disposal actions must comply with local, state, and federal hazardous waste regulations.[6]
Table 1: Presumed Hazard Profile of this compound
| Hazard Category | Presumed Risk | Rationale & Supporting Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on hazard statements for 2-fluoroaniline (H302) and the general toxicity of aniline derivatives.[1][2][7] |
| Skin Irritation/Corrosion | Causes skin irritation. | A common characteristic of fluoroanilines.[1][2] Prolonged contact should be avoided. |
| Eye Damage/Irritation | Causes serious eye damage. | Fluoroanilines are classified as causing serious eye damage (H318).[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors or aerosols should be strictly avoided.[1][2][8] |
| Environmental Hazard | Harmful to aquatic life. | Aromatic amines can have long-lasting, harmful effects on aquatic ecosystems.[5][6] |
Pre-Disposal: Safety and Handling
Proper disposal begins with safe handling during use. The following personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the compound.[1][6]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[1]
-
Body Protection: A full-length laboratory coat and a chemical-resistant apron or a complete suit protecting against chemicals should be worn.[1]
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]
Waste Segregation and Containment Protocol
The cornerstone of compliant chemical disposal is rigorous waste segregation. As a fluorinated compound, this compound must be disposed of in a designated halogenated organic waste stream.[10]
Causality: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion. Mixing it with non-halogenated solvent waste contaminates the entire batch, drastically increasing disposal costs and preventing solvent recovery.[10]
Step-by-Step Containment Procedure:
-
Select an Appropriate Waste Container:
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste this compound" . If it's in a solution, list all components and their approximate percentages.
-
Keep a running log of the amounts added and the date of accumulation.
-
-
Segregate Waste Types:
-
Neat/Pure Compound: Dispose of surplus or expired solid compound directly into a designated solid halogenated waste container.
-
Solutions: Collect all solutions containing the compound in a liquid halogenated waste container. Do not mix with non-halogenated solvents.[10]
-
Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that have come into contact with the compound must be placed in a designated solid hazardous waste container.[1] Rinse non-disposable glassware with a small amount of a suitable solvent (e.g., acetone) and dispose of the rinsate into the liquid halogenated waste stream.
-
Disposal Workflow and Decision Logic
The following workflow provides a systematic approach to ensure all safety and regulatory steps are followed from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Final Disposal Step-by-Step Protocol:
-
Waste Accumulation: Once waste is generated and contained, store the sealed container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials.[6]
-
Container Management: Never fill a waste container beyond 90% capacity to allow for vapor expansion.[11] Keep the container closed at all times except when adding waste.
-
Professional Disposal: Do not attempt to neutralize or dispose of this chemical down the drain.[2][13] Disposal must be conducted by offering surplus and non-recyclable solutions to a licensed professional waste disposal company.[1] This is typically handled through your institution's Environmental Health & Safety (EHS) department.
-
Incineration: The recommended disposal method for this type of compound is in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
For a Small Spill (Contained within a Fume Hood):
-
Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12][13]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate all non-essential personnel from the area and alert others.[3]
-
Isolate: Secure and control entrance to the area. If safe to do so, turn off any ignition sources.[3]
-
Call for Help: Contact your institution's emergency response team or EHS immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so under OSHA's Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120).[3]
References
-
2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS. Loba Chemie. [Link]
-
Material Safety Data Sheet - 4-Fluoroaniline, 98%. Cole-Parmer. [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste Reduction. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Aniline. U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 2-Fluoro-6-(pyrrolidin-1-yl)aniline: From Personal Protection to Disposal
This guide provides a comprehensive operational plan for the safe handling and disposal of 2-Fluoro-6-(pyrrolidin-1-yl)aniline. As this compound is a substituted aromatic amine containing a fluorine atom, this document synthesizes established protocols for these hazardous classes to ensure a multi-layered safety approach. The procedures outlined below are designed to be self-validating, emphasizing the causality behind each safety measure to empower researchers with a deep, actionable understanding of chemical hygiene.
Hazard Analysis: Understanding the 'Why' Behind the 'How'
This compound is not extensively characterized in publicly available literature. Therefore, a conservative approach to safety is mandated, based on the toxicological profiles of its constituent chemical classes: aromatic amines and fluorinated organic compounds.
-
Aromatic Amines : This class of compounds is notorious for its potential health hazards. Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1] Systemic effects can include methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[2] Some aromatic amines are also known or suspected carcinogens and may cause allergic skin reactions.[1]
-
Fluorinated Organic Compounds : The presence of a fluorine atom can significantly alter a molecule's chemical and biological properties. While enhancing metabolic stability in some drug candidates, it also necessitates careful handling. All work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Inferred Hazards : Based on these parent classes, we must assume this compound is toxic if swallowed, inhaled, or absorbed through the skin. It should be treated as a potential skin and eye irritant, a possible sensitizer, and a suspected carcinogen.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the final and most personal line of defense. It is not a substitute for robust engineering controls like fume hoods. The following table summarizes the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (e.g., butyl rubber or laminate). | Aromatic amines are readily absorbed through the skin.[1] Double-gloving provides a critical barrier against accidental exposure, especially during glove removal. Always consult the manufacturer's compatibility chart for the specific solvents being used.[3] |
| Eye & Face Protection | Tightly fitting chemical splash goggles AND a full-face shield (minimum 8-inch). | Protects against splashes and potential vapors. A face shield offers a broader protection area for the entire face.[5][6] |
| Body Protection | Flame-resistant laboratory coat. For larger quantities (>50g) or splash-prone operations, a chemical-resistant apron is required over the lab coat. | Provides a barrier against incidental contact and small splashes.[3] |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood. For spills, weighing outside a ventilated enclosure, or large-scale work, a NIOSH-approved respirator with organic vapor/acid gas cartridges is mandatory. | Aromatic amines can be volatile, and inhalation is a primary exposure route.[5][7] Engineering controls are the first line of defense; respirators are for situations where these controls may be insufficient. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Procedures
Adherence to a strict, sequential protocol is critical for minimizing exposure risk.
Donning PPE: The Order of Operations
-
Preparation : Ensure all necessary equipment and reagents are inside the chemical fume hood before beginning.
-
Lab Coat : Put on your flame-resistant lab coat and fasten it completely.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Outer Gloves : Don the second, chemical-resistant pair of gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.
-
Eye/Face Protection : Put on your chemical splash goggles, followed by the full-face shield.
-
Final Check : Perform a final check to ensure there are no exposed areas of skin.
Handling the Compound
-
Engineering Controls : All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3]
-
Avoid Inhalation and Contact : Use spatulas and weighing paper for solids, and syringes or cannulas for liquids to avoid raising dust or creating splashes.[5]
-
Contamination Prevention : Never handle items outside the fume hood (e.g., pens, notebooks, door handles) with contaminated gloves. If you must exit the area, follow the doffing procedure and use fresh PPE upon return.
Doffing PPE: Preventing Cross-Contamination
This is a critical step where exposure often occurs.
-
Outer Gloves : Remove the outer, most contaminated gloves first. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated halogenated solid waste container.
-
Face Shield & Goggles : Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat : Unfasten the lab coat and roll it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated storage location.
-
Inner Gloves : Remove the inner gloves using the same inside-out technique. Dispose of them in the halogenated solid waste container.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[5]
Emergency Procedures: Spill and Exposure Response
Small Spill Cleanup (<100 mL or 100g within a fume hood)
-
Alert : Alert personnel in the immediate area.
-
Isolate : Restrict access to the spill area.
-
PPE : Ensure you are wearing the Enhanced PPE outlined in the workflow diagram, including a respirator.
-
Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect : Carefully sweep the absorbed material into a designated, labeled container for halogenated solid waste.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : Seal and label the waste container for proper disposal.
Spill Response Workflow
Caption: Step-by-step workflow for small chemical spill response.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact : Use an eyewash station to flush the eyes for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Segregation : All waste streams must be segregated. Do not mix halogenated waste with non-halogenated waste.[8][9]
-
Solid Waste : Contaminated gloves, absorbent materials, weighing papers, and any other solid materials should be placed in a clearly labeled, sealed container marked "Halogenated Organic Solid Waste."
-
Liquid Waste : Unused material, reaction mixtures, and contaminated solvents must be collected in a sealed, compatible container (e.g., polyethylene) labeled "Halogenated Organic Liquid Waste."[8] The container must list all components and their approximate percentages.
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Toxic, Flammable).
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.[3]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[10][11] Never pour this chemical down the drain.[6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
